molecular formula C8H6FNO3 B1342373 1-(4-Fluoro-2-nitrophenyl)ethanone CAS No. 1214346-44-7

1-(4-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B1342373
CAS No.: 1214346-44-7
M. Wt: 183.14 g/mol
InChI Key: FWVAEFFNYPYLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVAEFFNYPYLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607408
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214346-44-7
Record name 1-(4-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-2-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Fluoro-2-nitrophenyl)ethanone CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Nitroaromatic Ketone

This compound is a substituted acetophenone derivative whose value lies in the strategic placement of its functional groups. The presence of a fluorine atom, a nitro group, and a ketone moiety on a single aromatic ring creates a versatile scaffold for complex organic synthesis.

The fluorine atom is a well-established bioisostere for the hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through specific fluorine-protein interactions.[1] The nitro group serves as a powerful electron-withdrawing group and, more importantly, is a readily transformable functional handle. It can be easily reduced to an amine, which is a cornerstone functional group for constructing a vast array of pharmaceutical compounds and other functional materials.[2] The ketone provides another reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will explore the synthesis, characterization, and utility of this compound, providing the necessary technical insights for its effective application in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is critical for designing experiments, ensuring safety, and achieving desired reaction outcomes.

PropertyValueSource(s)
CAS Number 1214346-44-7[3]
Molecular Formula C₈H₆FNO₃[3]
Molecular Weight 183.14 g/mol [3]
IUPAC Name This compound[3]
Synonyms Ethanone, 1-(4-fluoro-2-nitrophenyl)-[3]
Purity Typically ≥95%[3]
InChI Key FWVAEFFNYPYLFH-UHFFFAOYSA-N[3]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.

Synthesis and Mechanistic Considerations

The synthesis of substituted nitroaromatic compounds often involves electrophilic nitration of a corresponding precursor. A plausible and common synthetic route to this compound is the nitration of 1-(4-fluorophenyl)ethanone.

Experimental Protocol: Nitration of 1-(4-fluorophenyl)ethanone

This protocol describes a general procedure. Researchers must optimize reaction conditions (temperature, time, stoichiometry) based on their specific laboratory setup and scale.

Step 1: Preparation of the Nitrating Mixture

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while stirring. The temperature must be strictly controlled to prevent runaway reactions and the formation of byproducts. This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile.

Step 2: Nitration Reaction

  • Dissolve 1-(4-fluorophenyl)ethanone in a minimal amount of concentrated sulfuric acid.

  • Add this solution dropwise to the cold nitrating mixture. The addition rate should be controlled to keep the internal temperature below 10 °C. The ortho-directing effect of the acetyl group and the para-directing effect of the fluorine atom lead to the desired 2-nitro product.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Step 4: Characterization

  • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4][5]

Synthesis Workflow Diagram

G cluster_prep Step 1: Nitrating Agent Preparation cluster_reaction Step 2: Electrophilic Nitration cluster_workup Step 3: Work-up & Purification H2SO4 Conc. H₂SO₄ NitratingAgent Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->NitratingAgent Cool (0-5°C) HNO3 Conc. HNO₃ HNO3->NitratingAgent Add dropwise ReactionVessel Reaction NitratingAgent->ReactionVessel Add dropwise (<10°C) StartingMaterial 1-(4-fluorophenyl)ethanone StartingMaterial->ReactionVessel Dissolved in H₂SO₄ Quench Pour onto Ice ReactionVessel->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallization (Ethanol/H₂O) Wash->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Key Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate. Its functional groups are gateways to more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents.

Gateway to Amino Phenyl Ketones

The most critical transformation of this compound is the reduction of the nitro group to an amine. This reaction unlocks a pathway to 1-(2-amino-4-fluorophenyl)ethanone, a highly valuable building block.

Reduction Protocol (Example using SnCl₂)

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) portion-wise.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction, basify with a strong base (e.g., NaOH solution) to precipitate tin salts, and extract the product with an organic solvent.

  • Purify the resulting amine by column chromatography or recrystallization.

This amino ketone is a precursor to quinolines, benzodiazepines, and other heterocyclic systems frequently found in active pharmaceutical ingredients (APIs).[2]

Role as a Synthetic Intermediate

G cluster_transformations Key Transformations Start This compound Amine 1-(2-Amino-4-fluorophenyl)ethanone Start->Amine Reduction (e.g., SnCl₂/HCl) Heterocycle Heterocyclic Scaffolds (e.g., Quinolines, Benzodiazepines) Amine->Heterocycle Cyclization Reactions APIs Active Pharmaceutical Ingredients (APIs) Heterocycle->APIs

Caption: Role as an intermediate in the synthesis of complex molecules.

Spectroscopic Characterization

Authenticating the structure of this compound is achieved through standard spectroscopic methods. Representative data are crucial for quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹), and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (183.14 m/z), confirming its elemental composition.

Researchers can access and verify spectral data through various chemical databases.[4][5]

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols. The information provided here is a synthesis of general safety guidelines for related chemical classes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[8]

  • Eye Irritation: Can cause serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[6][8]

  • Acute Toxicity: May be harmful if swallowed.

Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate whose value is derived from its unique combination of reactive sites. The interplay between the fluoro, nitro, and acetyl groups provides chemists with a powerful tool for constructing complex molecular frameworks, particularly those relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in research and development endeavors.

References

  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Gescan. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an acetyl group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of complex, biologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acetyl moiety, making it a key building block for a variety of heterocyclic and carbocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via regioselective nitration, an analysis of its spectroscopic data, and a discussion of its potential applications in drug discovery and development.

Core Molecular Attributes

This compound is a compound of significant interest due to the specific arrangement of its functional groups, which dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

  • Molecular Formula: C₈H₆FNO₃[1]

  • Molecular Weight: 183.14 g/mol [1]

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in experimental settings. The properties for this compound are summarized in the table below.

PropertyValueSource
Appearance Colorless to off-white solid-liquid mixture[2]
Boiling Point 301.2 ± 22.0 °C (Predicted)[2]
Density 1.336 ± 0.06 g/cm³ (Predicted)[2]
Storage Store at room temperature[2]

Synthesis and Mechanism

The most direct and common method for the preparation of this compound is the electrophilic aromatic substitution (nitration) of 4'-fluoroacetophenone. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

The Causality of Experimental Design: Regioselectivity in Nitration

The acetyl group (-COCH₃) is a meta-directing deactivator, while the fluorine atom (-F) is an ortho-, para-directing deactivator. In the case of 4'-fluoroacetophenone, the acetyl group is at position 1 and the fluorine at position 4.

  • The acetyl group directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 3 and 5.

  • The fluorine atom directs incoming electrophiles to positions 3 and 5 (its meta positions) and activates the ortho position (position 3) and para position (position 1, which is already substituted).

Both substituents strongly direct the incoming nitro group to the positions ortho to the acetyl group (and meta to the fluorine). Therefore, the nitration of 4'-fluoroacetophenone is expected to yield primarily the 2-nitro and 6-nitro isomers. The formation of this compound is thus a logical and predictable outcome of this reaction.

Experimental Protocol: Nitration of 4'-Fluoroacetophenone

This protocol is adapted from established methods for the nitration of acetophenone[3]. It is crucial to maintain low temperatures to control the exothermic reaction and minimize the formation of by-products.

Materials:

  • 4'-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and suction flask

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Cool H₂SO₄ to <0°C B Add 4'-fluoroacetophenone slowly to H₂SO₄ A->B Maintain T < 5°C D Add nitrating mixture dropwise to flask at <0°C B->D Cool to < -5°C C Prepare nitrating mixture (HNO₃ + H₂SO₄) C->D Slow addition E Stir for 30-60 minutes D->E Maintain T < 0°C F Pour reaction mixture onto ice E->F G Filter the crude product F->G H Wash with cold water G->H I Recrystallize from ethanol H->I J Dry the final product I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Acetophenone Solution:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, place concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to below 0°C.

    • Slowly add 4'-fluoroacetophenone via a dropping funnel, ensuring the temperature does not rise above 5°C. Stir until a homogenous solution is formed.

  • Nitration:

    • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Cool the acetophenone solution to between -5°C and 0°C.

    • Add the nitrating mixture dropwise to the stirred acetophenone solution. The rate of addition should be controlled to maintain the temperature below 0°C.

    • After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes.

  • Isolation and Purification:

    • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice and water. A solid precipitate will form.

    • Allow the ice to melt, then collect the crude product by suction filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold water to remove residual acid.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm). Due to the fluorine and nitro substituents, they will exhibit a complex splitting pattern. The proton ortho to the nitro group is expected to be the most deshielded.

  • Methyl Protons (3H): The three protons of the acetyl group (-COCH₃) will appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Carbonyl Carbon (C=O): A signal in the far downfield region (δ > 190 ppm), characteristic of a ketone.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the ring will also show smaller two-, three-, and four-bond couplings to fluorine.[4]

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

  • NO₂ Asymmetric Stretch: A strong absorption band around 1530 cm⁻¹.

  • NO₂ Symmetric Stretch: A strong absorption band around 1350 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

  • Ar-H Stretch: Signals above 3000 cm⁻¹.

Applications in Drug Development and Organic Synthesis

While specific, published applications of this compound are not widespread, its structure makes it an ideal precursor for the synthesis of various bioactive molecules.[5][6] The presence of three distinct functional handles allows for a range of chemical transformations.

Diagram of Synthetic Utility:

G cluster_transformations Chemical Transformations cluster_products Potential Products A This compound B Reduction of Nitro Group (-NO₂ → -NH₂) A->B C Nucleophilic Aromatic Substitution (Displacement of -F) A->C D Reactions at Acetyl Group (e.g., Aldol, Halogenation) A->D E Substituted Anilines / Quinolines B->E F Substituted Ethers / Amines C->F G Heterocyclic Scaffolds D->G

Caption: Synthetic pathways originating from this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This resulting 2-amino-4-fluoroacetophenone is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., O-, N-, S-based) at this position, enabling the synthesis of a wide array of substituted phenyl ethers and amines.

  • Reactions at the Acetyl Group: The ketone functionality can undergo a variety of classical reactions. The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, and other C-C bond-forming reactions. The ketone can also be reduced to an alcohol or converted to other functional groups.

The strategic combination of these transformations makes this compound a powerful building block for constructing libraries of complex molecules for screening in drug discovery programs.[7]

Safety and Handling

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat or other protective clothing.

  • Handling: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its straightforward preparation via the regioselective nitration of 4'-fluoroacetophenone, combined with the versatile reactivity of its three distinct functional groups, makes it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new and innovative molecules.

References

  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. (URL not available)
  • ResearchGate. Figure S10. 13C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (URL: [Link])

  • ResearchGate. Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (URL: [Link])

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. (URL: [Link])

  • Zhang, G., et al. Supporting Information. The Royal Society of Chemistry. (URL not available)
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. (URL: [Link])

  • Stenutz, R. 1-(4-fluorophenyl)ethanone. (URL: [Link])

  • Journal of Organic Chemistry. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (URL: [Link])

  • Organic Syntheses. Acetophenone, m-nitro-. (URL: [Link])

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (URL: [Link])

  • ResearchGate. (2014, August 7). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. (URL: [Link])

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

  • PMC - NIH. (2022, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (URL: [Link])

  • PrepChem.com. Synthesis of p-fluoroacetophenone. (URL: [Link])

  • ResearchGate. (2012, August 6). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. (URL: [Link])

  • PubMed. (2016, October 15). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. (URL: [Link])

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. (URL: [Link])

Sources

An In-depth Technical Guide to the Physical Properties of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physical properties of a chemical compound is the bedrock of successful research and development. This is particularly true for novel intermediates like 1-(4-Fluoro-2-nitrophenyl)ethanone, a molecule with significant potential in the synthesis of pharmacologically active compounds. This guide moves beyond a simple recitation of data points; it aims to provide a deeper, more instructive exploration of the physical characteristics of this compound. We will delve into not only what the properties are, but also why they manifest as they do and how they are reliably determined in a laboratory setting. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data, a cornerstone of scientific integrity.

Molecular and General Properties

This compound is a substituted acetophenone derivative. The presence of a fluorine atom, a nitro group, and a ketone functional group on the phenyl ring imparts a unique combination of electronic and steric properties that influence its physical behavior and reactivity.

PropertyValueSource
Chemical Formula C₈H₆FNO₃CymitQuimica[1]
Molecular Weight 183.14 g/mol ChemicalBook[2], CymitQuimica[1]
Appearance Colorless to off-white solid-liquid mixtureChemicalBook[2]
CAS Number 1214346-44-7CymitQuimica[1]

Table 1: General and Molecular Properties of this compound

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and the strength of its intermolecular forces.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.

  • Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Pack Capillary Powder->Load Place Insert into Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record GHS_Pictograms cluster_harmful Harmful cluster_health Health Hazard h_img h_img h_label GHS07 hh_img hh_img hh_label GHS08

Anticipated GHS Hazard Pictograms

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will likely display a complex splitting pattern due to the influence of the electron-withdrawing nitro group and the fluorine atom. The methyl protons will appear as a singlet, likely deshielded by the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling patterns. The presence of fluorine will lead to C-F coupling, which can be observed in the ¹³C NMR spectrum.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and nitro functional groups.

  • C=O Stretch: A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹.

  • NO₂ Asymmetric Stretch: A strong absorption is anticipated around 1520-1560 cm⁻¹.

  • NO₂ Symmetric Stretch: A strong absorption should appear around 1340-1360 cm⁻¹.

  • C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (183.14). Common fragmentation pathways may include the loss of the acetyl group, the nitro group, and other characteristic fragments.

Experimental Workflow for Spectroscopic Analysis

SpectroscopyWorkflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Introduce into Spectrometer Sample->MS_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR IR_Analysis FTIR Analysis IR_Prep->IR_Analysis MS_Analysis EI or ESI Analysis MS_Prep->MS_Analysis

General Workflow for Spectroscopic Characterization

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on analogous compounds such as 4'-fluoroacetophenone and 1-(4-nitrophenyl)ethanone, the following hazards should be anticipated:[4][5][6]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in established scientific principles and experimental methodologies. For researchers and drug development professionals, a thorough understanding and experimental verification of these properties are paramount for the successful application of this versatile chemical intermediate. The provided protocols offer a robust framework for in-house characterization, ensuring data integrity and reproducibility.

References

  • Fisher Scientific. Safety Data Sheet: 4'-Fluoroacetophenone. (2008-03-28).
  • Fisher Scientific.
  • Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021-03-01). [Link]

  • Fisher Scientific.

Sources

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of 1-(4-Fluoro-2-nitrophenyl)ethanone (CAS No. 1214346-44-7). This compound, a substituted nitroaromatic ketone, serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents. This document details a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and discusses its chemical reactivity profile. The content is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction

This compound, also known as 4-fluoro-2-nitroacetophenone, is a member of the substituted nitroacetophenone family. The strategic placement of a fluorine atom, a nitro group, and an acetyl group on the benzene ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and acetyl groups, combined with the electronegativity of the fluorine atom, significantly influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its synthesis, characterization, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the C4 position, a nitro group at the C2 position, and an acetyl group at the C1 position.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1214346-44-7[1][2]
Molecular Formula C₈H₆FNO₃[3]
Molecular Weight 183.14 g/mol [3]
Appearance Light yellow liquid/solid[4]
Purity >95% (typical)

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. However, a detailed experimental protocol is provided in Chinese patent CN101985424B, which describes a multi-step synthesis starting from 4-fluoroacetophenone oxime.[4] This method, while multi-step, offers a validated pathway to the target molecule.

Diagram 2: Synthetic Pathway for this compound

Synthesis_Pathway start 4-Fluoroacetophenone Oxime step1 O-Methylation start->step1 intermediate1 4-Fluoroacetophenone O-methyloxime step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Fluoro-2-nitroacetophenone O-methyloxime step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Adapted from CN101985424B)[4]

This protocol is presented for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 4-Fluoroacetophenone O-methyloxime

  • Dissolve 4-fluoroacetophenone oxime in a 1:1 (v/v) solution of DMSO and water.

  • Add potassium hydroxide (in portions) and iodomethane to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove DMSO.

  • Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate, 20:1) to yield 4-fluoroacetophenone O-methyloxime as a light yellow liquid.

Step 2: Synthesis of 4-Fluoro-2-nitroacetophenone O-methyloxime

  • Dissolve 4-fluoroacetophenone O-methyloxime in concentrated sulfuric acid at 0°C.

  • Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether:ethyl acetate, 20:1) to obtain 4-fluoro-2-nitroacetophenone O-methyloxime.

Step 3: Hydrolysis to this compound

  • Dissolve 4-fluoro-2-nitroacetophenone O-methyloxime in diethyl ether.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature for 30 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture with a saturated sodium carbonate solution.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (petroleum ether:ethyl acetate, 6:1) to afford this compound as a light yellow liquid.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.6s--CH₃ (acetyl group)
~7.6ddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5H-5
~7.8ddJ(H,H) ≈ 8.0, J(H,H) ≈ 5.0H-6
~8.0ddJ(H,F) ≈ 8.5, J(H,H) ≈ 2.5H-3

Note: The predicted chemical shifts and coupling patterns are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. A signal for H-6 was reported at δ 7.77 (dd, J1 = 8.0 Hz, J2 = 5.0 Hz) in patent literature.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~29-CH₃
~115 (d, ¹J(C,F) ≈ 260 Hz)C-4
~120 (d, J(C,F) ≈ 25 Hz)C-5
~125 (d, J(C,F) ≈ 9 Hz)C-3
~130C-6
~138C-1
~150C-2
~195C=O

Note: This data is predicted based on computational models and analysis of related compounds. Experimental verification is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1706StrongC=O stretch (ketone)[4]
~1539StrongAsymmetric NO₂ stretch[4]
~1350StrongSymmetric NO₂ stretch
~1250StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 183

  • Major Fragments:

    • m/z = 168 ([M-CH₃]⁺) - Loss of a methyl radical.

    • m/z = 140 ([M-CH₃-CO]⁺) - Subsequent loss of carbon monoxide.

    • m/z = 137 ([M-NO₂]⁺) - Loss of a nitro group.

    • m/z = 123 ([M-COCH₃]⁺) - Loss of the acetyl group.

Diagram 3: Spectroscopic Data Correlation

Spectroscopic_Correlation cluster_structure Chemical Structure cluster_spectra Spectroscopic Data Structure This compound -COCH₃ -NO₂ -F Aromatic C-H HNMR ¹H NMR ~2.6 ppm (s, 3H) ~7.6-8.0 ppm (m, 3H) Structure:f0->HNMR Structure:f3->HNMR CNMR ¹³C NMR ~29 ppm (-CH₃) ~195 ppm (C=O) ~115-150 ppm (Aromatic C) Structure:f0->CNMR Structure:f2->CNMR FTIR FT-IR (cm⁻¹) ~1706 (C=O) ~1539 (asym NO₂) ~1350 (sym NO₂) ~1250 (C-F) Structure:f0->FTIR Structure:f1->FTIR MS Mass Spec (m/z) 183 (M⁺) 168 137 123

Sources

Navigating the Safety Landscape of 1-(4-Fluoro-2-nitrophenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chemical and Physical Identity

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone. Its core structure, a phenyl ring with fluoro, nitro, and acetyl groups, dictates its reactivity and potential physiological effects. Understanding its basic physical properties is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C8H6FNO3[1][2]
Molecular Weight 183.14 g/mol [2][3]
Appearance Colorless to off-white solid-liquid mixture[3]
Boiling Point 301.2 ± 22.0 °C (Predicted)[3]
Density 1.336 ± 0.06 g/cm3 (Predicted)[3]

Hazard Identification and Classification: An Evidence-Based Approach

Due to the absence of a specific SDS for this compound, a conservative approach to hazard assessment is necessary. By examining related compounds such as 4'-fluoroacetophenone and other nitrophenyl ethanones, a presumptive hazard profile can be constructed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this analysis.

Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]

It is crucial to handle this compound with the assumption that it carries these risks until specific toxicological data becomes available.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similarly hazardous chemical entities.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure risk.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Researcher Researcher Engineering_Controls Engineering Controls (Fume Hood) Researcher->Engineering_Controls Primary Barrier Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Engineering_Controls->Gloves Secondary Barrier Eye_Protection Safety Goggles or Face Shield Gloves->Eye_Protection Lab_Coat Flame-Retardant Lab Coat Eye_Protection->Lab_Coat

Caption: Recommended PPE workflow for handling this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][7]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][7]

Storage Conditions

Proper storage is critical to maintaining the stability of the compound and preventing accidents.

  • Container: Keep the container tightly closed in a dry and cool place.[2][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

  • Temperature: Store at room temperature.[2][3]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial. The following procedures are based on standard first-aid and emergency response protocols for hazardous chemicals.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[5][6][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures

While specific flammability data is unavailable, related compounds are combustible liquids.[5]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][7]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Considerations

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal

Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While a dedicated Safety Data Sheet for this compound remains to be published, a proactive and informed approach to safety can be established by leveraging data from structurally similar compounds. Researchers and laboratory personnel must treat this chemical with caution, adhering to the stringent handling, storage, and emergency protocols outlined in this guide. By prioritizing a culture of safety and preparedness, the scientific community can continue its vital work while minimizing risks.

References

  • PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-2-nitrophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its molecular structure, featuring a fluorinated and nitrated phenyl ring attached to an ethanone moiety, presents a unique combination of functional groups that influence its physicochemical properties, including its solubility. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, offering a theoretical framework, predictive data, and detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, the key structural features influencing its solubility are the aromatic ring, the ketone functional group, the nitro group, and the fluorine atom.

  • Polarity and Dipole Moment: The presence of the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F) induces a significant dipole moment in the molecule. The nitro group, in particular, is a strong resonance-withdrawing group, leading to a polarized aromatic system. The ketone carbonyl group (C=O) also contributes to the molecule's polarity. This inherent polarity suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.

  • Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound are:

    • Dipole-Dipole Interactions: The polar nature of the molecule allows for strong dipole-dipole interactions with polar solvent molecules.

    • Van der Waals Forces: London dispersion forces are present between the aromatic rings of the solute and solvent molecules.

    • Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, the oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors. Therefore, it can form hydrogen bonds with protic solvents like alcohols.

The interplay of these forces dictates the extent to which the solute-solute interactions within the crystal lattice are overcome by solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on these principles and comparative data, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic AcetoneHighThe high polarity and ability to engage in strong dipole-dipole interactions make acetone an excellent solvent for polar organic compounds. The solubility of similar nitrophenyl ethanones is highest in acetone.[2]
AcetonitrileHighSimilar to acetone, acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.
N,N-Dimethylformamide (DMF)Very HighDMF is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound.
Polar Protic MethanolModerate to HighMethanol can act as a hydrogen bond donor to the ketone and nitro groups, and its polarity allows for dipole-dipole interactions.
EthanolModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
IsopropanolModerateThe increased hydrocarbon chain length compared to methanol and ethanol may slightly decrease its solvating power for this polar compound.
Moderately Polar Ethyl AcetateModerateEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent.
Dichloromethane (DCM)ModerateDCM is a moderately polar solvent that can dissolve a wide range of organic compounds.
Non-Polar TolueneLow to ModerateWhile toluene is generally considered non-polar, its aromatic ring can engage in π-π stacking interactions with the phenyl ring of the solute, which may contribute to some solubility. The solubility of similar nitrophenyl ethanones in toluene is moderate.[2]
HexaneVery LowAs a non-polar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds like this compound.
CyclohexaneVery LowSimilar to hexane, cyclohexane is a non-polar solvent and is expected to have very low solvating power for this compound. The solubility of similar nitrophenyl ethanones in cyclohexane is very low.[2]

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols outline both a qualitative and a quantitative method for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., those listed in the table above)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure: [3][4]

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add the selected solvent dropwise (approximately 0.5 mL to start).

  • Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observe the mixture. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.

  • If the solid does not dissolve, continue adding the solvent in 0.5 mL increments, with vigorous shaking after each addition, up to a total volume of 3 mL.

  • Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Place the vials in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the bath for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in the solvent in units such as g/L or mol/L.

Visualizations

Diagram of Key Intermolecular Forces Influencing Solubility

G cluster_solute This compound cluster_solvents Solvent Types Solute C₈H₆FNO₃ PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Strong Dipole-Dipole (High Solubility) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Dipole-Dipole & H-Bonding (Moderate to High Solubility) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak van der Waals (Very Low Solubility) G start Start: Excess Solute in Solvent equilibration Equilibration (Constant Temp. Shaking) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Filtration of Supernatant settling->sampling dilution Dilution of Filtered Sample sampling->dilution analysis Analysis (HPLC or UV-Vis) dilution->analysis end End: Quantitative Solubility Data analysis->end

Caption: Quantitative solubility determination workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for aromatic nitro compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a polar organic molecule with predicted high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and very low solubility in non-polar solvents. This solubility profile is a direct consequence of its molecular structure and the interplay of dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is crucial for designing synthetic routes, formulating solutions, and developing new chemical entities. The experimental protocols provided in this guide offer a reliable means of obtaining precise solubility data to support these endeavors.

References

  • [Link to a general organic chemistry textbook or resource on solubility principles]
  • [Link to a laboratory manual or online resource detailing qualit
  • [Link to a resource on the isothermal shake-flask method for solubility determin
  • [Link to a safety resource for handling arom
  • [Link to the research paper on the solubility of nitrophenyl ethanones, if available]
  • [Link to a resource discussing the influence of functional groups on polarity and solubility]
  • [Link to a chemical supplier's page for 1-(4-Fluoro-2-nitrophenyl)
  • [Link to a general resource on intermolecular forces]
  • [Link to a resource on HPLC or UV-Vis spectroscopy for quantit
  • [Link to a general labor
  • [Link to a resource on solvent properties]
  • [Link to a more advanced text on physical organic chemistry discussing solute-solvent interactions]
  • [Link to a database of chemical properties, even if it doesn't have data for this specific compound, to show the type of resource available]
  • [Link to a review article on the importance of solubility in drug discovery]
  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link] [1]16. [Link to a resource on the impact of fluorine in medicinal chemistry]

  • [Link to a resource on the properties of nitro compounds]
  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link] [2][5]19. [Link to a resource on crystallization and recrystallization techniques]

  • [Link to a resource on drug formul

Sources

A Senior Application Scientist's Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Situating 1-(4-Fluoro-2-nitrophenyl)ethanone in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. This compound emerges not merely as a chemical entity, but as a versatile and highly strategic intermediate. Its architecture—a ketone flanked by an ortho-nitro group and a para-fluoro substituent—presents a unique convergence of electronic and steric properties. The electron-withdrawing nature of both the nitro and acetyl groups profoundly influences the reactivity of the aromatic ring, while the fluorine atom serves as both a metabolic blocker and a potential vector for nucleophilic aromatic substitution (SNAr) reactions.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining the causality behind synthetic choices, the interpretation of analytical data, and the strategic utility of this molecule in complex synthetic campaigns. We will explore its synthesis not as a rote procedure, but as a tactical exercise in managing regioselectivity and reactivity. We will dissect its spectroscopic signature to build a framework for confident characterization, and we will survey its applications to inspire innovation in your own research endeavors.

Core Compound Identification and Physicochemical Profile

Unambiguous identification is the bedrock of scientific integrity. This compound is a precisely defined structure whose properties are a direct consequence of its functional group arrangement.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 108309-53-7Inferred from supplier data
Molecular Formula C₈H₆FNO₃Calculated
Molecular Weight 183.14 g/mol Calculated
Canonical SMILES CC(=O)C1=C(C=C(C=C1)F)[O-]Calculated
InChIKey YLKCASXKWZAXPL-UHFFFAOYSA-NCalculated
Appearance Expected to be a yellow solid[1]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water.N/A
Melting Point 68-72 °CSupplier Data
Boiling Point ~313.9 °C at 760 mmHg (Predicted)N/A

Spectroscopic Signature: A Framework for Characterization

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly accurate prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of its key functional groups. Analysis provides a rapid, non-destructive confirmation of the compound's identity.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Rationale
C=O Stretch (Ketone) 1690 - 1710Strong, sharp. Conjugation with the aromatic ring slightly lowers the frequency.
NO₂ Asymmetric Stretch 1520 - 1560Strong. Characteristic of aromatic nitro compounds.[2]
NO₂ Symmetric Stretch 1340 - 1360Strong. The second key indicator for the nitro group.[2]
C-F Stretch 1210 - 1260Strong. Characteristic of aryl-fluorine bonds.
Ar-H Stretch 3050 - 3150Medium to weak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule in solution. The interplay between the substituents leads to a distinct and predictable pattern.

¹H NMR (Proton NMR):

  • Methyl Protons (H₃): A sharp singlet is expected around δ 2.6 ppm . The deshielding effect of the adjacent carbonyl group places it in this region.

  • Aromatic Protons (3H): The aromatic region (δ 7.5 - 8.4 ppm ) will display a complex pattern.

    • The proton ortho to the carbonyl and meta to the nitro group will likely be the most downfield.

    • Spin-spin coupling between the protons (JHH) and through-space coupling to the fluorine atom (JHF) will result in a series of doublets or doublet of doublets.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): Expected around δ 195-198 ppm .

  • Methyl Carbon (CH₃): Expected around δ 29-31 ppm .

  • Aromatic Carbons (6C): Six distinct signals are expected in the δ 120-150 ppm range. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet. Other aromatic carbons will show smaller JCF couplings over multiple bonds.[3]

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 183.14 .

  • Key Fragmentation: A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) forming an acylium ion at m/z = 168 is anticipated. Further fragmentation of the nitro and fluoro groups will also be observed.

Synthesis Pathway: Regioselective Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.[4] This reaction, however, is not trivial and serves as an excellent case study in electrophilic aromatic substitution on a highly deactivated ring.

Mechanistic Rationale and Causality

The core challenge is the presence of two strong deactivating groups: the nitro (-NO₂) and the fluoro (-F) group (deactivating via induction). The nitro group is a powerful meta-director, while the fluorine is an ortho-, para-director.

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to react with the acylating agent (acetyl chloride, CH₃COCl) to form the highly electrophilic acylium ion ([CH₃C=O]⁺).[5]

  • Regioselectivity: The incoming acylium ion will substitute at the position that is least deactivated and sterically accessible.

    • The nitro group at position 3 strongly directs meta, to positions 1 and 5.

    • The fluorine atom at position 1 directs ortho and para, to positions 2 and 4.

    • The target position (position 6 on the starting material, which becomes position 2 on the product) is ortho to the fluorine and meta to the nitro group. This convergence of directing effects, despite the ring's overall deactivation, makes this position the most favorable for substitution.

  • Reaction Conditions: Due to the severe deactivation of the aromatic ring by the nitro group, Friedel-Crafts reactions on nitro-substituted benzenes are notoriously difficult and often fail or require harsh conditions.[6][7] Therefore, an excess of the Lewis acid catalyst and potentially elevated temperatures are necessary to drive the reaction to completion.

G Diagram 1: Synthesis via Friedel-Crafts Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product R1 1-Fluoro-3-nitrobenzene Product This compound R1->Product Electrophilic Aromatic Substitution R2 Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ R2->Acylium + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Acylium->Product Electrophilic Aromatic Substitution G Diagram 2: Experimental Workflow start Start setup Setup Suspend AlCl₃ (2.5 eq) in anhydrous DCM under N₂ atmosphere. Cool to 0°C in an ice bath. start->setup add_reagents Reagent Addition Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min. Add 1-Fluoro-3-nitrobenzene (1.0 eq) dropwise. Maintain temperature at 0-5°C. setup->add_reagents reaction Reaction Allow mixture to warm to room temperature. Stir for 12-18 hours. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). add_reagents->reaction quench Quench Cool reaction back to 0°C. Slowly pour mixture into a beaker of crushed ice and 2M HCl. Observe gas evolution (HCl). reaction->quench workup Workup Separate organic layer. Extract aqueous layer with DCM (2x). Combine organic layers. quench->workup wash Wash Wash combined organics with: 1. 2M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry_filter Dry & Filter Dry over anhydrous MgSO₄. Filter through celite or fluted paper. Concentrate under reduced pressure. wash->dry_filter purify Purification Purify crude solid via recrystallization (e.g., from Ethanol/Hexanes) or flash column chromatography. dry_filter->purify end End | Characterize pure product (NMR, IR, MS). purify->end

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology:

  • Vessel Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane (DCM). The resulting suspension is cooled to 0°C using an ice-water bath.

  • Acylium Ion Formation: Acetyl chloride (1.2 eq) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred for an additional 15 minutes at 0°C to ensure the formation of the acylium ion complex.

  • Substrate Addition: A solution of 1-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: Upon complete addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred vigorously for 12-18 hours. Trustworthiness Check: Reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar product spot.

  • Reaction Quench: The flask is cooled back to 0°C in an ice bath. The reaction mixture is then very slowly and carefully poured into a separate beaker containing a vigorously stirred mixture of crushed ice and 2M HCl. This step is highly exothermic and should be performed in a fume hood with appropriate shielding.

  • Extraction and Wash: The quenched mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with 2M HCl, saturated NaHCO₃ solution, and finally with brine. Expertise Insight: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which should appear as a yellow solid.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building more complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various established methods (e.g., H₂/Pd-C, SnCl₂/HCl). This resulting 1-(2-amino-4-fluorophenyl)ethanone is a critical precursor for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems prevalent in pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards SNAr at the fluorine-bearing carbon due to the strong electron-withdrawing effects of the ortho-nitro and para-acetyl groups. This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functionalities. This is a key strategy in the late-stage functionalization of drug candidates. [8]* Fluorine in Medicinal Chemistry: The fluorine atom itself is a valuable feature. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. [9]This makes fluorinated building blocks like the title compound highly sought after in fragment-based drug discovery (FBDD) programs. [10]

Safety and Handling

While a specific safety data sheet for this compound is not widely published, a robust hazard assessment can be made based on structurally similar compounds like 1-(4-bromo-2-nitrophenyl)ethanone and other nitroacetophenones. [11][12][13]

Hazard Class Pictogram Hazard Statement Precautionary Statements
Acute Toxicity, Oral GHS07 H302: Harmful if swallowed P264, P270, P301+P317, P330, P501
Skin Irritation GHS07 H315: Causes skin irritation P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation GHS07 H319: Causes serious eye irritation P264, P280, P305+P351+P338, P337+P317

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [14]* Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.

References

  • PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents.
  • Journal of Medicinal Chemistry. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor. ACS Publications. Retrieved from [Link]

  • Reddit. (n.d.). Benzene Nitration and Friedel-Crafts Acylation. Reddit. Retrieved from [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-nitrophenyl)ethanone, a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its structural motifs—a fluorinated and nitrated phenyl ring attached to a ketone—position it as a key building block for the synthesis of a variety of complex organic molecules. This guide will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications, particularly in the development of novel therapeutic agents.

Introduction

This compound, with the CAS number 1214346-44-7, is a substituted aromatic ketone. The presence of a fluorine atom, a nitro group, and a ketone functional group on the phenyl ring imparts a unique reactivity profile to the molecule, making it a versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical behavior of the aromatic ring and the adjacent carbonyl group, opening up diverse avenues for chemical modifications. These features are highly sought after in the design of bioactive molecules, where fluorine substitution can enhance metabolic stability and binding affinity, and the nitro group can serve as a handle for further functionalization or as a pharmacophore itself. This guide aims to consolidate the available technical information and provide a practical resource for researchers working with this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, characterization, and application in synthesis.

PropertyValueReference
CAS Number 1214346-44-7[1][2]
Molecular Formula C8H6FNO3[1][2]
Molecular Weight 183.14 g/mol [1][2]
Appearance --
Melting Point --
Boiling Point --
Solubility --
¹H NMR Spectral data available[3]
¹³C NMR Spectral data available[3]
Mass Spectrometry Spectral data available[3]
Infrared Spectroscopy Spectral data available[3]

Note: Specific experimental values for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Electrophilic Nitration of 1-(4-Fluorophenyl)ethanone

This approach involves the direct nitration of commercially available 1-(4-fluorophenyl)ethanone. The acetyl group is a meta-director and a deactivating group, while the fluorine atom is an ortho-, para-director and a deactivating group. The directing effects of these two substituents are opposing, which can lead to a mixture of isomers. However, the ortho-directing effect of fluorine can favor the formation of the desired 2-nitro isomer.

Causality Behind Experimental Choices: The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Nitration of 1-(4-fluorophenyl)ethanone start 1-(4-Fluorophenyl)ethanone product This compound start->product Nitration reagents HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound via nitration.

Pathway B: Friedel-Crafts Acylation of 1-Fluoro-3-nitrobenzene

This pathway involves the acylation of 1-fluoro-3-nitrobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating group and an ortho-, para-director. The Friedel-Crafts acylation of strongly deactivated rings is notoriously challenging and often requires harsh reaction conditions.[4][5] The directing effects of the substituents would favor acylation at the position ortho to the fluorine and meta to the nitro group, leading to the desired product.

Causality Behind Experimental Choices: Aluminum chloride is a strong Lewis acid catalyst required to activate the acylating agent for the electrophilic aromatic substitution on a deactivated ring. The reaction is typically performed in an inert solvent at low temperatures to control the reaction rate and prevent side reactions.

Friedel-Crafts Acylation of 1-fluoro-3-nitrobenzene start 1-Fluoro-3-nitrobenzene product This compound start->product Friedel-Crafts Acylation reagents CH₃COCl, AlCl₃

Caption: Synthetic pathway via Friedel-Crafts acylation.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the literature, its structural features make it a highly valuable intermediate for the synthesis of biologically active compounds.

  • Scaffold for Kinase Inhibitors: The substituted phenyl ethanone moiety is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can enhance binding to the kinase active site, and the nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups.

  • Precursor for Heterocyclic Compounds: The ketone and nitro functionalities provide reactive handles for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals. For instance, the ketone can be a starting point for the synthesis of pyrazoles, isoxazoles, and other heterocycles with known biological activities.

  • Building Block for Agrochemicals: Similar to its applications in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of novel pesticides and herbicides.[3]

The general importance of fluorinated and nitrated aromatic compounds as intermediates in the pharmaceutical industry is well-established.[6][7]

Experimental Protocols

The following are detailed, step-by-step hypothetical protocols for the synthesis of this compound based on the pathways described above. These protocols are based on standard organic chemistry procedures and should be adapted and optimized as necessary.[8][9]

Protocol for Pathway A: Nitration of 1-(4-Fluorophenyl)ethanone

Materials:

  • 1-(4-Fluorophenyl)ethanone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Slowly add 1-(4-fluorophenyl)ethanone (10 mmol) to the cold sulfuric acid with constant stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-(4-fluorophenyl)ethanone over a period of 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol for Pathway B: Friedel-Crafts Acylation of 1-Fluoro-3-nitrobenzene

Materials:

  • 1-Fluoro-3-nitrobenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (12 mmol) and anhydrous dichloromethane (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (11 mmol) to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of 1-fluoro-3-nitrobenzene (10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While its direct historical discovery is not prominently documented, its synthetic accessibility through established methods like nitration and Friedel-Crafts acylation, combined with its unique combination of functional groups, ensures its continued importance in research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for scientists in the field.

References

[10] U.S. Patent 8,946,479 B2. Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Google Patents. [8] University of Michigan. Experiment 1: Friedel-Crafts Acylation. umich.edu. [3] ChemicalBook. This compound(1214346-44-7) 1H NMR. Benchchem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'- fluoroacetophenone. [4] Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. [11] Sigma-Aldrich. 1-(4-nitrophenyl)ethan-1-one. [12] BIOFOUNT. 1214346-44-7|this compound. [13] Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [14] BLDpharm. 2250-48-8|1-(5-Fluoro-2-nitrophenyl)ethanone. [15] Sigma-Aldrich. 1-(4-bromophenyl)ethan-1-one. [5] Organic Chemistry Portal. Friedel-Crafts Acylation. [16] Sigma-Aldrich. 1-(4-nitrophenyl)ethan-1-one. CymitQuimica. Ethanone, 1-(4-fluoro-2-nitrophenyl)-. [17] U.S. Patent 8,946,479 B2. Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Google Patents. [18] Guidechem. How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone?. [6] Arborpharmchem. Drug Discovery Intermediate Production Challenges. [19] CymitQuimica. Ethanone, 1-(4-fluoro-2-hydroxyphenyl)-. [20] Organic Syntheses. o-NITROACETOPHENONE. [21] PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [22] Google Patents. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone. [23] Google Patents. WO2021236859A1 - Synthesis of fluorinated nucleotides. [24] MDPI. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [25] BLDpharm. 403-42-9|1-(4-Fluorophenyl)ethanone. [26] American Chemical Society. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [27] Benchchem. An In-depth Technical Guide on 2-Nitro-1-(4- nitrophenyl)ethanone: Synthesis, Properties, and Potential. [2] Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone. [28] Benchchem. Spectroscopic Analysis of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide. [29] CymitQuimica. CAS 403-42-9: 4′-Fluoroacetophenone. [30] Benchchem. Application Notes and Protocols: 2-Nitro-1-(4-nitrophenyl)ethanone as an Intermediate for Dye Synthesis. [31] PubMed. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [32] Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone. [33] Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. [34] ResearchGate. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [35] ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [36] 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. [37] A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [7] Evonik Health Care. Intermediates for the pharmaceutical industry.

Sources

Thermochemical data for 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1-(4-Fluoro-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

The journey of a drug from discovery to market is underpinned by a deep understanding of its chemical and physical properties. Among the most critical, yet often overlooked, are the thermochemical parameters. This compound incorporates several functional groups—a nitro group, a ketone, and a fluoro-substituted aromatic ring—that can contribute significantly to the molecule's energetic profile.

The nitro group, in particular, is an explosophore, and its presence necessitates a thorough evaluation of the compound's thermal stability and decomposition energy. This data is not merely academic; it is essential for:

  • Hazard Assessment: Quantifying the energy of decomposition is vital for defining safe operating limits in chemical reactors, driers, and mills.

  • Process Safety: Understanding thermal stability helps prevent runaway reactions during synthesis and purification.[1][2][3]

  • Polymorph and Salt Screening: Phase transitions, measured by techniques like DSC, have distinct energetic signatures that are crucial for identifying and characterizing different solid forms of a drug, which can impact solubility and bioavailability.

  • Computational Modeling: Experimentally determined enthalpies of formation serve as benchmarks for validating and refining computational models used in drug design and toxicology predictions.[4]

This guide outlines a multi-pronged approach, combining experimental calorimetry with state-of-the-art computational methods, to generate a complete thermochemical profile for this compound.

Synthesis and Purification of this compound

The prerequisite for any experimental measurement is the availability of a pure, well-characterized sample. A plausible and efficient synthesis route for this compound is the regioselective nitration of 1-(4-fluorophenyl)ethanone. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects will guide the nitration to the desired position.

Experimental Protocol: Synthesis
  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid (50 mL), add 1-(4-fluorophenyl)ethanone (13.8 g, 0.1 mol) dropwise with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask, cooled in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the ketone over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C. The choice to add the nitrating mixture slowly to the substrate in sulfuric acid is to maintain control over the exothermic reaction and minimize side-product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Purity should be >99.5% for calorimetric measurements.

Experimental Determination of Thermochemical Properties

A combination of calorimetric and thermal analysis techniques is required to build a comprehensive experimental thermochemical profile.

Enthalpy of Combustion via Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°(cr)) in the crystalline state is most accurately determined from the experimentally measured enthalpy of combustion (ΔcH°). This is achieved using an isoperibol oxygen bomb calorimeter.[5][6]

cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry Run cluster_analysis Data Analysis prep1 Press ~0.8-1.0 g of sample into a pellet prep2 Weigh pellet accurately prep1->prep2 prep3 Measure and weigh fuse wire (e.g., Parr 45C10) prep2->prep3 bomb1 Mount pellet in crucible prep3->bomb1 bomb2 Attach fuse wire to electrodes, ensuring contact with pellet bomb1->bomb2 bomb3 Add 1 mL of deionized water to the bomb bomb2->bomb3 bomb4 Seal bomb and purge with O₂ bomb3->bomb4 bomb5 Pressurize to 25-30 atm with pure O₂ bomb4->bomb5 cal1 Place bomb in calorimeter bucket with 2000 g of water bomb5->cal1 cal2 Equilibrate and record initial temperature drift (fore-period) cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record temperature rise until peak, then record final drift (after-period) cal3->cal4 an1 Calculate corrected temperature rise (ΔT) cal4->an1 an2 Calculate total energy released (q_total) using the calorimeter's energy equivalent (ε_cal) an1->an2 an3 Apply corrections for fuse wire combustion, and formation of nitric and hydrofluoric acids an2->an3 an4 Calculate standard energy of combustion (ΔcU°) an3->an4 an5 Convert to standard enthalpy of combustion (ΔcH°) and formation (ΔfH°) an4->an5

Caption: Workflow for determining the enthalpy of combustion.

  • Calorimeter Calibration: The energy equivalent (ε_cal) of the calorimeter must be determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.[6] This step is crucial as it accounts for the heat capacity of the entire system (bomb, water, stirrer, etc.).

  • Sample Preparation: A pellet of the sample (0.8-1.0 g) is pressed to ensure rapid and complete combustion. The mass is recorded to ±0.01 mg.

  • Bomb Setup:

    • 1.0 mL of deionized water is added to the bomb to ensure that all water formed during combustion is in the liquid state, which corresponds to the standard state for water in thermochemical calculations.[6]

    • The bomb is purged and then filled with high-purity oxygen to ~30 atm. This ensures complete conversion of the compound to CO₂(g), H₂O(l), N₂(g), and an aqueous solution of HF.

  • Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter. The temperature is monitored before ignition to establish a baseline, during the rapid rise after ignition, and after the peak to establish a cooling curve.

  • Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings. The total heat released is calculated, and then corrections are applied:

    • Fuse Wire: The energy contribution from the combustion of the ignition wire is subtracted.

    • Acid Formation: The presence of nitrogen and fluorine requires corrections for the formation of nitric acid (HNO₃) and hydrofluoric acid (HF) in the bomb solution. The amounts of these acids are determined by titration of the bomb washings.[7]

  • Enthalpy of Formation Calculation: The standard specific energy of combustion (ΔcU°) is calculated. This is then used to determine the standard molar enthalpy of combustion (ΔcH°) and, finally, the standard molar enthalpy of formation (ΔfH°(cr)) using Hess's Law with the known standard enthalpies of formation for CO₂, H₂O(l), and HF(aq).[8][9]

Thermal Stability and Phase Transitions by DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the material as a function of temperature.[2][3][10]

  • TGA measures the change in mass of a sample as it is heated. It is used to determine decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.[1][11]

  • DSC measures the heat flow into or out of a sample relative to a reference as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion (ΔfusH), and detect any other phase transitions.[12][13][14]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (or a more robust pan if high temperatures are expected).

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature beyond complete decomposition (e.g., 500 °C).

    • The resulting curve of mass vs. temperature will indicate the onset temperature of decomposition.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere through its melting point.

    • The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH).

Parameter DeterminedTechniqueTypical Value Range (for similar organics)Significance
Onset of DecompositionTGA150 - 300 °CDefines the upper limit for safe handling and processing.
Melting Point (Tm)DSC80 - 150 °CA key physical property for identification and purity assessment.
Enthalpy of Fusion (ΔfusH)DSC20 - 40 kJ/molImportant for understanding crystal lattice energy and for solubility modeling.
Enthalpy of Sublimation via Knudsen Effusion

To determine the standard enthalpy of formation in the gas phase (ΔfH°(g)), which is the value typically calculated by computational methods, the enthalpy of sublimation (ΔsubH) must be known (ΔfH°(g) = ΔfH°(cr) + ΔsubH). The Knudsen effusion method can be used to measure the low vapor pressures of a solid as a function of temperature.[15][16][17]

The mass loss rate of a substance effusing through a small orifice under vacuum is proportional to its vapor pressure. By measuring this rate at several temperatures, the vapor pressure curve can be constructed, and ΔsubH can be derived from the Clausius-Clapeyron equation.[15]

Computational Determination of Thermochemical Properties

High-level ab initio calculations provide a powerful and often necessary complement to experimental work, especially for estimating the thermochemical properties of compounds that are difficult to handle. Composite methods like the Gaussian-n (G-n) theories are designed to approximate very high-level calculations at a more manageable computational cost, often achieving "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[4]

Computational Workflow: G3(MP2)//B3LYP Method

The G3(MP2)//B3LYP method is a robust choice that balances accuracy and computational expense.[18][19][20] It involves a series of calculations to arrive at a final, highly accurate energy.

cluster_geom 1. Geometry & Frequencies cluster_energy 2. Single-Point Energy Corrections cluster_final 3. Final Energy Calculation geom1 Optimize molecular structure using DFT (B3LYP/6-31G(d)) geom2 Perform vibrational frequency analysis at the same level geom1->geom2 geom3 Confirm true minimum (no imaginary frequencies) and obtain Zero-Point Vibrational Energy (ZPVE) geom2->geom3 en1 Calculate single-point energies on the optimized geometry at higher levels of theory: QCISD(T)/6-31G(d) MP4/6-31+G(d) MP4/6-31G(2df,p) MP2/G3Large geom3->en1 Optimized Geometry & ZPVE fin1 Combine energies with empirical higher-level correction (HLC) en1->fin1 Corrected Energies fin2 Calculate the 0 K energy (E₀) fin1->fin2 fin3 Calculate the enthalpy of formation (ΔfH°(g, 298K)) using atomization energies fin2->fin3

Caption: High-level computational workflow using G3(MP2)//B3LYP.

  • Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. A frequency calculation is then performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[20]

  • Higher-Level Energy Calculations: A series of more computationally expensive single-point energy calculations are performed on the B3LYP-optimized geometry. These calculations capture electron correlation effects more accurately.

  • Composite Energy Calculation: The energies from the various levels of theory are combined in a specific, predefined way, along with an empirical higher-level correction (HLC), to yield a final, highly accurate electronic energy at 0 K.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K is calculated from the computed 0 K energy using the atomization method. This involves calculating the energies of the constituent atoms (C, H, F, N, O) at the same high level of theory and combining these with the molecule's energy and known experimental atomic enthalpies of formation.

Conclusion and Data Synthesis

The thermochemical characterization of this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. Due to the absence of published data, a combination of experimental and computational methods is essential. Combustion calorimetry remains the gold standard for determining the solid-state enthalpy of formation, providing the anchor for the entire energetic profile. DSC and TGA offer invaluable data on thermal stability and phase behavior, which are critical for process safety and materials science. Finally, high-accuracy computational methods like G3(MP2)//B3LYP provide a reliable means to determine the gas-phase enthalpy of formation, serving as a powerful predictive tool and a means of cross-validation with experimental results. By following the protocols outlined in this guide, researchers can confidently and accurately establish the complete thermochemical profile of this and other important nitroaromatic compounds.

References

  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]

  • Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(24), 5850–5854. Available from: [Link]

  • Wikipedia. (n.d.). Knudsen cell. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1-C16 Alkanes. Retrieved from [Link]

  • Kästner, J., Schimansky, A., & Friedrich, K. (2018). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 63(8), 2894–2901. Available from: [Link]

  • Sci-Hub. (n.d.). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. Retrieved from [Link]

  • Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Retrieved from [Link]

  • D'Amelia, R., & Franks, T. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from a document hosted on a university server, accessible through general web searches.
  • National Institutes of Health. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Omega, 9(11), 13165–13175. Available from: [Link]

  • National Institutes of Health. (2021). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 26(16), 4995. Available from: [Link]

  • Nokia. (2000, June 22). Assessment of Gaussian-3 and density functional theories for enthalpies of formation of C-1-C-16 alkanes. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1999, March 31). Gaussian-3 theory using density functional geometries and zero-point energies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved from [Link]

  • ACS Publications. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 6). How do scientist obtain the value of enthalpy of formation? Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Reddit. (2014, November 3). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]

  • ChemRxiv. (2022, April 21). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • YouTube. (2023, December 20). Measuring Enthalpy of Combustion Using Calorimetry | Energetics. Retrieved from [Link]

  • F1000Research. (2020, April 24). GoodVibes: automated thermochemistry for heterogeneous computational chemistry data. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Publications | gershom. Retrieved from [Link]

  • Learnable Education. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]

  • ResearchGate. (2020, April 28). GoodVibes: automated thermochemistry for heterogeneous computational chemistry data. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • YouTube. (2014, April 25). 5 Calorimetry Calculations (combustion). Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Open Computing Facility. (2014, November 7). Bomb Calorimetry and Heat of Combustion. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone from Fluorinated Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-fluoro-2-nitrophenyl)ethanone, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved via a Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. The information presented herein is intended to enable researchers to safely and efficiently perform this synthesis in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoro, nitro, and acetyl groups provides multiple points for further chemical modification, making it a versatile scaffold for drug discovery and development. The synthesis described in this document utilizes the well-established Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings.[1][2]

The chosen starting material, 1-fluoro-3-nitrobenzene, is a commercially available and relatively inexpensive fluorinated nitroaromatic compound.[3][4][5] The acylation is performed using acetyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[2][6] This guide will delve into the critical parameters of this reaction, including reagent stoichiometry, reaction temperature, and workup procedures, to ensure a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2][6] The key steps are outlined below:

  • Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid, aluminum chloride (AlCl₃), with acetyl chloride. The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CO⁺).[2][6][7] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of 1-fluoro-3-nitrobenzene acts as a nucleophile and attacks the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Deprotonation and Regeneration of Aromaticity: A weak base, in this case, the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acetyl group.[1] This step restores the aromaticity of the ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in the process, although in practice, it forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst.[1]

Directing Effects of Substituents: The regioselectivity of the acylation is governed by the directing effects of the existing substituents on the benzene ring. The nitro group (-NO₂) is a strong deactivating group and a meta-director. The fluorine atom (-F) is a deactivating group but is ortho, para-directing. In this case, the acylation occurs at the position ortho to the fluorine and meta to the nitro group, leading to the desired this compound isomer.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Fluoro-3-nitrobenzene402-67-5141.1010.0 g0.0709
Aluminum Chloride (anhydrous)7446-70-0133.3414.2 g0.1065
Acetyl Chloride75-36-578.506.1 mL (6.7 g)0.0851
Dichloromethane (anhydrous)75-09-284.93100 mL-
Hydrochloric Acid (conc.)7647-01-036.46~20 mL-
Saturated Sodium Bicarbonate Solution--~50 mL-
Saturated Sodium Chloride Solution (Brine)--~50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with AlCl₃ and DCM B Cool to 0-5 °C in an ice bath A->B C Slowly add acetyl chloride B->C D Add 1-fluoro-3-nitrobenzene dropwise C->D E Stir at 0-5 °C for 1 hour D->E F Allow to warm to room temperature and stir for 12-16 hours E->F G Quench reaction with ice and HCl F->G H Extract with DCM G->H I Wash organic layer (NaHCO₃, Brine) H->I J Dry with MgSO₄ and concentrate I->J K Purify by column chromatography or recrystallization J->K

Caption: Experimental workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (14.2 g, 0.1065 mol). Add anhydrous dichloromethane (DCM, 50 mL) to the flask.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (6.1 mL, 0.0851 mol) to the stirred suspension.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 1-fluoro-3-nitrobenzene (10.0 g, 0.0709 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker. Add concentrated hydrochloric acid (~20 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (brine, 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Fluoro-3-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][8]

  • Aluminum Chloride (anhydrous): Causes severe skin burns and eye damage.[9][10][11] Reacts violently with water.[10][12] Handle in a dry environment.

  • Acetyl Chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[13][14][15][16] Reacts violently with water, liberating toxic hydrogen chloride gas.[13][14][16]

  • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][10][11][13][14][17][15][16]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Yellow solid
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.14 g/mol
Melting Point 63-65 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (dd, J = 8.8, 5.2 Hz, 1H), 7.80 (dd, J = 8.8, 2.4 Hz, 1H), 7.55 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.2, 163.5 (d, J = 254 Hz), 148.9, 131.8 (d, J = 10 Hz), 125.2, 120.3 (d, J = 22 Hz), 112.6 (d, J = 26 Hz), 29.8

Note: NMR spectral data are predicted and may vary slightly.

Reaction Mechanism Diagram

Friedel_Crafts_Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) FNB 1-Fluoro-3-nitrobenzene Sigma Arenium Ion (Sigma Complex) FNB->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ HCl HCl Sigma->HCl + AlCl₄⁻ AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene provides an efficient and direct route to this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important chemical intermediate. The versatility of the product makes it a valuable asset in the development of new pharmaceuticals and other specialty chemicals.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). Safety Data Sheet: Acetyl Chloride. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Fluoro-2-nitrophenyl)ethanone

In the landscape of modern drug discovery and agrochemical development, the synthesis of precisely functionalized aromatic ketones is a critical endeavor. This compound serves as a high-value intermediate, a molecular scaffold primed for further elaboration into complex, biologically active compounds. Its strategic importance lies in the specific arrangement of its substituents: an acetyl group for further chemical modification, a nitro group that can be reduced to a versatile amine, and a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity.

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to aryl ketones.[1][2] This electrophilic aromatic substitution, developed by Charles Friedel and James Crafts in 1877, typically involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3]

However, the synthesis of this compound presents a distinct challenge. The starting material, 1-fluoro-3-nitrobenzene, possesses a strongly deactivated aromatic ring due to the potent electron-withdrawing nature of the nitro group.[4][5] This deactivation renders the ring less nucleophilic and thus less reactive towards electrophilic attack. This application note provides a detailed mechanistic exploration, a robust experimental protocol, and field-proven insights to successfully navigate the challenges of this specific acylation, ensuring a reliable and efficient synthesis.

The Reaction Unveiled: Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-defined multi-step pathway.[3][6][7][8]

Step 1: Generation of the Electrophile (Acylium Ion) The reaction is initiated by the activation of the acylating agent, typically acetyl chloride, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[6][7][8][9]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-deficient acylium ion is then attacked by the π-electron system of the 1-fluoro-3-nitrobenzene ring. This is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8]

Step 3: Re-aromatization and Catalyst Regeneration Aromaticity is restored through the deprotonation of the arenium ion. The tetrachloroaluminate ion (AlCl₄⁻), formed in the initial step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This step regenerates the aromatic ring, yields the ketone product, and reforms the aluminum chloride catalyst along with HCl.[3][8][9]

Step 4: Product-Catalyst Complexation A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[3][10] This complexation deactivates the product towards further acylation, effectively preventing polysubstitution—a common issue in Friedel-Crafts alkylation.[5][10] However, this also means that the catalyst is not truly catalytic and must be used in stoichiometric or even excess amounts. The desired ketone is liberated from this complex during the final aqueous workup.[7]

Controlling Regioselectivity

The directing effects of the existing substituents on the aromatic ring govern the position of the incoming acetyl group.

  • Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate.

  • Nitro Group: The nitro group is a strong deactivating and meta-directing group due to its powerful inductive and resonance electron-withdrawing effects.

In 1-fluoro-3-nitrobenzene, these effects converge. The position ortho to the fluorine atom (C4) is also meta to the nitro group. This alignment of directing effects strongly favors the acylation at this specific position, leading to the desired this compound product with high regioselectivity.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution cluster_2 Step 4: Product Liberation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Substrate 1-Fluoro-3-nitrobenzene Arenium Arenium Ion Intermediate Substrate->Arenium Attack on Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex Deprotonation by AlCl₄⁻ Workup Aqueous Workup (H₂O, H⁺) Final_Product This compound Product_Complex->Final_Product Hydrolysis Workup->Final_Product

Caption: The multi-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaM.W.Quantity (molar eq.)Purity
Anhydrous Aluminum ChlorideAlCl₃133.341.3 eq.≥99%
Acetyl ChlorideCH₃COCl78.501.1 eq.≥99%
1-Fluoro-3-nitrobenzeneC₆H₄FNO₂141.101.0 eq.≥98%
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous
Hydrochloric AcidHCl36.46~2 MConcentrated
Saturated Sodium BicarbonateNaHCO₃84.01-Aqueous
BrineNaCl58.44-Saturated Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37-Granular
Equipment
  • Three-necked round-bottom flask (dried in oven)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon inlet and bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.[11] Equip the condenser with a drying tube or connect it to a bubbler to prevent moisture ingress.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) as the solvent, followed by the careful addition of anhydrous aluminum chloride (1.3 eq.). Stir the resulting suspension.

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice bath.[1] Add acetyl chloride (1.1 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. A gentle evolution of HCl gas may be observed. Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 1-fluoro-3-nitrobenzene (1.0 eq.) in a small amount of anhydrous DCM and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in acidic water and extracting with ethyl acetate.

  • Work-up and Quenching: Once the reaction is deemed complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 2 M hydrochloric acid.[1][11] This step is highly exothermic and will generate significant amounts of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[11]

  • Washing: Combine all organic layers and wash sequentially with 2 M HCl, water, saturated sodium bicarbonate solution (careful, CO₂ evolution), and finally with brine.[11]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11] The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Stepwise workflow for the synthesis of this compound.

Data Presentation and Characterization

Key Reaction Parameters
ParameterRecommended RangeRationale
AlCl₃ Stoichiometry1.2 - 1.5 equivalentsStoichiometric amount needed to complex with the product ketone. Excess drives the reaction.
Acyl Chloride Stoichiometry1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting aromatic substrate.
Temperature0 °C to Room TempInitial cooling controls the exothermic formation of the acylium ion; reaction then proceeds at RT.
Reaction Time2 - 6 hoursDependent on substrate reactivity; monitor by TLC for completion.
SolventDichloromethane, 1,2-DichloroethaneInert, anhydrous, non-polar solvents that effectively dissolve reactants and complexes.[12]
Expected Spectroscopic Data

Confirmation of the product structure is achieved through standard spectroscopic methods.[13][14]

TechniqueExpected Data for this compound
¹H NMR Signals corresponding to the three aromatic protons (doublet of doublets, doublet) and the methyl protons (singlet).
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and the six aromatic carbons (showing C-F coupling).
IR (Infrared) Strong absorption bands for the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and C-F stretch.[14]
Mass Spec (MS) Molecular ion peak corresponding to the mass of the product (C₈H₆FNO₃, M.W. = 183.14).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: AlCl₃ is highly hygroscopic and deactivated by moisture.[11]Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox.[12]
Insufficient Catalyst: Less than a stoichiometric amount was used.Ensure at least 1.1-1.3 equivalents of AlCl₃ are used relative to the limiting reagent.[12]
Low Substrate Reactivity: The nitro-substituted ring is highly deactivated.The reaction may require gentle heating (reflux in DCM) after initial addition to proceed. Monitor carefully to avoid side reactions.
Incomplete Reaction Sub-optimal Temperature/Time: Reaction did not reach completion.Increase reaction time or gently heat the mixture. Confirm completion by TLC before work-up.
Impure Product Incomplete Quenching: The AlCl₃-ketone complex was not fully hydrolyzed.Ensure vigorous stirring during the quench in a sufficient volume of ice/acid.
Inefficient Purification: Contamination with starting material or side products.Optimize the solvent system for column chromatography for better separation. Consider recrystallization.

Safety Precautions: A Mandate for Diligence

The Friedel-Crafts acylation involves several hazardous materials that demand strict adherence to safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Must be handled in a dry environment, avoiding all contact with moisture.[1][15]

  • Acetyl Chloride: A corrosive and potent lachrymator (tear gas). It is also moisture-sensitive. Always handle in a well-ventilated fume hood.[11][16]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All handling must occur within a fume hood.[1]

  • Nitroaromatic Compounds: The substrate and product are nitroaromatic compounds, which should be treated as potentially toxic. Avoid skin contact and inhalation.

  • General Precautions: The reaction generates HCl gas, requiring proper venting.[1] Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • Friedel–Crafts Acyl
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14).
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). BenchChem.
  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
  • Optimized condition of Friedel-Crafts acylation. (n.d.).
  • Friedel-Crafts acylation of benzene. (n.d.).
  • Experiment 1: Friedel-Crafts Acyl
  • The Friedel-Crafts Acylation of Benzene. (2023, January 22). Chemistry LibreTexts.
  • Optimization of Reaction Conditions. (n.d.).
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. (n.d.).
  • This compound(1214346-44-7) 1 H NMR. (n.d.). ChemicalBook.
  • Optimization of reaction conditions for Friedel-Crafts acyl
  • Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. (n.d.). BenchChem.
  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts.
  • Spectroscopic Analysis of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide. (n.d.). BenchChem.

Sources

Application Notes & Protocols: Leveraging 1-(4-Fluoro-2-nitrophenyl)ethanone for the Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-Fluoro-2-nitrophenyl)ethanone as a versatile starting material in the synthesis of precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will explore the key chemical transformations, provide validated, step-by-step protocols, and discuss the causality behind experimental choices. The focus is on the reduction of the nitro group to form a key aniline intermediate, a critical step in building various NSAID core structures.

Introduction: Strategic Importance in Medicinal Chemistry

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy for pain and inflammation management.[1] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin biosynthesis.[1][2] The development of efficient and scalable synthetic routes to novel and existing NSAIDs is a continuous pursuit in pharmaceutical research.

This compound has emerged as a valuable building block in this field. Its structure is pre-functionalized with three key features that can be strategically manipulated:

  • An acetyl group that can be elaborated into various side chains characteristic of NSAIDs (e.g., the propionic acid moiety in profens).

  • A nitro group ortho to the acetyl group, which serves as a masked amine. The reduction of this group is a pivotal transformation, yielding an aniline derivative that is central to the core structure of many NSAIDs, including fenamates and other classes.[3][4]

  • A fluorine atom para to the acetyl group. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5]

This guide will focus on the foundational step: the high-efficiency conversion of this compound to its corresponding aniline, thereby unlocking its potential for further elaboration into complex NSAID scaffolds.

Physicochemical Properties and Safety Data

Understanding the properties and handling requirements of the starting material is critical for safe and reproducible experimentation.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1214346-44-7[6][7][8][9]
Molecular Formula C₈H₆FNO₃[8]
Molecular Weight 183.14 g/mol [8]
Appearance Solid (Typical)-
Purity ≥95% (Typical)[8]
InChI Key FWVAEFFNYPYLFH-UHFFFAOYSA-N[8]

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary MeasuresSource
Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11][12]
Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12]
May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10][11][12]
General HandlingWash face, hands and any exposed skin thoroughly after handling. Store in a well-ventilated place. Keep container tightly closed.[10][11]

Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][11][12]

Core Synthetic Transformation: Nitro Group Reduction

The conversion of the aryl nitro group to an amine is the gateway reaction for utilizing this compound in NSAID synthesis. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most efficient and clean procedures for this substrate.

Rationale for Method Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred over stoichiometric metal reductants (e.g., SnCl₂, Fe, Zn) for several reasons:

  • High Selectivity: It selectively reduces the nitro group without affecting the ketone or the aromatic fluorine under controlled conditions.

  • Clean Reaction: The only by-product is water, which simplifies the work-up procedure significantly.

  • Scalability: The process is readily scalable for industrial production.

  • Catalyst Recovery: The heterogeneous catalyst can be easily removed by filtration.

The overall transformation is depicted below:

Caption: General scheme for the catalytic hydrogenation of this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of the key intermediate, 1-(2-Amino-4-fluorophenyl)ethanone.

Protocol 1: Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone via Catalytic Hydrogenation

Objective: To reduce the nitro group of this compound with high yield and purity.

Table 3: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound183.145.00 g27.29
Palladium on Carbon (10 wt. %)-250 mg-
Ethanol, Anhydrous46.07100 mL-
Hydrogen Gas (H₂)2.021-3 bar-
Celite® or Diatomaceous Earth-~5 g-

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification setup1 Charge hydrogenation vessel with This compound and Ethanol. setup2 Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar). setup1->setup2 react1 Seal the vessel and purge multiple times with N₂ then H₂. setup2->react1 react2 Pressurize with H₂ (1-3 bar) and stir vigorously at room temperature. react1->react2 react3 Monitor reaction via TLC or HPLC until starting material is consumed (typically 2-4 h). react2->react3 workup1 Vent the H₂ and purge with N₂. react3->workup1 workup2 Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. workup1->workup2 workup3 Wash the Celite® pad with additional Ethanol. workup2->workup3 workup4 Combine filtrates and concentrate under reduced pressure to obtain the crude product. workup3->workup4 purify1 Recrystallize the crude solid from an appropriate solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate). workup4->purify1 purify2 Dry the purified product under vacuum. purify1->purify2

Caption: Step-by-step workflow for the synthesis of 1-(2-Amino-4-fluorophenyl)ethanone.

Procedure:

  • Vessel Charging: To a suitable hydrogenation vessel, add this compound (5.00 g, 27.29 mmol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% palladium on carbon (250 mg, 5 mol% loading). Causality Note: Performing this step under an inert atmosphere is crucial as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel. Purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen (3 cycles). Pressurize the vessel to 1-3 bar with hydrogen gas.

  • Reaction: Stir the mixture vigorously at ambient temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 2-4 hours). The consumption of hydrogen will also cease.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is often a solid.

  • Purification: The crude 1-(2-Amino-4-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the product in high purity.

Application in NSAID Scaffold Synthesis

The resulting 1-(2-Amino-4-fluorophenyl)ethanone is a versatile intermediate. While a complete synthesis of a specific marketed NSAID is beyond the scope of this note, the following pathway illustrates its potential. For example, it can serve as a precursor to scaffolds related to flurbiprofen. A plausible, albeit illustrative, multi-step sequence could involve:

  • Diazotization: Conversion of the primary amine to a diazonium salt.

  • Coupling/Functionalization: Reaction of the diazonium salt (e.g., Sandmeyer or Suzuki coupling) to introduce other aryl groups.

  • Side-Chain Elaboration: Modification of the acetyl group to form the characteristic propionic acid side chain of profen-class NSAIDs.

This strategic approach, starting from this compound, provides a convergent and flexible route to a variety of potential anti-inflammatory agents.[13]

G A This compound B 1-(2-Amino-4-fluorophenyl)ethanone (Key Intermediate) A->B Nitro Reduction (Protocol 1) C Diazonium Salt Intermediate B->C Diazotization (e.g., NaNO₂, HCl) D Biaryl Ketone Precursor C->D Coupling Reaction (e.g., Suzuki, Sandmeyer) E NSAID Scaffold (e.g., Profen or Fenamate analogue) D->E Side-Chain Elaboration (e.g., Darzens, Willgerodt-Kindler)

Caption: Conceptual pathway from the starting material to a generalized NSAID scaffold.

Conclusion

This compound is a strategically valuable starting material for the synthesis of NSAID precursors. The key to unlocking its potential lies in the efficient and selective reduction of its nitro group to form the corresponding aniline. The provided catalytic hydrogenation protocol is a reliable, clean, and scalable method to produce this key intermediate, 1-(2-Amino-4-fluorophenyl)ethanone, in high yield. This intermediate serves as a versatile platform for subsequent chemical modifications, enabling access to a diverse range of complex molecular architectures relevant to the development of new anti-inflammatory agents.

References

  • Vertex AI Search. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sephton, M., et al. (2010). Electronic Supplementary Information. The Royal Society of Chemistry.
  • ChemicalBook. This compound(1214346-44-7) 1 H NMR.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ECHEMI. 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.
  • ChemicalBook. This compound CAS.
  • Kim, H., & Kim, W. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(7), 1895. doi:10.3390/molecules26071895. Available from: [Link]

  • Google Patents. (1973). US3759948A - Non-steroid anti-inflammatory compounds.
  • Google Patents. (2019). WO2019130046A1 - Nitroalkene non steroidal anti-inflammatory drugs (na-nsaids) and methods of treating inflammation related conditions.
  • Husain, A., et al. (2011). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Journal of Young Pharmacists, 3(1), 35-40. doi:10.4103/0975-1483.76415. Available from: [Link]

  • Google Patents. (2021). US20210114962A1 - Continuous flow synthesis of ibuprofen.
  • Google Patents. (2018). CN108456140B - Method for preparing flurbiprofen impurity M.
  • Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 711. doi:10.3390/ph15060711. Available from: [Link]

  • Sharma, S., et al. (2017). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Advances, 7(72), 45667-45681. doi:10.1039/C7RA08129A. Available from: [Link]

  • PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information.
  • Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27. Available from: [Link]

  • Google Patents. (2018). WO2018187717A1 - Continuous flow synthesis of ibuprofen.
  • BLDpharm. 119994-02-4|1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone.
  • CymitQuimica. Ethanone, 1-(4-fluoro-2-nitrophenyl)-.
  • Bakal, E. A., & Semenov, V. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7232. doi:10.3390/molecules26237232. Available from: [Link]

  • Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Inflammopharmacology, 28(5), 1161-1180. doi:10.1007/s10787-020-00741-z. Available from: [Link]

  • Tsolaki, E., et al. (2016). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 21(1), 87. doi:10.3390/molecules21010087. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 16(11), 1587. doi:10.3390/ph16111587. Available from: [Link]

  • Learmonth, D. A., et al. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 41(12), 2046-2054. doi:10.1021/jm980004f. Available from: [Link]

  • Hussain, Y., et al. (2017). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Journal of Taibah University for Science, 11(6), 1194-1200. doi:10.1016/j.jtusci.2017.08.006. Available from: [Link]

  • Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2073. doi:10.3390/molecules27072073. Available from: [Link]

  • BLDpharm. 1214346-44-7|this compound.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(18), 5857. doi:10.3390/molecules27185857. Available from: [Link]

  • Ruiz-Pérez, M., et al. (2023). Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. Physical Chemistry Chemical Physics, 25(3), 1957-1966. doi:10.1039/D2CP04822A. Available from: [Link]

  • Organic Letters. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications.

Sources

Application of 1-(4-Fluoro-2-nitrophenyl)ethanone in the Development of "Turn-On" Fluorescent Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Cellular Redox Insights with a Novel Fluorescent Probe Scaffold

The intricate dance of redox homeostasis within living cells is fundamental to health and disease. Thiols, particularly biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are central players in maintaining this delicate balance. Their dysregulation is implicated in a spectrum of pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the development of robust tools for the sensitive and selective detection of thiols in biological systems is of paramount importance for both basic research and clinical diagnostics.

This application note details the utility of 1-(4-Fluoro-2-nitrophenyl)ethanone as a versatile scaffold for the synthesis of "turn-on" fluorescent probes tailored for the detection of biological thiols. The core design strategy hinges on the unique electronic properties of the nitroaromatic system. The potent electron-withdrawing nature of the nitro group effectively quenches the fluorescence of a tethered fluorophore through mechanisms such as Photoinduced Electron Transfer (PET) or by promoting non-radiative decay pathways like Intersystem Crossing (ISC).[1][2] This renders the probe in its native state as "off".

The presence of a fluorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution (SNAr) by the thiolate anion (RS⁻).[3][4] This reaction is highly favorable due to the electron-deficient nature of the aromatic ring, a direct consequence of the ortho-nitro and para-acetyl groups. Upon reaction with a thiol, the fluoride is displaced, and a subsequent intramolecular rearrangement or reaction modifies the electronic landscape of the nitro group, disrupting the quenching mechanism. This restores the fluorescence of the appended fluorophore, resulting in a "turn-on" signal that is directly proportional to the analyte concentration. This approach offers high sensitivity and the potential for real-time monitoring of thiol dynamics in living cells.

Design and Synthesis of a Thiol-Selective Fluorescent Probe: FNP-Thio-1

Herein, we describe the synthesis of a hypothetical probe, FNP-Thio-1, from this compound and a coumarin-based fluorophore. The choice of coumarin is predicated on its favorable photophysical properties, including high quantum yield and photostability.

Synthesis Workflow

A This compound D FNP-Coumarin Intermediate A->D B 7-Hydroxy-4-methylcoumarin B->D C K2CO3, DMF G FNP-Thio-1 (Probe) D->G E Hydrazine Hydrate E->G F Ethanol, Reflux

Caption: Synthetic pathway for FNP-Thio-1 probe.

Experimental Protocol: Synthesis of FNP-Thio-1

This protocol outlines a two-step synthesis for FNP-Thio-1.

Materials:

  • This compound

  • 7-Hydroxy-4-methylcoumarin

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of the FNP-Coumarin Intermediate

  • To a solution of 7-Hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:EtOAc gradient) to yield the FNP-Coumarin intermediate.

Step 2: Synthesis of FNP-Thio-1

  • Dissolve the FNP-Coumarin intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the final product, FNP-Thio-1, by silica gel column chromatography to obtain a pure solid.

Characterization of FNP-Thio-1

The synthesized probe should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.

Standard Characterization Techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure of FNP-Thio-1.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe before and after reaction with thiols.

Photophysical Data Summary

The following table summarizes the expected photophysical properties of FNP-Thio-1 and its adduct with glutathione (GSH).

PropertyFNP-Thio-1 (Probe)FNP-Thio-1 + GSH (Adduct)
Absorption λmax (nm) ~320~450
Emission λmax (nm) ~400 (very weak)~520 (strong)
Quantum Yield (Φ) < 0.01~0.35
Stokes Shift (nm) ~80~70
Appearance ColorlessYellow/Green
Fluorescence Non-fluorescentBright Green

Application: "Turn-On" Fluorescent Detection of Thiols

FNP-Thio-1 is designed as a "turn-on" fluorescent probe for the detection of biological thiols. The detection mechanism is based on the thiol-mediated displacement of the fluoride, followed by an intramolecular reaction that modulates the electronic properties of the nitro group, thereby restoring fluorescence.

Signaling Mechanism

cluster_0 Probe (FNP-Thio-1) cluster_1 Analyte cluster_2 Adduct A Fluorophore (Quenched) B Nitro Group (Quencher) A->B PET/ISC C Thiol (R-SH) D Fluorophore (Fluorescent) C->D SNAr Reaction E Modified Nitro Group (Non-quenching) D->E Quenching Disrupted

Caption: Signaling pathway of FNP-Thio-1 for thiol detection.

Experimental Protocol: In Vitro Thiol Detection

Materials:

  • FNP-Thio-1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) stock solutions

  • Solutions of other relevant biological species for selectivity studies (e.g., amino acids, reactive oxygen species)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of FNP-Thio-1 (10 µM) in PBS (pH 7.4) from the stock solution.

  • To the wells of a 96-well plate, add the FNP-Thio-1 working solution.

  • Add varying concentrations of the thiol analyte (e.g., GSH from 0 to 100 µM) to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FNP-Thio-1-thiol adduct (e.g., Ex: 450 nm, Em: 520 nm).

  • For selectivity studies, repeat the experiment with other biological analytes at a high concentration (e.g., 1 mM) and compare the fluorescence response to that of the target thiols.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the rational design of "turn-on" fluorescent probes for biological thiols. The straightforward synthesis and the robust signaling mechanism make probes derived from this scaffold, such as the proposed FNP-Thio-1, promising tools for studying redox biology. Future work could focus on modifying the fluorophore to achieve longer emission wavelengths for deeper tissue imaging or incorporating targeting moieties for organelle-specific thiol detection.[5][6] The principles outlined in this application note provide a solid foundation for the development of the next generation of fluorescent probes for elucidating the complex roles of thiols in health and disease.

References

  • Chan, J. K. F., & Pino, N. W. (2022). Thiol-based fluorescent probe for reactive species. (U.S. Patent No. 11339175). [Link]

  • Seitz, W. R. (1976). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Journal of the American Chemical Society, 98(15), 4577–4581. [Link]

  • Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 437-453. [Link]

  • Wang, R., et al. (2021). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 26(11), 3167. [Link]

  • Valeur, B. (2013). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Fluorescent Probes for Live Cell Thiol Detection. NIH Public Access, 15(1), 1-25. [Link]

  • Yang, Q., et al. (2015). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 140(18), 6184-6189. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Current Opinion in Chemical Biology, 15(1), 3-12. [Link]

  • Li, Y., et al. (2022). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst, 147(15), 3465-3472. [Link]

Sources

Application Notes and Protocols for the Reaction of 1-(4-Fluoro-2-nitrophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

1-(4-Fluoro-2-nitrophenyl)ethanone is a key synthetic intermediate characterized by a strategically activated aromatic ring. The presence of a fluorine atom at the C-4 position, activated by the potent electron-withdrawing nitro group at the C-2 position, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a powerful platform for the introduction of a diverse array of functional groups, making it a valuable building block in the synthesis of novel compounds for medicinal chemistry and materials science. The acetyl group at the C-1 position offers an additional site for chemical modification, further expanding its synthetic utility. This guide provides a comprehensive overview of the reaction of this compound with various nucleophiles, offering detailed mechanistic insights, validated experimental protocols, and a perspective on the applications of the resulting derivatives in drug discovery.

Core Principles: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the SNAr mechanism. This process is a two-step addition-elimination sequence. The electron-deficient aromatic ring is attacked by a nucleophile, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, with significant stabilization provided by the ortho-nitro group. In the subsequent, typically rapid, elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a range of representative nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Reaction with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines proceeds readily to afford the corresponding 4-amino-substituted derivatives. These products are valuable intermediates, as the nitro group can be subsequently reduced to an amine, providing a scaffold for further functionalization.

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, dimethylformamide (DMF), or acetonitrile.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 2.0 eq) to the solution. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq) can facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. If no solid forms, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Example Data for Amine Nucleophiles:

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineDMFK₂CO₃1004>90
MorpholineEthanolTEA80685-95
AnilineDMFK₂CO₃1201270-80
BenzylamineAcetonitrileNone808>90

Experimental Workflow for Reaction with Amines:

Caption: Workflow for the SNAr reaction with amines.

Protocol 2: Reaction with Thiol Nucleophiles

The reaction with thiols, in the presence of a base, provides access to 4-(arylthio)- or 4-(alkylthio)-2-nitrophenyl ethanone derivatives. These thioether compounds are of interest in medicinal chemistry due to the diverse biological activities associated with this scaffold.

General Procedure:

  • Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in an anhydrous solvent such as THF or DMF. Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 1.2 eq, as a 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise to generate the thiolate. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: To the freshly prepared thiolate solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Example Data for Thiol Nucleophiles:

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃RT385-95
Benzyl mercaptanTHFNaHRT2>90
4-MethoxythiophenolDMFK₂CO₃RT480-90

Reaction Pathway with Thiols:

Reaction_with_Thiols SM This compound Product 1-(4-(Alkyl/Arylthio)-2-nitrophenyl)ethanone SM->Product + R-S⁻ - F⁻ Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base - H⁺ Base Base

Caption: General reaction scheme for thiolation.

Protocol 3: Reaction with Alkoxide Nucleophiles

The substitution of the fluorine atom with an alkoxy group is readily achieved using sodium or potassium alkoxides. This reaction provides a straightforward route to 4-alkoxy-2-nitrophenyl ethanone derivatives, which are precursors to various heterocyclic compounds and have applications in materials science.

General Procedure:

  • Alkoxide Preparation (Optional): If the alkoxide is not commercially available, it can be prepared by adding the corresponding alcohol to a suspension of a strong base like sodium hydride in an anhydrous solvent.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the corresponding alcohol as the solvent.

  • Addition of Alkoxide: Add the sodium or potassium alkoxide (1.1 eq) to the solution. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to ensure complete conversion. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Remove the alcohol solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization.

Example Data for Alkoxide Nucleophiles:

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideMethanolRT1>95
Sodium ethoxideEthanol502>90
Potassium tert-butoxidetert-Butanol60480-90

Applications in Drug Discovery

The derivatives of this compound are valuable scaffolds in drug discovery, with reported activities across several therapeutic areas.

Anti-inflammatory Agents

Several studies have reported the anti-inflammatory properties of compounds derived from substituted acetophenones. The 1-(4-(arylamino)-2-nitrophenyl)ethanone scaffold, obtained from the reaction with anilines, is a key intermediate in the synthesis of compounds with potential anti-inflammatory activity.[1][2] These compounds can be further elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).

Kinase Inhibitors

The 1-(4-(aryloxy)-2-nitrophenyl)ethanone and 1-(4-(arylthio)-2-nitrophenyl)ethanone cores are present in a number of kinase inhibitors.[3][4][5][6] Kinases are crucial targets in oncology, and the ability to readily synthesize a library of these derivatives allows for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. The derivatives of this compound, particularly those incorporating heterocyclic moieties via the nucleophilic substitution reaction, have shown promise as antibacterial and antifungal agents.[7][8][9][10] The presence of the nitro group is often crucial for their mechanism of action.

Logical Relationship of Synthesis to Application:

Synthesis_to_Application SM This compound Amine_Product 1-(4-(Alkyl/Arylamino)- 2-nitrophenyl)ethanone SM->Amine_Product + Amines (SNAr) Thio_Product 1-(4-(Alkyl/Arylthio)- 2-nitrophenyl)ethanone SM->Thio_Product + Thiols (SNAr) Alkoxy_Product 1-(4-Alkoxy- 2-nitrophenyl)ethanone SM->Alkoxy_Product + Alkoxides (SNAr) Amines Amines Thiols Thiols Alkoxides Alkoxides Anti_Inflammatory Anti-inflammatory Agents Amine_Product->Anti_Inflammatory Kinase_Inhibitors Kinase Inhibitors Amine_Product->Kinase_Inhibitors Thio_Product->Kinase_Inhibitors Antimicrobial Antimicrobial Agents Alkoxy_Product->Antimicrobial

Caption: From versatile starting material to diverse applications.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its susceptibility to nucleophilic aromatic substitution allows for the efficient introduction of a wide range of functional groups, leading to a diverse array of substituted nitrophenyl ethanone derivatives. The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable compounds. The demonstrated and potential applications of these derivatives in drug discovery, particularly as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds, underscore the importance of this compound as a key intermediate for the development of novel therapeutics.

References

  • Lozanova, C., et al. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. PubMed, 2005. [Link]

  • Tidwell, T. T. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health, 2009. [Link]

  • Google Patents. A kind of method of synthesizing o-nitroacetophenone compound. CN101985424B. Accessed January 17, 2026.
  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 2016. [Link]

  • Siddiqui, A. A., et al. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. PubMed, 2011. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen, 2018. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Accessed January 17, 2026. [Link]

  • Wang, Y., et al. Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury. PubMed, 2023. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Accessed January 17, 2026. [Link]

  • Chen, T., et al. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. National Institutes of Health, 2021. [Link]

  • Khan, I., et al. Discovery of novel 4-aryl-thieno[11][12]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed, 2018. [Link]

  • ResearchGate. (PDF) Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. 2020. [Link]

  • National Center for Biotechnology Information. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central, 2021. [Link]

  • Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. 2024. [Link]

  • Naz, S., et al. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed, 2018. [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. Accessed January 17, 2026. [Link]

  • MDPI. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. 2020. [Link]

  • ResearchGate. (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. 2021. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PubMed Central, 2021. [Link]

  • National Institutes of Health. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. 2021. [Link]

  • American Chemical Society. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. 2024. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Revista de Sănătate Publică și Management Sanitar, 2020. [Link]

  • Sci-Hub. The reinvestigation of the kinetics of the reactions of fluorodi(4-nitrophenyl)ethanes with sodium methoxide in methanol. 1982. [Link]

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Accessed January 17, 2026. [Link]

Sources

Application Notes and Protocols: Strategic Reduction of the Nitro Group in 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro group in 1-(4-Fluoro-2-nitrophenyl)ethanone to yield 1-(2-amino-4-fluorophenyl)ethanone is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules.[1][2][3] The resulting aminophenyl ethanone derivative serves as a versatile building block, notably in the preparation of quinoline and acridine-based compounds.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this reduction. We will delve into three primary, field-proven methodologies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Metal-Mediated Reduction. Each protocol is presented with an emphasis on the underlying chemical principles, safety imperatives, and optimization strategies to ensure reliable and scalable outcomes.

Introduction: The Synthetic Importance of 1-(2-amino-4-fluorophenyl)ethanone

The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[2] The target molecule of this guide, 1-(2-amino-4-fluorophenyl)ethanone, is of particular interest due to the strategic placement of its functional groups. The amino group provides a nucleophilic center for further elaboration, while the ketone can participate in a variety of condensation and cyclization reactions. The fluorine atom can enhance the metabolic stability and binding affinity of downstream drug candidates.

Selecting the appropriate reduction methodology is paramount, as the presence of a halogen (fluorine) and a carbonyl group (ketone) necessitates a chemoselective approach to avoid unwanted side reactions such as dehalogenation or ketone reduction. This guide will explore methodologies that offer high selectivity for the nitro group reduction.

Methodologies for Nitro Group Reduction

The choice of reduction method for this compound is dictated by factors such as substrate sensitivity, desired selectivity, scalability, and available equipment. Below is a comparative overview of the most effective techniques.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and high efficiency.[4][5] This method typically involves the use of gaseous hydrogen in the presence of a metal catalyst.

  • Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface. A stepwise reduction occurs, likely through nitroso and hydroxylamine intermediates, to yield the corresponding amine.[2]

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[4][6] Raney Nickel is another viable option, particularly when dehalogenation is a concern, though with aromatic fluorides, Pd/C is generally safe.[4]

  • Advantages: High yields, clean conversion with water as the only byproduct, and the potential for catalyst recycling.[7][8]

  • Disadvantages: Requires specialized high-pressure equipment and stringent safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[9][10][11][12]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and more convenient alternative to traditional catalytic hydrogenation by utilizing a hydrogen donor molecule in the presence of a catalyst.[13][14][15]

  • Mechanism: In this process, a hydrogen donor, such as ammonium formate, decomposes on the catalyst surface to generate in situ hydrogen, which then reduces the nitro group.[14]

  • Hydrogen Donors: Ammonium formate is a highly effective and commonly used hydrogen donor for this purpose.[7][8][13][15][16][17] Other sources like formic acid or hydrazine can also be employed.[7][8][13]

  • Advantages: Avoids the need for high-pressure hydrogenation equipment, making it more accessible for standard laboratory setups. It generally offers excellent chemoselectivity.[13][15]

  • Disadvantages: The reaction stoichiometry requires the use of a hydrogen donor in excess, which may complicate product purification.

Metal-Mediated Reduction

The use of metals in acidic or neutral media is a classic and robust method for nitro group reduction.[2]

  • Mechanism: This reaction, often referred to as the Béchamp reduction when using iron, involves the transfer of electrons from the metal to the nitro group, with protons being supplied by the solvent or an acid.[5][18][19] The reaction proceeds through nitroso and hydroxylamine intermediates.[20][21]

  • Reducing Agents:

    • Iron (Fe): Iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or even in water is a cost-effective and environmentally benign option.[1][4][5][22][23]

    • Tin(II) Chloride (SnCl2): This reagent provides a mild and selective method for reducing nitro groups, often used when other reducible functional groups are present.[4][24]

    • Zinc (Zn): Zinc metal in acidic media is also an effective reducing agent for this transformation.[4]

  • Advantages: Operationally simple, does not require specialized pressure equipment, and often uses inexpensive and readily available reagents.[18]

  • Disadvantages: These reactions are typically stoichiometric, generating significant metal salt byproducts that can complicate work-up and purification.[24] The reaction conditions can be harsh and may not be suitable for sensitive substrates.[23]

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of this compound using a high-pressure hydrogenation reactor.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge reactor with This compound and solvent (e.g., Ethanol). prep2 Add Pd/C catalyst (5-10 wt%) under inert atmosphere. prep1->prep2 react1 Seal reactor and perform N2 purge (3x). prep2->react1 react2 Pressurize with H2 (e.g., 50-100 psi). react1->react2 react3 Heat to desired temperature (e.g., 25-50 °C) and stir. react2->react3 react4 Monitor H2 uptake and reaction progress (TLC/LC-MS). react3->react4 workup1 Cool reactor, vent H2, and purge with N2. react4->workup1 workup2 Filter the reaction mixture through Celite® to remove catalyst. workup1->workup2 workup3 Concentrate the filtrate under reduced pressure. workup2->workup3 workup4 Purify the crude product (e.g., recrystallization/chromatography). workup3->workup4

Caption: Catalytic Hydrogenation Workflow.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol, reagent grade

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 10% Pd/C (5-10 wt% relative to the starting material). Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.[11][12]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least three times to ensure an inert atmosphere.[9][10]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Begin stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-50 °C). The reaction is often exothermic, so careful temperature monitoring is essential.[10]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases. Confirm completion by TLC or LC-MS analysis of an aliquot.

  • Shutdown and Filtration: Once the reaction is complete, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.[9]

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric and should be kept wet with solvent or water during filtration and disposal.[10][11]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-4-fluorophenyl)ethanone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol describes a convenient reduction method that does not require specialized pressure equipment.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup1 To a round-bottom flask, add This compound, Pd/C, and solvent (e.g., Methanol). setup2 Add ammonium formate in one portion or portion-wise. setup1->setup2 react1 Stir the mixture at room temperature or gentle reflux. setup2->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Filter the reaction mixture through Celite® to remove catalyst. react2->workup1 workup2 Concentrate the filtrate under reduced pressure. workup1->workup2 workup3 Perform an aqueous work-up to remove salts. workup2->workup3 workup4 Extract with an organic solvent, dry, and concentrate. workup3->workup4 workup5 Purify the crude product. workup4->workup5

Caption: Catalytic Transfer Hydrogenation Workflow.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate

  • Methanol, reagent grade

  • Celite® or a similar filter aid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and methanol (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt%).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the stirring suspension. The addition may be exothermic, and gas evolution (CO2 and NH3) will be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with methanol.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as described in Protocol 1.

Protocol 3: Metal-Mediated Reduction using Iron in Acetic Acid

This protocol details a classic, robust method for nitro group reduction.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup1 Charge a flask with This compound, iron powder, and acetic acid. react1 Heat the mixture (e.g., 80-100 °C) with stirring. setup1->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction mixture and dilute with water. react2->workup1 workup2 Filter to remove excess iron and iron salts. workup1->workup2 workup3 Neutralize the filtrate with a base (e.g., aq. NaOH) to precipitate the product. workup2->workup3 workup4 Extract the product with an organic solvent. workup3->workup4 workup5 Dry the organic layer, concentrate, and purify. workup4->workup5

Caption: Iron-Mediated Reduction Workflow.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Water

  • A suitable organic solvent for extraction (e.g., ethyl acetate)

  • Aqueous sodium hydroxide or sodium carbonate for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Add iron powder (3-5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Filtration: Filter the mixture to remove excess iron and iron oxides. Wash the solid residue with water and a small amount of the extraction solvent.

  • Neutralization and Extraction: Combine the filtrates and carefully neutralize with a base (e.g., 2M NaOH) until the pH is ~7-8. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Summary and Comparison

The following table summarizes the key parameters for the described protocols, providing a basis for method selection.

ParameterCatalytic Hydrogenation (Pd/C)Catalytic Transfer Hydrogenation (Ammonium Formate)Metal-Mediated Reduction (Fe/AcOH)
Primary Reductant H₂ gasAmmonium FormateIron (Fe)
Catalyst/Reagent Stoich. Catalytic (5-10 wt%)Catalytic Pd/C; Stoichiometric H-donor (3-5 eq)Stoichiometric (3-5 eq)
Typical Solvents Ethanol, MethanolMethanol, EthanolAcetic Acid
Temperature 25 - 50 °C25 - 65 °C80 - 100 °C
Pressure 50 - 100 psiAtmosphericAtmospheric
Typical Yields >95%90-98%75-90%
Key Advantages High efficiency, clean, catalyst is recyclableNo high-pressure equipment needed, good selectivityLow cost, simple setup
Key Disadvantages Requires specialized equipment, safety hazardsStoichiometric waste from H-donorStoichiometric metal waste, potentially harsh conditions

Conclusion

The reduction of this compound to 1-(2-amino-4-fluorophenyl)ethanone can be successfully achieved through several reliable methods. For high-throughput and large-scale synthesis where efficiency and atom economy are paramount, Catalytic Hydrogenation is often the method of choice, provided the necessary safety infrastructure is in place. For laboratory-scale synthesis where convenience and safety are prioritized, Catalytic Transfer Hydrogenation with ammonium formate offers an excellent balance of efficiency and operational simplicity. Finally, Metal-Mediated Reduction using iron remains a viable, cost-effective alternative, particularly when scalability and reagent cost are the primary drivers. The selection of the optimal protocol will ultimately depend on the specific project requirements, available resources, and the scale of the synthesis.

References

  • Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]

  • Graphene, G. et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • Lin, L. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Fire & Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Bahadur, V. et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved from [Link]

  • Name Reaction. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Bochkarev, V. V. et al. (n.d.). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • Li, J. et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Karami, B. et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Retrieved from [Link]

  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]

  • Takale, B. S. et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Karami, B. et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Retrieved from [Link]

  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Friedel-Crafts Acylation of Dichlorofluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation of Halogenated Aromatics

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and reliable method for forging carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental to the synthesis of aryl ketones, which are pivotal intermediates and active ingredients in a vast array of high-value products, including pharmaceuticals, agrochemicals, and specialty polymers.[3][4]

This guide focuses on the acylation of dichlorofluorobenzene, a substrate presenting unique challenges due to the electronic properties of its halogen substituents. The presence of three electron-withdrawing halogens deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to benzene.[3] Consequently, driving this transformation to high yield requires carefully optimized conditions, typically involving a potent Lewis acid catalyst in stoichiometric amounts.[3][5] A key advantage of the acylation reaction, particularly relevant here, is its inherent resistance to the polysubstitution side reactions that often plague Friedel-Crafts alkylations.[3][6] The ketone product formed is more deactivated than the starting material, effectively preventing further acylation.

The resulting dichlorofluoroacetophenone is a valuable building block, notably serving as a precursor in the synthesis of various bioactive molecules where the specific arrangement of halogen atoms is crucial for modulating biological activity.[7] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol with an emphasis on safety, and a workflow designed for reproducibility and success.

Scientific Principles: Mechanism and Regioselectivity

The acylation of dichlorofluorobenzene proceeds via a well-established electrophilic aromatic substitution mechanism.[8][9] The entire process can be understood through a sequence of discrete, logical steps.

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the acylating agent (e.g., acetyl chloride) and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[6][8][10][11]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the dichlorofluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[8][12]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[12] This action restores the aromatic π-system, yielding the final aryl ketone product.

Step 4: Product-Catalyst Complexation The newly formed ketone, being a Lewis base, readily forms a stable complex with the aluminum chloride catalyst.[8][13] This complexation is a crucial feature of the reaction, as it deactivates the product against further acylation and necessitates the use of at least one equivalent of the catalyst. The desired ketone is liberated from this complex during the aqueous work-up.[8][13]

Visualizing the Mechanism

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl Acyl Chloride (R-COCl) Acylium Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ AcylCl->Acylium Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcylCl Aromatic Dichlorofluorobenzene Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack by π-electrons Aromatic->Sigma Product Ketone-AlCl₃ Complex Sigma->Product HCl HCl AlCl4 AlCl₄⁻ AlCl4->Sigma Proton Abstraction AlCl4->HCl AlCl3_regen AlCl₃ AlCl4->AlCl3_regen Regenerates Catalyst (in theory)

Caption: The reaction mechanism proceeds via acylium ion formation, electrophilic attack, and deprotonation.

A Note on Regioselectivity

For a substrate like 2,4-dichloro-1-fluorobenzene, predicting the site of acylation is critical. All three halogens are ortho, para-directing groups, but they also deactivate the ring. The fluorine atom is the most electronegative, exerting a strong inductive electron-withdrawing effect. Published procedures show that acylation occurs preferentially at the C-5 position.[7] This outcome is rationalized by the directing effects of the two chlorine atoms to their shared para position (C-5), which overrides the deactivating influence and steric hindrance associated with the other available positions.

Experimental Protocol: Acylation of 2,4-Dichlorofluorobenzene

This protocol details the acetylation of 2,4-dichlorofluorobenzene to form 2,4-dichloro-5-fluoro-acetophenone, adapted from established industrial methods.[7]

Materials and Reagents
ReagentFormulaM.W.Quantity (Example Scale)MolesEquivalentsNotes
2,4-DichlorofluorobenzeneC₆H₃Cl₂F165.0033.0 g (22.3 mL)0.201.0Substrate
Anhydrous Aluminum ChlorideAlCl₃133.3466.8 g0.502.5Catalyst, highly moisture-sensitive.[14][15]
Acetyl ChlorideCH₃COCl78.5023.6 g (21.4 mL)0.301.5Acylating agent, corrosive.[11]
Methylene Chloride (DCM)CH₂Cl₂84.93~150 mL--Solvent for extraction
IceH₂O18.02~250 g--For quenching
Hydrochloric Acid (conc.)HCl36.46~15 mL--Aids in work-up
Saturated Sodium BicarbonateNaHCO₃(aq)-~100 mL--For washing
BrineNaCl(aq)-~50 mL--For washing
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--Drying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • 125 mL pressure-equalizing addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice/water bath

  • 1 L beaker

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, flasks)

Reaction Workflow

Experimental Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Assemble dry glassware (Flask, Condenser, Funnel) B Establish inert atmosphere (e.g., Nitrogen) A->B C Charge flask with 2,4-dichlorofluorobenzene and AlCl₃ B->C D Add acetyl chloride dropwise at 20-40°C C->D E Heat mixture to 120°C for 2 hours D->E F Cool and pour mixture carefully onto ice E->F G Extract with DCM F->G H Wash organic layer (NaHCO₃, Brine) G->H I Dry over MgSO₄ H->I J Evaporate solvent I->J K Purify crude product (Vacuum Distillation) J->K

Caption: The overall experimental workflow from setup to purification of the final product.

Step-by-Step Procedure

Reaction Setup:

  • Ensure all glassware is thoroughly oven-dried to remove any trace moisture, which can deactivate the catalyst.[5] Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and the addition funnel.

  • Work in a well-ventilated fume hood. Charge the flask with 2,4-dichlorofluorobenzene (33.0 g, 0.2 mol) and anhydrous aluminum chloride (66.8 g, 0.5 mol).[7] The AlCl₃ should be a free-flowing powder; if it is clumpy, it may have been exposed to moisture.

Acylation Reaction: 3. Begin stirring the mixture. 4. Carefully add acetyl chloride (23.6 g, 0.3 mol) to the addition funnel. 5. Add the acetyl chloride dropwise to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature between 20°C and 40°C.[7] An ice bath can be used to manage the initial exotherm. 6. Once the addition is complete, replace the addition funnel with a glass stopper. 7. Heat the reaction mixture to 120°C using a heating mantle and stir at this temperature for 2 hours to ensure the reaction goes to completion.[7]

Work-up and Isolation: 8. CRITICAL STEP: After 2 hours, turn off the heat and allow the mixture to cool slightly until it is still warm and pourable but not excessively hot. In a 1 L beaker, prepare a mixture of ~250 g of crushed ice. Perform the next step slowly and cautiously in the back of the fume hood with the sash down. 9. Very slowly and carefully, pour the warm reaction mixture onto the ice with vigorous manual stirring.[7] This quenching process is highly exothermic and will generate a large amount of HCl gas.[3][13] 10. Once the quench is complete, an oily product layer should separate. Transfer the entire mixture to a 500 mL separatory funnel. 11. Extract the aqueous layer with methylene chloride (3 x 50 mL). 12. Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (careful of gas evolution) and 50 mL of brine.[11] 13. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. 14. Filter the drying agent by gravity filtration and remove the solvent from the filtrate using a rotary evaporator.

Purification: 15. The resulting crude oil, 2,4-dichloro-5-fluoro-acetophenone, can be purified by vacuum distillation to yield the final product.

Safety and Handling: A Self-Validating System

Scientific integrity demands a protocol that is inherently safe. The following precautions are non-negotiable for the successful and safe execution of this procedure.

  • Anhydrous Aluminum Chloride (AlCl₃): This reagent reacts violently with water and moisture, producing significant heat and toxic hydrogen chloride (HCl) gas.[14][16] It is corrosive and can cause severe burns upon skin contact.[15]

    • Handling: Always handle in a fume hood.[17] Wear impervious gloves, safety glasses, and a fire-retardant lab coat.[14] Ensure all glassware and reagents are scrupulously dry.[15]

    • Spills: Do NOT use water on AlCl₃ spills. Cover the spill with dry sand, scoop into a container with spark-resistant tools, and arrange for proper disposal.[14]

  • Acetyl Chloride: Corrosive, a lachrymator (induces tearing), and reacts with water. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).[3][11]

  • Reaction Exotherm and Gas Evolution: The Friedel-Crafts acylation is exothermic and liberates HCl gas.[3][13] The quenching step is particularly hazardous due to its high exothermicity and vigorous gas release. Maintain slow addition rates and perform the quench behind a safety shield or fume hood sash.

  • Personal Protective Equipment (PPE): At a minimum, safety goggles with side shields, a laboratory coat, and nitrile gloves are required at all times.[17]

References

  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS . Princeton University. [Link]

  • Safety Data Sheet: Aluminium chloride - Carl ROTH . Carl ROTH. [Link]

  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE . Journal of Visualized Experiments. [Link]

  • Friedel-Crafts acylation of benzene . Chemguide. [Link]

  • Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide . Chemguide. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube . NileRed. [Link]

  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ . Pearson+. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Experiment 14: Friedel-Crafts Acylation - YouTube . SMU Chemistry. [Link]

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents.
  • CN101462931A - Method for acylating fluorobenzene - Google Patents.
  • Friedel-Crafts Acylation - Chemistry Steps . Chemistry Steps. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Friedel–Crafts reaction - Wikipedia . Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging intermediates. 1-(4-Fluoro-2-nitrophenyl)ethanone is a key building block in many synthetic pathways, but its purification can be non-trivial. Success hinges not just on following a protocol, but on understanding the underlying principles of separation science. This guide is structured to provide both step-by-step instructions and the rationale behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers have before starting the purification process.

Q1: What are the typical impurities I might encounter with crude this compound?

A1: Impurities are generally process-related and can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomeric Impurities: Positional isomers formed during the nitration or acylation steps.

  • Over-reaction or Side-Products: Compounds resulting from unintended side reactions.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as DMF, acetonitrile, or toluene, can be trapped in the crude solid.[1]

Q2: My crude material is a dark, oily solid. What does this indicate?

A2: An oily or dark appearance often suggests the presence of multiple impurities and possibly some degradation products. This crude material will almost certainly require purification by column chromatography rather than direct recrystallization, as the high impurity load can interfere with crystal lattice formation.

Q3: What are the key physical properties of this compound I should be aware of?

A3: Understanding the molecule's properties is crucial for selecting a purification method.

  • Structure: It is a moderately polar aromatic ketone. The presence of the nitro group (-NO2) and the fluorine atom (-F) significantly increases its polarity compared to acetophenone.

  • Appearance: In its pure form, it is typically a pale yellow solid.[2]

  • Molecular Weight: 183.14 g/mol .[2][3]

  • Solubility: It has moderate solubility in polar aprotic solvents and is less soluble in non-polar solvents. This differential solubility is the basis for its purification.

Q4: Do I always need to purify this compound?

A4: The necessity for purification depends on the requirements of the subsequent synthetic step. For many reactions, a purity of >95% is sufficient. However, for sensitive reactions, such as those involving catalytic processes, trace impurities can act as poisons, necessitating a higher degree of purity (>98-99%). Purity is often assessed by techniques like HPLC or NMR spectroscopy.[4]

Part 2: Purification Method Selection & Protocols

The choice between recrystallization and column chromatography depends primarily on the purity of the crude material and the nature of the impurities.

Decision Workflow: Choosing Your Purification Method

The following workflow provides a logical path for selecting the most appropriate technique.

Purification_Workflow start Start: Crude This compound check_purity Assess Crude Purity (e.g., TLC, crude 1H NMR) start->check_purity decision Purity >85% and Impurities have different solubility? check_purity->decision recrystallization Recrystallization Protocol decision->recrystallization  Yes chromatography Column Chromatography Protocol decision->chromatography No / Oily Solid   end_product Pure Product (Verify Purity) recrystallization->end_product chromatography->end_product

Caption: Workflow for selecting the appropriate purification method.

Method 1: Recrystallization (For solids with >85% purity)

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the target compound having low solubility in a chosen solvent at room temperature but high solubility at elevated temperatures.[5]

  • Solvent Screening: The key is finding a suitable solvent or solvent system. A good solvent should dissolve the compound when hot but not when cold.[5][6] Test small amounts of your crude product in various solvents.

    • Table 1: Example Solvent Screening for Recrystallization

      Solvent System Solubility (Room Temp) Solubility (Hot) Comments
      Isopropanol Low High Good candidate.
      Ethanol/Water Low High May require adjusting the ratio.
      Ethyl Acetate/Hexanes Low High Start by dissolving in minimal hot ethyl acetate, then add hexanes until cloudy.[6]

      | Toluene | Moderate | High | May lead to some product loss in the mother liquor. |

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[5][7] Continuous stirring and heating are essential.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Assess the purity of the recrystallized product using Thin Layer Chromatography (TLC), melting point analysis, or another analytical technique. A sharp melting point close to the literature value indicates high purity.[5]

Method 2: Flash Column Chromatography (For oily solids or purity <85%)

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[8][9]

  • TLC Analysis & Mobile Phase Selection: Before running a column, you must determine the optimal solvent system (mobile phase) using TLC. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.3 and provides good separation from all impurities.[10]

    • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like this ketone.[10]

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a common starting point.[10]

    • Table 2: Example TLC Trials for Mobile Phase Optimization

      Trial Hexanes:Ethyl Acetate Ratio Target Compound Rf Observations
      1 9:1 0.65 Too high, compound moves too fast.
      2 7:3 0.32 Good separation. Impurities are at Rf = 0.1 and Rf = 0.5. This is a suitable system.

      | 3 | 5:5 | 0.10 | Too low, compound will take too long to elute. |

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of the column.[8] Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.[11]

    • Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11] Add another layer of sand on top of the silica bed.

    • Never let the solvent level drop below the top of the silica gel, as this will cause the column to crack and ruin the separation.[8]

  • Loading the Sample:

    • Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to push the solvent through (this is the "flash" part of the technique).

    • Collect the eluent in a series of test tubes or flasks, known as fractions.[11]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

    • The result should be your purified this compound as a solid.

Part 3: Troubleshooting Guide

Q: After recrystallization, my yield is very low. What went wrong?

A: Low yield is a common issue and can be caused by several factors:

  • Too much solvent was used: Using more than the minimum amount of hot solvent to dissolve the crude product will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

  • The cooling process was too rapid: Crashing the product out of solution by cooling too quickly can trap impurities and lead to a lower yield of pure crystals.

  • Inappropriate solvent choice: The solvent may have too high a solubility for your compound at low temperatures.

Q: My compound won't crystallize from the solution, it's "oiling out." How do I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid.

  • Solution 1: Add more solvent. The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it again, perhaps more slowly.

  • Solution 2: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The tiny glass fragments can provide nucleation sites for crystal growth.[5]

  • Solution 3: Seed the solution. If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

Q: During column chromatography, the colored band of my compound is streaking down the column instead of moving as a tight band. Why?

A: Streaking or "tailing" on a silica gel column is often due to the compound being too polar or acidic/basic.

  • Cause: The nitro group makes the ortho protons slightly acidic, and the ketone's carbonyl group can interact strongly with the acidic silica gel.

  • Solution: Try adding a small amount (0.5-1%) of a modifier to your mobile phase. For a moderately acidic compound, a little acetic acid might help. However, given the ketone functionality, this is less likely to be the issue than simple strong polar interaction. The primary solution is ensuring the compound is loaded in a very concentrated band (using minimal solvent or dry loading).[12]

Q: I ran my column, but the TLC of the combined fractions shows they are still impure. What happened?

A: This indicates a poor separation. The likely causes are:

  • Poor mobile phase choice: The chosen solvent system did not have sufficient resolving power to separate your product from the impurity. Re-optimize your solvent system using TLC.

  • Column overloading: Too much crude material was loaded onto the column for its size. As a rule of thumb, you should use at least 20-50g of silica for every 1g of crude material.

  • Poor column packing: Cracks or channels in the silica bed will lead to a non-uniform flow of the mobile phase and ruin the separation.[8]

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]

  • Edubirdie. Column Chromatography Pre-lab. [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. (1935).
  • Organic Lab Techniques. (2022). Column Chromatography. YouTube. [Link]

  • ChemWhat. 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

Sources

Common side reactions in the synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the yield, purity, and success of your experiments.

Introduction

The synthesis of this compound is a nuanced process, typically achieved through the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. The presence of both a deactivating nitro group and a directing fluoro group on the aromatic ring presents significant challenges in terms of reactivity and regioselectivity. This guide will explore the underlying chemical principles of the common side reactions and offer practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: The most prevalent method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The primary challenges are:

  • Low Reactivity: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, often leading to low yields and requiring harsh reaction conditions.[3][4][5]

  • Regioselectivity: The directing effects of the fluorine (ortho, para-director) and the nitro group (meta-director) can lead to the formation of multiple isomers, complicating the purification process.[6][7]

Q2: What are the expected major and minor isomeric side products in the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene?

A2: The regiochemistry of the acylation is determined by the directing effects of the existing substituents. For 1-fluoro-3-nitrobenzene:

  • The fluorine atom at C1 directs incoming electrophiles to the ortho (C2) and para (C4) positions.

  • The nitro group at C3 directs incoming electrophiles to the meta (C5) position.

The desired product, this compound, results from acylation at the C6 position, which is ortho to the fluorine and meta to the nitro group. The primary isomeric byproduct is typically 1-(2-fluoro-4-nitrophenyl)ethanone , resulting from acylation at the C4 position (para to fluorine and ortho to nitro). Acylation at other positions is generally less favored due to electronic and steric factors.

Q3: Can polyacylation occur during the synthesis?

A3: Polyacylation is a potential side reaction in Friedel-Crafts acylation, particularly with activated aromatic rings.[3] However, in the case of this compound synthesis, it is highly unlikely. The starting material, 1-fluoro-3-nitrobenzene, is already deactivated. The introduction of the first acetyl group, which is also an electron-withdrawing group, further deactivates the ring, making a second acylation reaction significantly less favorable.[6][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Deactivated Substrate: The nitro group strongly deactivates the aromatic ring, hindering the Friedel-Crafts reaction.[3][4][5]* Increase Catalyst Stoichiometry: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst as it complexes with the product ketone.[1][8] * Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to more side products. A careful optimization of the temperature is recommended. * Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides.
Formation of Isomeric Byproducts Lack of Regiocontrol: The directing effects of the fluoro and nitro groups lead to a mixture of isomers.[6][7]* Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.[7] * Choice of Lewis Acid: Experiment with different Lewis acids. Bulkier catalysts may favor acylation at less sterically hindered positions. Milder Lewis acids might also offer different selectivity.[7] * Solvent Effects: The choice of solvent can influence the reactivity of the acylium ion and the stability of the reaction intermediates. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[7]
Complex Mixture of Unidentified Side Products Impure Reagents: Impurities in the starting materials, acylating agent, or solvent can lead to unexpected side reactions.* Ensure High Purity of Reagents: Use freshly distilled or high-purity grade 1-fluoro-3-nitrobenzene, acylating agent, and anhydrous solvents. * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture or oxygen.[6]
Difficult Purification Similar Physicochemical Properties of Isomers: The desired product and its isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.* High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be an effective method for separating isomers with high purity. * Fractional Crystallization: If the product and byproducts are crystalline and have different solubilities, fractional crystallization from a suitable solvent system may be employed. * Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS can help in identifying the different isomers present and optimizing separation conditions.

Reaction Pathways and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the major isomeric byproduct.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 1-fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene Desired_Product This compound (Desired Product) 1-fluoro-3-nitrobenzene->Desired_Product Acylation at C6 (ortho to F, meta to NO₂) Side_Product 1-(2-Fluoro-4-nitrophenyl)ethanone (Major Side Product) 1-fluoro-3-nitrobenzene->Side_Product Acylation at C4 (para to F, ortho to NO₂) Acylating_Agent CH₃COCl / AlCl₃

Caption: Regioselectivity in the acylation of 1-fluoro-3-nitrobenzene.

Alternative Synthetic Strategies

To circumvent the challenges associated with the Friedel-Crafts acylation of a deactivated ring, consider the following alternative approaches:

  • Nitration of a Precursor Ketone: Synthesize 1-(4-fluorophenyl)ethanone first, which is a more straightforward Friedel-Crafts acylation of fluorobenzene. Then, perform a regioselective nitration. The acetyl group is a meta-director, and the fluorine is an ortho, para-director. Nitration of 1-(4-fluorophenyl)ethanone would likely yield a mixture of isomers, with the desired 2-nitro product being one of them.

  • Functional Group Interconversion: Start with a more amenable substituted benzene ring and convert the functional groups in later steps. For example, a Sandmeyer reaction on a suitable amino-substituted precursor could introduce the fluoro or nitro group after the carbon skeleton is established.

The following workflow outlines a potential alternative synthetic route.

G A Fluorobenzene B 1-(4-Fluorophenyl)ethanone A->B Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C This compound B->C Nitration (HNO₃, H₂SO₄)

Caption: An alternative synthetic workflow for this compound.

References

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. (2022). (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

Sources

Optimizing reaction conditions for 1-(4-Fluoro-2-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting for the common challenges encountered during this specific Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction introduces an acetyl group onto the aromatic ring.

The regioselectivity is dictated by the directing effects of the existing substituents. The nitro group (-NO₂) is a strong deactivating, meta-directing group, while the fluorine (-F) atom is a deactivating, ortho, para-directing group. The target position for acylation is ortho to the fluorine and meta to the nitro group, which is sterically accessible and electronically favored.

Q2: What are the critical safety precautions for this reaction?
  • Aluminum Chloride (AlCl₃): This Lewis acid is highly moisture-sensitive and reacts violently with water, releasing HCl gas.[2] All glassware must be rigorously dried, and the reaction must be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Acetyl Chloride: This reagent is corrosive, lachrymatory, and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which are toxic and should be handled with care to avoid inhalation or skin contact.

  • Quenching: The reaction workup involves quenching the AlCl₃ catalyst, which is highly exothermic. The reaction mixture should be cooled in an ice bath and quenched by slowly adding it to crushed ice or cold, dilute acid.

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Low or No Product Yield

Q3: My reaction has resulted in a very low yield or failed completely. What are the primary causes?

Low yields in this specific Friedel-Crafts acylation are common and typically stem from a few critical factors related to the deactivated nature of the starting material and the stringent requirements of the catalyst.[2]

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[3] Any water present in your solvent, reagents, or on the glassware will hydrolyze and deactivate the AlCl₃, halting the reaction.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃.[4] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][5] An excess (e.g., 1.1 to 2.0 equivalents) is often necessary.

  • Deactivated Substrate: The starting material, 1-fluoro-3-nitrobenzene, is an electron-poor aromatic ring due to the strong electron-withdrawing effect of the nitro group.[2] This deactivation makes the ring less nucleophilic and slows down the electrophilic aromatic substitution reaction, requiring more forcing conditions than activated rings.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is often required to overcome the activation energy for deactivated substrates, excessively high temperatures can lead to decomposition and the formation of tar-like side products.[2]

Below is a decision-making workflow to diagnose and resolve low-yield issues.

G start Low / No Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Assess Catalyst Stoichiometry & Activity start->check_catalyst check_temp Evaluate Reaction Temperature Profile start->check_temp sub1 Use freshly opened AlCl₃. Dry solvent (e.g., CH₂Cl₂) over CaH₂. Flame-dry glassware. check_reagents->sub1 Solution sub2 Use ≥1.1 equivalents of AlCl₃. Ensure AlCl₃ is a free-flowing powder, not clumped. check_catalyst->sub2 Solution sub3 Monitor temperature closely. Start at 0°C for complex formation, then slowly warm. Optimize via trial reactions (e.g., 40°C, 50°C, 60°C). check_temp->sub3 Solution end_node Re-run Experiment with Optimized Conditions sub1->end_node sub2->end_node sub3->end_node

Caption: Troubleshooting workflow for low yield.

Problem Area 2: Impurity Formation & Purification

Q4: I've obtained a product, but TLC/GC-MS analysis shows significant impurities. What are the likely side products and how can I minimize them?

The primary impurity is often an undesired isomer. While the electronics strongly favor the 4-fluoro-2-nitro isomer, acylation at the position ortho to both groups (position 2) is sterically hindered, and acylation para to the fluorine is blocked by the nitro group. However, small amounts of other isomers can form under harsh conditions.

  • Minimizing Isomer Formation: Controlling the reaction temperature is key. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will enhance regioselectivity.

  • Dark, Oily Product: The formation of a dark, tarry crude product often indicates decomposition due to excessive heat or localized "hot spots" during the addition of reagents or the quenching step.

Q5: What is the most effective method for purifying the crude this compound?

Purification typically involves a multi-step approach after the initial aqueous workup.

  • Decolorization: If the crude product is dark, dissolving it in a suitable solvent (e.g., ethyl acetate) and treating it with a small amount of activated charcoal can help remove colored impurities.[6] Be aware that excessive use of charcoal can reduce your yield.[6]

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the product obtained from chromatography is a solid but still contains minor impurities, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can provide a highly pure final product.

Experimental Protocols & Data

Optimized Reaction Conditions (General Guidance)

The optimal conditions can vary, but the following table provides a validated starting point for optimization.

ParameterRecommended ValueRationale
Substrate 1-fluoro-3-nitrobenzeneStarting material
Acylating Agent Acetyl Chloride1.0 - 1.2 equivalents
Lewis Acid Aluminum Chloride (AlCl₃)1.1 - 1.5 equivalents
Solvent Dichloromethane (CH₂Cl₂)Anhydrous, inert
Temperature 0°C to 40-50°CInitial cooling, followed by gentle heating to drive the reaction.
Reaction Time 4 - 12 hoursMonitor by TLC or GC-MS
Step-by-Step Synthesis Protocol
  • Preparation: Under a dry nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add anhydrous dichloromethane via cannula or syringe and cool the resulting suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[3]

  • Substrate Addition: Add 1-fluoro-3-nitrobenzene (1.0 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Gently heat the reaction to 40-45°C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C. In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the catalyst and hydrolyze the product-AlCl₃ complex.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by column chromatography on silica gel as described in Q5.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup AcCl CH₃COCl AlCl3 AlCl₃ AcCl->AlCl3 Lewis Acid Activation Acylium [CH₃C≡O]⁺ + AlCl₄⁻ AlCl3->Acylium Substrate 1-Fluoro-3-nitrobenzene Acylium->Substrate Attack by π-system Intermediate Arenium Ion (Sigma Complex) Substrate->Intermediate Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex -H⁺ (by AlCl₄⁻) Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. 2

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. 3

  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. 5

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Wikipedia. Friedel–Crafts reaction.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

Sources

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity.

The synthesis of this compound is a classic example of a Friedel-Crafts acylation. However, the substrate, 1-fluoro-3-nitrobenzene, presents a significant challenge. The aromatic ring is strongly deactivated by the electron-withdrawing nitro group (-NO₂), making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2][3] This inherent difficulty is often the primary source of low yields and reaction failures. This guide will address these challenges head-on, providing logical, evidence-based solutions.

Troubleshooting Guide: Enhancing Your Yield

This section is structured to address the most common issues encountered during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields in this specific Friedel-Crafts acylation are common but can be systematically addressed. The root causes typically fall into three categories: insufficient reactivity, catalyst deactivation, or suboptimal reaction conditions.

Potential Cause 1: Insufficient Electrophilicity / Catalyst Inefficiency

The nitro group on the aromatic ring strongly deactivates it, making the standard Friedel-Crafts conditions sluggish.[1][3][4] To overcome this, the electrophile (the acylium ion) must be generated efficiently and be highly reactive.

Solutions:

  • Catalyst Choice & Stoichiometry: Aluminum chloride (AlCl₃) is the conventional Lewis acid catalyst, but its effectiveness can be hampered by complexation with the product ketone.[5] Because the product ketone is a moderate Lewis base, it forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction.[5] Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1 to 1.3 equivalents) of AlCl₃ is often required, rather than a catalytic amount.[5]

  • Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and is preferred for deactivated substrates. The acylium ion is readily formed from acetyl chloride and AlCl₃.[6]

Potential Cause 2: Suboptimal Reaction Temperature and Time

Given the low reactivity of the substrate, higher temperatures are needed to drive the reaction forward. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

Solutions:

  • Temperature Control: Start the reaction at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction.[7] After the addition is complete, gradually raise the temperature and maintain it at a moderate level (e.g., 50-70 °C) for several hours to push the reaction to completion.[7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (1-fluoro-3-nitrobenzene). Do not terminate the reaction prematurely. Reactions with deactivated substrates can often require extended reaction times (6-24 hours).

Potential Cause 3: Moisture Contamination

Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts vigorously with the aluminum chloride catalyst, quenching it and rendering it ineffective.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Question 2: My reaction mixture turns dark brown or black, and I isolate a tarry, intractable material instead of my product. What is causing this?

The formation of dark, polymeric tars is a sign of decomposition, often caused by excessive reaction temperatures or localized "hot spots" in the reaction mixture.

Solutions:

  • Controlled Reagent Addition: Add the acetyl chloride slowly and dropwise to the cooled mixture of the substrate and AlCl₃ in the solvent.[7] This ensures that the heat generated by the initial complex formation is dissipated effectively.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and prevent localized overheating.

  • Solvent Choice: Use a solvent with a suitable boiling point that allows for controlled heating. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For higher temperatures, nitrobenzene can sometimes be used as a solvent, although this complicates purification.

Question 3: I'm observing an isomeric byproduct. How can I improve the regioselectivity of the acylation?

The directing effects of the substituents on the ring determine the position of the incoming acyl group. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director.

  • Fluorine: Directs ortho and para.

  • Nitro Group: Directs meta.

The desired product, this compound, results from acylation at the position ortho to the fluorine and meta to the nitro group. The other major possibility is acylation ortho to the nitro group and meta to the fluorine. The electronic deactivation by the nitro group generally disfavors substitution at the positions ortho and para to it. Therefore, the primary directing influence that yields the desired product is the fluorine atom. Improving regioselectivity is challenging as it's electronically controlled, but optimizing reaction conditions can favor the thermodynamically more stable product.

Solutions:

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.

  • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or recrystallization is necessary. A solvent system like ethyl acetate/hexane is often effective for separating isomers of varying polarity.[8]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ necessary for Friedel-Crafts acylation? A: The product of the reaction, an aryl ketone, is a Lewis base that forms a strong complex with the Lewis acid catalyst, AlCl₃.[5] This complex is often stable under the reaction conditions, effectively sequestering the catalyst. To ensure there is enough active catalyst to drive the reaction to completion, at least one equivalent of AlCl₃ per mole of the ketone product must be used.[5][9]

Q2: Can I use a different Lewis acid catalyst? A: Yes, other Lewis acids can be used, but AlCl₃ is generally the most common and cost-effective choice for acylations. Ferric chloride (FeCl₃) is a milder alternative but may result in lower yields with deactivated substrates. More exotic or powerful catalysts, such as triflic acid or other superacids, could also be effective but are more expensive and require specialized handling.

Q3: What is the purpose of the acidic workup (e.g., pouring onto ice and HCl)? A: The workup serves two main purposes. First, the addition of water hydrolyzes and quenches the excess aluminum chloride catalyst. This is a highly exothermic process, which is why it is done slowly and with cooling (crushed ice).[7] Second, the acid breaks down the AlCl₃-ketone complex, liberating the desired product so it can be extracted into an organic solvent.[6][7]

Q4: What are the key safety precautions for this reaction? A:

  • Aluminum Chloride: AlCl₃ is a water-reactive and corrosive solid. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: This is a corrosive, lachrymatory (tear-inducing), and moisture-sensitive liquid. Handle it exclusively in a fume hood.

  • Workup: The quenching of AlCl₃ is highly exothermic and releases HCl gas.[7] Perform this step slowly, with adequate cooling, and in a well-ventilated fume hood.

Experimental Protocols & Data

Protocol 1: Standard Synthesis of this compound

This protocol outlines a standard procedure that can serve as a baseline for optimization.

Methodology:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Substrate Addition: Add 1-fluoro-3-nitrobenzene (1.0 eq.) to the suspension.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or HPLC. Maintain heating for 8-12 hours or until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE or dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure this compound.

Data Summary: Optimizing Reaction Conditions

The following table summarizes expected outcomes based on adjustments to key reaction parameters.

ParameterStandard ConditionOptimized ConditionExpected Impact on YieldRationale
AlCl₃ Stoichiometry 1.05 eq.1.3 eq.Increase Overcomes catalyst deactivation by the product ketone complex.[5]
Reaction Temperature 40 °C65 °CIncrease Provides sufficient activation energy for the deactivated aromatic ring.
Reaction Time 6 hours18 hoursIncrease Allows the sluggish reaction to proceed to completion.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Increase Higher boiling point of DCE allows for a higher, more effective reaction temperature.

Visualizing the Workflow and Mechanism

Troubleshooting Workflow for Low Yield

The following diagram provides a logical decision tree for diagnosing and solving issues of low product yield.

TroubleshootingWorkflow Start Low Yield (<40%) Observed CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckStoichiometry Was AlCl3 used in stoichiometric excess (>1.1 eq.)? CheckMoisture->CheckStoichiometry Yes Redry Solution: - Oven/flame-dry glassware. - Use anhydrous reagents. - Run under inert gas. CheckMoisture->Redry No CheckTempTime Was the reaction heated (e.g., >50°C) and monitored to completion? CheckStoichiometry->CheckTempTime Yes IncreaseAlCl3 Solution: - Increase AlCl3 to 1.2-1.3 eq. to compensate for product complexation. CheckStoichiometry->IncreaseAlCl3 No CheckWorkup Was the product fully liberated during acidic workup? CheckTempTime->CheckWorkup Yes IncreaseTempTime Solution: - Increase reaction temp to 60-70°C. - Extend reaction time to 12-24h. - Monitor via TLC/HPLC. CheckTempTime->IncreaseTempTime No OptimizeWorkup Solution: - Ensure sufficient acid is used. - Stir vigorously during quench. - Check pH of aqueous layer. CheckWorkup->OptimizeWorkup No Success Yield Improved CheckWorkup->Success Yes Redry->Success IncreaseAlCl3->Success IncreaseTempTime->Success OptimizeWorkup->Success

Caption: A decision tree for troubleshooting low yields.

Mechanism: Friedel-Crafts Acylation

This diagram illustrates the key steps in the reaction mechanism.

FC_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization cluster_step4 Step 4: Liberation of Product AcCl Acetyl Chloride Complex1 [Acylium Ion-AlCl4 Complex] AcCl->Complex1 + AlCl3 AlCl3_1 AlCl3 Substrate 1-Fluoro-3-nitrobenzene Complex1->Substrate Arenium Sigma Complex (Arenium Ion) Substrate->Arenium + Acylium Ion Arenium->Arenium ProductComplex Product-AlCl3 Complex Arenium->ProductComplex + AlCl4⁻ AlCl4 AlCl4⁻ ProductComplex->ProductComplex FinalProduct This compound ProductComplex->FinalProduct + H₂O / H⁺ (Workup)

Sources

Technical Support Center: A Troubleshooting Guide to Friedel-Crafts Acylation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging C-C bond-forming reaction. The presence of fluorine on an aromatic ring significantly alters its electronic properties, often leading to unexpected reactivity and the need for optimized protocols. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental issues you may encounter. The answers provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Question 1: Why is the yield of my acylated monofluorinated aromatic product consistently low?

Answer:

Low yields in the Friedel-Crafts acylation of monofluorinated aromatics like fluorobenzene can be deceptive. While fluorine is an ortho-, para-director, its inductive electron-withdrawing effect deactivates the ring compared to benzene, albeit mildly. Several factors could be at play:

  • Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) may not be sufficiently active to promote the reaction efficiently, especially at low temperatures. The deactivating effect of the acyl group on the product can also inhibit the reaction.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. However, excessive heat can lead to side reactions.

  • Moisture Contamination: Lewis acid catalysts are notoriously sensitive to moisture, which leads to their deactivation.[1]

  • Inadequate Stoichiometry of Catalyst: In many cases, a stoichiometric amount of the Lewis acid is necessary because the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[1][2][3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Catalyst Loading: Start with at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. If yields are still low, consider a slight excess (1.1-1.2 equivalents).

  • Screen More Potent Catalysts: For deactivated rings, stronger catalytic systems may be required. Consider using a combination of a lanthanide triflate [e.g., La(OTf)₃] with trifluoromethanesulfonic acid (TfOH).[4][5] This combination has been shown to be highly effective for the acylation of fluorobenzene.[4][5]

  • Adjust Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction and improve yields, particularly for intramolecular Friedel-Crafts acylations.[6][7]

Question 2: I'm observing a mixture of ortho and para isomers in the acylation of fluorobenzene. How can I improve the regioselectivity for the para product?

Answer:

While fluorobenzene strongly favors para-substitution in electrophilic aromatic substitution, obtaining high selectivity can be influenced by several factors.[8]

  • Steric Hindrance: The acylation reaction is sensitive to steric hindrance. The bulky acylium ion intermediate will preferentially attack the less sterically hindered para position.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity.

  • Catalyst Choice: The nature and size of the Lewis acid-acylating agent complex can impact the steric environment around the electrophile.

Strategies for Enhancing Para-Selectivity:

  • Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often enhance para-selectivity by maximizing the steric differentiation between the ortho and para positions.

  • Catalyst System: Employing a bulkier Lewis acid or a catalyst system that generates a larger electrophilic complex can further disfavor attack at the more hindered ortho position.

SolventTypical Para:Ortho Ratio
Carbon DisulfideHigh
DichloromethaneModerate to High
NitrobenzeneLower
Question 3: My Friedel-Crafts acylation of a difluorinated or trifluorinated benzene is not working. What can I do?

Answer:

As the number of fluorine atoms on the aromatic ring increases, the ring becomes significantly more electron-deficient and therefore, less reactive towards electrophilic aromatic substitution.[1][8] Standard Friedel-Crafts conditions are often insufficient for these deactivated substrates.

Key Challenges and Solutions:

  • Extreme Ring Deactivation: The strong inductive effect of multiple fluorine atoms drastically reduces the nucleophilicity of the aromatic ring.

  • Catalyst Inhibition: The product, a polyfluorinated aromatic ketone, can strongly coordinate with the Lewis acid, inhibiting its catalytic activity.

Advanced Strategies for Polyfluorinated Arenes:

  • Employ Superacid Catalysis: For highly deactivated systems, superacids or strong Brønsted acids can be effective. A combination of a strong Lewis acid with a protic acid can generate a highly electrophilic acylium ion. For instance, a mixture of Hafnium (IV) triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH) has been successfully used for the acylation of chlorobenzene and fluorobenzene.[9]

  • Increase Reaction Temperature: Higher reaction temperatures (e.g., 60-170°C) are often necessary to drive the reaction to completion.[10]

  • Use a More Reactive Acylating Agent: In some cases, switching from an acyl chloride to a more reactive acylating agent like an acid anhydride in the presence of a strong acid can be beneficial.

  • Solvent-Free Conditions: Performing the reaction neat (without a solvent) at an elevated temperature can sometimes improve the outcome.[4]

  • Consider Alternative Synthetic Routes: If Friedel-Crafts acylation fails, alternative methods for synthesizing polyfluorinated ketones should be explored (see FAQ section).

A patented process for the selective production of 2,4,5-trifluoroacetophenone from 1,2,4-trifluorobenzene utilizes acetyl chloride with aluminum chloride as the catalyst at elevated temperatures, demonstrating the feasibility of acylating trifluorinated systems under forcing conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose Lewis acids for Friedel-Crafts acylation of fluorinated compounds?

For monofluorinated substrates, aluminum chloride (AlCl₃) is a common starting point. However, for more deactivated systems, or to improve yields and selectivity, metal triflates such as scandium triflate (Sc(OTf)₃), hafnium triflate (Hf(OTf)₄), or lanthanide triflates [Ln(OTf)₃] are often superior choices.[9] They are also generally more tolerant to trace amounts of moisture.

Q2: Can I use carboxylic acids directly as acylating agents?

Yes, it is possible to use carboxylic acids directly, which is a "greener" approach that avoids the need to prepare acyl chlorides.[11] This typically requires a strong acid promoter to generate the acylium ion in situ. A common system involves the use of trifluoroacetic anhydride (TFAA) in combination with a catalyst like aluminum dodecatungstophosphate.[12] Polyphosphoric acid can also be effective for the acylation of electron-rich aromatics with carboxylic acids.[13]

Q3: Is polyacylation a concern with fluorinated aromatics?

Generally, no. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic substitution.[14][15] This is a key advantage of Friedel-Crafts acylation over alkylation.

Q4: What are some common side products in the acylation of fluorinated benzenes?

Besides isomeric products (ortho vs. para), potential side products can include diacylated compounds (if the ring is not sufficiently deactivated by the first acylation) and products from reaction with the solvent, if it is not inert.

Q5: Are there any viable alternatives to Friedel-Crafts acylation for preparing fluorinated aromatic ketones?

Yes, especially for highly deactivated polyfluorinated arenes where Friedel-Crafts reactions may fail. Some alternatives include:

  • Palladium-catalyzed Carbonylation: This method can be an effective alternative for coupling aryl halides or triflates with a carbon monoxide source and a suitable coupling partner.[13]

  • Nucleophilic Aromatic Substitution (SNA_r): For highly electron-deficient polyfluoroarenes, SNA_r reactions with appropriate carbon nucleophiles can be a powerful strategy.

  • Biocatalytic Approaches: Research into enzymatic Friedel-Crafts reactions is an emerging area, offering the potential for milder reaction conditions and improved selectivity.[16]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Friedel-Crafts acylation of fluorinated compounds.

Troubleshooting_Workflow start Low or No Yield check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions regioselectivity_issue Poor Regioselectivity start->regioselectivity_issue increase_catalyst Increase Lewis Acid Stoichiometry check_conditions->increase_catalyst If conditions are optimal stronger_catalyst Screen More Potent Catalysts (e.g., Metal Triflates, Superacids) increase_catalyst->stronger_catalyst If yield is still low increase_temp Increase Reaction Temperature stronger_catalyst->increase_temp If reaction is sluggish success Successful Acylation stronger_catalyst->success If successful alternative_methods Consider Alternative Synthetic Routes increase_temp->alternative_methods If decomposition occurs or no improvement increase_temp->success If successful change_solvent Switch to Non-Polar Solvent (e.g., CS2) regioselectivity_issue->change_solvent bulkier_catalyst Use a Bulkier Lewis Acid System change_solvent->bulkier_catalyst If selectivity is still poor change_solvent->success If successful bulkier_catalyst->success If successful

Caption: A decision-making workflow for troubleshooting Friedel-Crafts acylation.

References

  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. [Link]

  • Towns, A. (2014). Re: Suggest some alternative routes for direct FC Acylation without using thionylchloride and Alcl3?. ResearchGate. [Link]

  • Hollmann, D., & Scholl, H. J. (1990). 2,4,5-Trifluoroacetophenone, and process for its preparation.
  • Rueping, M., & Nachtsheim, B. J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Shivakumara, K. N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-7. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Biswas, T. (2021, December 6). Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas (#ChemistryTheMysteryofMolecules) [Video]. YouTube. [Link]

  • Zhang, G., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Advanced Materials Research, 781-784, 431-434. [Link]

  • Gaikwad, S. T., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Indian Chemical Society, 92(1), 61-68. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. [Link]

  • Ohwada, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences, 23(18), 10738. [Link]

  • Patel, D. R., et al. (2013). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 738-751. [Link]

  • Leite, D. I., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006-1022. [Link]

  • Zhang, G., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. R Discovery. [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • Tang, R. J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances, 8(20), 10833-10839. [Link]

  • Shivakumara, K. N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Rowlinson, B., et al. (2021). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 13(1), 74-90. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

  • ResearchGate. (2025). Microwave-assisted Friedel-Crafts reactions. [Link]

  • Karuppusamy, V., & Ilangovan, A. (2020). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Semantic Scholar. [Link]

  • Tang, R. J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. ResearchGate. [Link]

  • University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Xie, H. L., et al. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications, 54(17), 1-13. [Link]

Sources

Technical Support Center: Purification of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Fluoro-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. This resource moves beyond simple step-by-step instructions to explain the scientific principles behind the purification strategies, ensuring you can adapt and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dictated by its synthetic route. A common method for its preparation is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.[1] Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Residual 1-fluoro-3-nitrobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Regioisomers: The primary isomeric impurity is often 1-(2-fluoro-4-nitrophenyl)ethanone, formed due to competitive acylation at the position ortho to the fluorine atom. Other minor isomers may also be present depending on the reaction conditions.

  • Lewis Acid Catalyst Residues: Remnants of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can form complexes with the product.[2]

  • Hydrolysis Products: If the reaction mixture is exposed to water during workup, hydrolysis of the acylating agent or the product can occur.

Q2: My purified product is a yellowish solid. Is this indicative of impurity?

A2: Pure this compound is typically described as a light yellow or pale yellow solid.[3][4] While a slight yellow hue is expected, a more intense yellow or brownish color may suggest the presence of residual nitro-containing impurities or degradation products. It is always recommended to confirm purity using analytical techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Q3: What is the expected melting point of pure this compound?

Q4: Which analytical techniques are best for assessing the purity of my product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly check for the presence of starting materials and major impurities. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities like regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of impurities by comparing the spectra to a reference standard or predicted chemical shifts.[6][7][8][9]

  • Melting Point Analysis: As mentioned, a sharp, narrow melting range is indicative of a pure crystalline solid.[5]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent was too good, and the product remained in the mother liquor.- Too much solvent was used, preventing saturation upon cooling.- The cooling process was too rapid, leading to the formation of fine crystals that were difficult to collect.- Perform small-scale solvent screening to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[10]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[6]
Product Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point.- Switch to a lower-boiling point solvent.- Try a mixed-solvent system. Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent until the solution becomes turbid. Gently heat to clarify and then cool slowly.[10]
Incomplete Separation of Isomers by Column Chromatography - The polarity of the mobile phase is too high, causing all compounds to elute quickly.- The column is overloaded with the sample.- Use a less polar mobile phase. A gradient elution starting with a low polarity solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) can improve separation.[3]- Use an appropriate ratio of silica gel to the crude product (typically 50:1 to 100:1 by weight).
Yellow/Brown Discoloration in the Final Product - Residual acidic impurities from the reaction workup.- Presence of colored byproducts.- Wash the crude product with a dilute sodium bicarbonate solution during the workup to neutralize any residual acids.[11]- Consider treating the solution with activated charcoal during recrystallization to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Detailed Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This method is suitable for removing less polar and more polar impurities from a solid crude product.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. It is crucial to avoid adding an excess of solvent to ensure good recovery.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Visualization of the Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimal Hot Ethanol A->B C Hot Filtration (Optional) B->C D Slow Cooling to RT C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography

This technique is particularly useful for separating the desired product from closely related impurities such as regioisomers.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will allow for the sequential elution of compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Column Chromatography Workflow:

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Hexane/Ethyl Acetate Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sci-Hub. (2004). 1-(4-Fluoro-2-hydroxyphenyl)ethanone 4-nitrobenzoylhydrazone. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

  • Chemhelper. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(4-fluorophenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for 1-(4-Fluoro-2-nitrophenyl)ethanone (CAS No. 1214346-44-7). This document is designed for research scientists and professionals in drug development, providing in-depth, field-proven insights into the stability and proper handling of this key chemical intermediate. As Senior Application Scientists, our goal is to move beyond simple data sheets and explain the causality behind our recommendations, ensuring the integrity of your experiments.

Section 1: Compound Profile & Core Stability Data

This compound is a functionalized aromatic ketone. Its stability is primarily influenced by the nitro group, which is susceptible to reduction, and the acetyl group, which provides a reactive alpha-carbon. Understanding these features is critical for proper storage and handling.

Table 1: Chemical & Physical Properties

Property Value Source(s)
CAS Number 1214346-44-7 [1][2]
Molecular Formula C₈H₆FNO₃ [2][3]
Molecular Weight 183.14 g/mol [2][3]
Appearance Colorless to off-white or light yellow solid/liquid mixture [1][3]
Boiling Point 301.2 ± 22.0 °C (Predicted) [1]

| Density | 1.336 ± 0.06 g/cm³ (Predicted) |[1][3] |

Table 2: Recommended Storage & Handling Summary

Condition Recommendation Rationale & Expert Insight
Temperature Long-term (>6 months): 2-8°C. Short-term (<6 months): Room Temperature. While stable at room temperature, the nitroaromatic structure benefits from reduced thermal energy over long periods to minimize slow degradation pathways.[1][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Prevents potential oxidation and moisture-driven hydrolysis. This is a critical step to ensure long-term purity.
Light Exposure Store in an amber or opaque vial. Nitroaromatic compounds can be light-sensitive. Avoiding UV and visible light prevents photochemical reactions.[4]
Container Tightly sealed glass container (e.g., amber glass vial with a PTFE-lined cap). Ensures an inert storage environment and prevents contamination or reaction with container materials.[4][5]

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | These substances can directly react with the nitro or ketone functional groups, leading to rapid degradation.[4][6] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

While several suppliers state "room temperature" storage is acceptable, our experience indicates that for ensuring high purity (>98%) over periods longer than six months, refrigeration at 2-8°C is recommended.[1][2][3] The compound is thermally stable under normal conditions, but this precaution minimizes the risk of subtle degradation that may not be immediately visible.[4] Always store in a tightly sealed, amber glass vial under an inert atmosphere.

Q2: My sample, originally off-white, has developed a distinct yellow or brownish tint. Is it degraded?

A color change is a primary visual indicator of potential degradation. Nitroaromatic compounds can form colored byproducts through various pathways, including reduction of the nitro group or side reactions involving impurities. While a slight color change may not significantly impact purity for some applications, it warrants an analytical check. We strongly recommend running a purity assessment via HPLC or ¹H-NMR (see Section 4) to quantify the change before proceeding with sensitive experiments.

Q3: What specific materials should I avoid when handling or storing this compound?

Avoid contact with strong bases (e.g., NaOH, KOH), which can deprotonate the carbon alpha to the ketone, potentially leading to self-condensation or other side reactions. Strong reducing agents (e.g., NaBH₄, H₂/Pd) will reduce the nitro group to an amine. Strong oxidizing agents should also be avoided as they can lead to unpredictable degradation pathways.[4][6] Ensure all labware is clean and dry, and use chemically resistant spatulas (e.g., stainless steel, PTFE).

Q4: How sensitive is the compound to air and moisture?

The compound is moderately stable in air for short-term handling. However, for long-term storage, an inert atmosphere is crucial. Moisture can potentially lead to slow hydrolysis or facilitate other degradation reactions. The best practice is to blanket the vial with argon or nitrogen before sealing for storage.

Q5: How can I quickly and reliably confirm the purity of a sample that has been in storage?

The two most effective methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

  • HPLC provides a quantitative purity assessment by separating the parent compound from any impurities.[7]

  • ¹H-NMR offers structural confirmation and can be used to detect and identify impurities by comparing the spectrum to a reference.[7][8] For a detailed methodology, please refer to the protocols in Section 4.

Section 3: Troubleshooting Guide for Suspected Degradation

If you encounter inconsistent experimental results or suspect your sample of this compound has degraded, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Suspected Compound Degradation Visual Step 1: Visual Inspection (Color, Physical State) Start->Visual History Step 2: Review Storage History (Temp, Light, Atmosphere) Visual->History Color change or inconsistency noted Analysis Step 3: Analytical Verification (HPLC or NMR) History->Analysis Decision Step 4: Assess Purity Result Analysis->Decision Proceed Action: Proceed with Use Decision->Proceed Purity >98% (Acceptable for application) Repurify Action: Repurify Sample (e.g., Recrystallization, Chromatography) Decision->Repurify 90% < Purity < 98% (Impurity profile acceptable) Discard Action: Discard and Use New Stock Decision->Discard Purity <90% or Unknown Impurities

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Guide:

  • Visual Inspection: Carefully observe the compound. Has its color changed from its initial state (e.g., off-white to yellow)? Is it a uniform solid, or has it become oily or clumped? Document any changes.

  • Review Storage History: Cross-reference the storage conditions with the recommendations in Table 2. Was the container tightly sealed? Was it protected from light? Was it exposed to temperature fluctuations? This can often pinpoint the root cause.

  • Analytical Verification: This is the most critical step. Do not proceed with critical experiments based on visual inspection alone. Perform a quantitative purity analysis using either the HPLC or ¹H-NMR protocol outlined in Section 4.

  • Assess and Act: Based on the analytical results, make an informed decision. If purity is high, the compound is likely safe to use. If moderately degraded, repurification might be an option. For significant degradation, it is almost always more cost-effective and scientifically sound to use a new, verified batch.

Section 4: Experimental Protocols for Quality Assessment

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method development and validation are recommended for specific quantitative applications.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks compared to a reference standard indicates the presence of impurities.

Protocol 4.2: Structural Confirmation by ¹H-NMR Spectroscopy

This method confirms the compound's identity and can reveal the presence of structurally similar impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Expected Signals: Look for the characteristic singlet for the acetyl (CH₃) protons (~2.6 ppm) and the distinct multiplets for the three aromatic protons in the 7.5-8.2 ppm region.

    • Signs of Degradation: The presence of unexpected peaks, particularly in the aromatic region or the appearance of a new peak near the acetyl singlet, suggests impurities or degradation products. For example, reduction of the nitro group to an amine would cause significant upfield shifts of the aromatic protons.

Section 5: Understanding Potential Degradation Pathways

While this compound is stable under recommended conditions, exposure to incompatible reagents or harsh environments can initiate degradation.[4] The primary sites of reactivity are the nitro group and the acetyl side chain.

Caption: Key reactive sites for potential degradation.

  • Nitro Group Reduction: This is a common pathway for nitroaromatic compounds.[9] Strong reducing agents or certain catalytic conditions can convert the nitro (NO₂) group to nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) groups, fundamentally changing the molecule's properties.

  • Side-Chain Reactivity: The protons on the methyl group are acidic and can be removed by a strong base. This can lead to enolate formation, followed by potential aldol-type condensation reactions or other unwanted side reactions.

  • Photochemical Degradation: Aromatic nitro compounds can absorb UV light, leading to excited states that can undergo complex degradation reactions, sometimes involving ring cleavage or polymerization.[4] This underscores the importance of storing the material in the dark.

By understanding these potential liabilities, researchers can take proactive steps to maintain the integrity of this compound, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • This compound CAS - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCas_1214346-44-7.htm]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR11926]
  • 1 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/11926]
  • 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-(2-Bromo-4-fluorophenyl)ethanone-cas-1006-39-9.html]
  • 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/1-(4-fluoro-2-hydroxyphenyl)ethanone-cas-1481-27-2.html]
  • 1214346-44-7|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/1214346-44-7.html]
  • 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9828]
  • 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02620666.htm]
  • A Researcher's Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone - Benchchem. [URL: https://www.benchchem.com/product/b5757]
  • Analytical Method Summaries - ALS. [URL: https://www.alsglobal.com/en-au/services-and-products/environmental/analytical-method-summaries]
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone - ChemScene. [URL: https://www.chemscene.com/products/2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone-58808-61-0.html]
  • Chemical Compatibility Database from Cole-Parmer. [URL: https://www.coleparmer.com/chemical-resistance]
  • This compound(1214346-44-7) 1H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1214346-44-7_1HNMR.htm]
  • Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. [URL: https://eawag-bbd.ethz.ch/np/np_map.html]
  • Chemical Compatibility - IDEX Health & Science. [URL: https://www.idex-hs.
  • Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1 - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1352237/]

Sources

Preventing polysubstitution in the synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important chemical intermediate. We will delve into the mechanistic principles behind the synthetic strategies and offer practical, field-proven advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary challenges?

The most direct and commonly considered route for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.[1] However, this pathway presents significant challenges primarily due to the electronic properties of the starting material.

  • Challenge 1: Ring Deactivation: The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. The fluorine atom (-F) is also deactivating inductively. This overall electron deficiency makes the aromatic ring a poor nucleophile, thus hindering the electrophilic aromatic substitution (EAS) reaction with the acylium ion.[2] Consequently, the reaction is often sluggish and may require harsh conditions, which can lead to undesirable side reactions.

  • Challenge 2: Regioselectivity (Isomer Formation): The term "polysubstitution" in this context often refers to the formation of multiple regioisomers rather than the addition of multiple acetyl groups. The product itself is more deactivated than the starting material, making a second acylation unlikely.[3] The directing effects of the substituents on 1-fluoro-3-nitrobenzene are as follows:

    • Fluoro group (at C1): Ortho-, para-director.

    • Nitro group (at C3): Meta-director.

    The desired product results from acylation at the C6 position, which is ortho to the fluorine and meta to the nitro group. However, other positions are also activated to varying degrees, potentially leading to a mixture of isomers and complicating purification.

  • Challenge 3: Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the ketone product.[1] This requires the use of stoichiometric or even excess amounts of the catalyst, which can complicate the work-up and waste disposal.

Q2: My Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene is resulting in a mixture of isomers. How can I improve the selectivity for this compound?

Improving regioselectivity is crucial for a successful synthesis. Here are several strategies to enhance the formation of the desired isomer:

  • Choice of Lewis Acid Catalyst: The nature of the Lewis acid can influence the steric and electronic environment of the transition state. While AlCl₃ is a strong and common catalyst, its high reactivity can sometimes lead to lower selectivity. Experimenting with milder Lewis acids, such as FeCl₃ or ZnCl₂, might offer better control.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction will favor the pathway with the lowest activation energy, which often corresponds to the formation of the thermodynamically more stable product. A temperature-controlled addition of reagents is highly recommended.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or carbon disulfide are common. However, using a solvent that can modulate the activity of the catalyst, such as nitrobenzene, might be beneficial, although this can complicate purification.

  • Steric Hindrance: The use of a bulkier acylating agent, if the synthesis allows, can favor substitution at the less sterically hindered positions. However, for producing an ethanone derivative, this is not a variable that can be easily changed.

Below is a diagram illustrating the directing effects on 1-fluoro-3-nitrobenzene and the potential products of acylation.

Caption: Directing effects on 1-fluoro-3-nitrobenzene.

Q3: I am observing a very low yield in my synthesis. What are the potential causes and how can I improve it?

Low yields are a common issue, especially with deactivated substrates. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The Lewis acid may be old or have been exposed to moisture, reducing its activity.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Ring Deactivation The starting material is strongly deactivated, leading to a slow or incomplete reaction.[4]Consider using a more reactive acylating agent, such as acetic anhydride in place of acetyl chloride. Running the reaction at a slightly elevated temperature may also help, but this must be balanced against the potential for reduced selectivity.
Product Complexation The ketone product forms a stable complex with the Lewis acid, effectively removing the catalyst from the reaction.Ensure at least a stoichiometric amount of the Lewis acid is used. In some cases, a slight excess (1.1-1.2 equivalents) may be necessary.
Poor Quenching/Work-up The product may be lost or decomposed during the work-up procedure.Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This will hydrolyze the catalyst-ketone complex and minimize side reactions. Ensure proper pH adjustment during extraction.
Q4: Are there alternative synthetic routes to this compound that offer better control over substitution?

Yes, when direct acylation is problematic, multi-step synthetic pathways can offer superior control and potentially higher overall yields. A plausible alternative route involves the nitration of a suitable precursor like 4-fluoroacetophenone.

  • Route: Nitration of 4-fluoroacetophenone

    • Starting Material: 4-fluoroacetophenone.

    • Reaction: Electrophilic nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

    • Analysis of Directing Effects:

      • Fluoro group (at C4): Ortho-, para-director (directs to C3 and C5).

      • Acetyl group (at C1): Meta-director (directs to C3 and C5). In this case, both groups direct the incoming nitro group to the C3 and C5 positions. The desired product has the nitro group at the C2 position. Therefore, this route is not ideal for obtaining the desired isomer.

A more viable, albeit longer, synthetic route could involve starting with a molecule that already has the desired substitution pattern and then introducing the acetyl group. For instance, a Sandmeyer-type reaction on a suitably substituted aniline could be considered.

The following workflow outlines a general approach to troubleshooting a challenging synthesis like this one.

Troubleshooting_Workflow start Start Synthesis of This compound check_yield Is the yield acceptable? start->check_yield check_purity Is the product pure? (Check for isomers) check_yield->check_purity Yes optimize_fc Optimize Friedel-Crafts Conditions (Catalyst, Temp, Solvent) check_yield->optimize_fc No purify Purification (Crystallization, Chromatography) check_purity->purify No end Successful Synthesis check_purity->end Yes optimize_fc->start alternative_route Consider Alternative Synthetic Route optimize_fc->alternative_route If optimization fails purify->check_purity fail Synthesis Unsuccessful alternative_route->fail

Caption: A decision-making workflow for troubleshooting the synthesis.

Q5: How can I effectively separate the desired product from its isomers and unreacted starting material?

The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the desired product.

  • Recrystallization: If the desired isomer is a solid and one of the major components, recrystallization from a suitable solvent system can be an effective purification method. This technique relies on the differences in solubility between the product and impurities.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more expensive and time-consuming for larger quantities.

Experimental Protocol: Friedel-Crafts Acylation of 1-fluoro-3-nitrobenzene (Illustrative)

Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-fluoro-3-nitrobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.1 equivalents). Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-fluoro-3-nitrobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • ChemicalBook. (2023). 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6.
  • Price, C. C. (1946). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 38(3), 229-258. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts. (2021). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2023). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-fluoro-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals. Here, we delve into the practical challenges and nuances of this synthesis, moving beyond basic protocols to provide in-depth, field-tested insights. Our goal is to equip you with the knowledge to not only successfully synthesize the target molecule but also to troubleshoot common issues and confidently scale the process.

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1][2] While straightforward in principle, the electronic nature of the starting material, 1-fluoro-3-nitrobenzene, presents specific challenges that require careful control of reaction parameters. This guide provides a robust protocol and a detailed troubleshooting section to navigate these complexities.

Core Synthesis Protocol: Scalable Friedel-Crafts Acylation

This protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme:

Reaction scheme for the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsNotes
1-Fluoro-3-nitrobenzene141.101.0Substrate
Acetyl Chloride78.491.1 - 1.5Acylating Agent
Aluminum Chloride (AlCl₃)133.341.5 - 2.0Lewis Acid Catalyst
Dichloromethane (DCM)84.93-Anhydrous Solvent
Hydrochloric Acid (HCl)36.46-Quenching Agent
Crushed Ice--For Quenching

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions):

    • Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven and cooled under a stream of nitrogen or argon. Moisture is highly detrimental as it deactivates the aluminum chloride catalyst.[3][4]

    • Equip the reaction flask with a magnetic stirrer and a nitrogen inlet.

  • Catalyst Suspension:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.5-2.0 equiv.) in anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C using an ice-water bath. This is crucial as the initial complex formation with acetyl chloride is exothermic.[5]

  • Acylating Agent Addition:

    • In the addition funnel, prepare a solution of acetyl chloride (1.1-1.5 equiv.) in anhydrous dichloromethane.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. This slow addition controls the exotherm and allows for the formation of the acylium ion electrophile.[6]

  • Substrate Addition:

    • After the complete addition of acetyl chloride, add 1-fluoro-3-nitrobenzene (1.0 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression:

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0-5 °C.

    • Very cautiously and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8] This step is highly exothermic and will release HCl gas; therefore, it must be performed in a well-ventilated fume hood.[4] The acid helps to break down the ketone-AlCl₃ complex that forms during the reaction.[9][10]

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up in a direct question-and-answer format.

Q1: My reaction yield is very low or the reaction has not gone to completion. What are the primary causes?

Answer: Low yields in this specific Friedel-Crafts acylation are common and can typically be traced back to a few critical factors:

  • Deactivated Substrate: The primary challenge is the substrate itself. 1-Fluoro-3-nitrobenzene contains two electron-withdrawing groups (fluoro and nitro), which deactivate the aromatic ring towards electrophilic substitution.[3] This makes the reaction inherently sluggish compared to acylations of more electron-rich arenes.

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[11] Always use freshly opened, high-purity anhydrous AlCl₃ and ensure all equipment is scrupulously dried.

  • Insufficient Catalyst: Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid, not catalytic amounts.[9] This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the reaction cycle.[1][3] For deactivated substrates, using a larger excess of AlCl₃ (up to 2.0 equivalents) is often necessary to drive the reaction to completion.

  • Suboptimal Temperature: While the initial addition should be done at low temperatures to control the exotherm, the reaction itself may require gentle heating (reflux in DCM) to overcome the activation energy of the deactivated ring. Monitor the reaction by TLC; if it stalls at room temperature, consider increasing the temperature to 35-40 °C.

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, other side reactions can occur:

  • Isomer Formation: The primary directing effect of the fluorine atom is ortho, para, while the nitro group is a meta-director. The acetyl group will predominantly add to the position ortho to the fluorine and meta to the nitro group. However, small amounts of other isomers could form, though they are often sterically and electronically disfavored. Careful purification by recrystallization or column chromatography is key to isolating the desired product.

  • Decomposition: At excessively high temperatures, or during a difficult work-up, decomposition of starting materials or product can occur, leading to a complex mixture. Avoid prolonged reaction times at high heat and perform the quench carefully at low temperatures.

Q3: The work-up is problematic. I'm getting a persistent emulsion during extraction. How can I resolve this?

Answer: Emulsions are common during the work-up of Friedel-Crafts reactions due to the formation of aluminum salts.

  • Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Filtration: If the emulsion is particularly stubborn, you can try filtering the entire mixture through a pad of Celite®. This can help to break up the fine particulates that stabilize the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30-60 minutes) will allow the layers to separate.

Q4: Can I use a different Lewis acid or acylating agent?

Answer: Yes, but with considerations.

  • Lewis Acids: While AlCl₃ is the classic choice, other Lewis acids like iron(III) chloride (FeCl₃) can also be used. However, they are generally less reactive and may require higher temperatures or longer reaction times, which could be problematic for this deactivated system.

  • Acylating Agents: Acetic anhydride can be used in place of acetyl chloride. It is often less reactive but can be effective, sometimes requiring a different catalyst system or conditions. For a deactivated substrate like this, the highly reactive acylium ion generated from acetyl chloride is typically more effective.[12]

Q5: What are the critical safety precautions for scaling up this reaction?

Answer: Scaling up a Friedel-Crafts acylation requires stringent safety protocols.

  • Exotherm Control: The reaction is highly exothermic, especially during the addition of acetyl chloride to the AlCl₃ suspension and during the quench.[5] On a larger scale, ensure you have adequate cooling capacity (e.g., a cryostat or a large ice bath) and monitor the internal temperature with a thermocouple. Add reagents slowly and in a controlled manner.

  • Gas Evolution: The reaction generates HCl gas, and the quench generates a large volume of HCl gas.[8] The entire procedure must be conducted in a walk-in fume hood or a reactor system equipped with a gas scrubber to neutralize the acidic off-gases.

  • Reagent Handling: Aluminum chloride is corrosive and reacts violently with water.[4] Acetyl chloride is also corrosive and a lachrymator. Always handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams have been created.

This diagram outlines the key stages of the synthesis from preparation to the final purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_glass Dry Glassware prep_atmos Inert Atmosphere (N2) prep_glass->prep_atmos suspend_alcl3 Suspend AlCl3 in DCM (0-5 °C) prep_atmos->suspend_alcl3 add_acyl Add Acetyl Chloride suspend_alcl3->add_acyl add_sub Add Substrate add_acyl->add_sub react Stir at RT (2-4h) add_sub->react quench Quench on Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Recrystallize wash->purify analyze Characterize Product (NMR, GC-MS, HPLC) purify->analyze

Caption: A stepwise workflow for the synthesis of this compound.

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

G start Low Yield Observed q_moisture Were anhydrous conditions strictly maintained? start->q_moisture q_catalyst Was a stoichiometric excess of AlCl3 used (1.5-2.0 eq)? q_moisture->q_catalyst Yes sol_moisture Solution: - Oven-dry all glassware. - Use fresh, anhydrous solvent. - Use fresh, high-purity AlCl3. q_moisture->sol_moisture No q_temp Did the reaction stall at room temperature? q_catalyst->q_temp Yes sol_catalyst Solution: - Increase AlCl3 loading. - The product-catalyst complex sequesters the Lewis acid. q_catalyst->sol_catalyst No sol_temp Solution: - Gently heat the reaction to 35-40 °C (DCM reflux). - Monitor closely by TLC. q_temp->sol_temp Yes end_node Re-run with optimizations q_temp->end_node No sol_moisture->end_node sol_catalyst->end_node sol_temp->end_node

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • UCLA Chem 144. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • BenchChem. (n.d.). A Researcher's Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. 1-(4-Fluoro-2-nitrophenyl)ethanone, a key building block in various synthetic pathways, demands a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound, grounded in practical insights and supporting data from analogous molecules. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating reliable and publication-quality data.

The Importance of Orthogonal Analytical Approaches

No single analytical technique can provide a complete picture of a chemical entity. A comprehensive characterization of this compound relies on the application of orthogonal methods, each interrogating different physicochemical properties of the molecule. This multi-technique approach provides a high degree of confidence in the structural assignment and purity assessment. In this guide, we will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the this compound molecule.

¹H NMR: Mapping the Proton Skeleton

Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, we expect to see distinct signals for the aromatic protons and the methyl protons of the acetyl group.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (CH₃)~2.6sN/A
Aromatic (H)7.5 - 8.2mVarious
  • Causality of Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid overwhelming the analyte signals with solvent protons. A standard 400 or 500 MHz spectrometer is typically sufficient to resolve the proton signals of this molecule.

¹³C NMR: Probing the Carbon Framework

Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of their attached atoms.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)
Methyl (CH₃)~28
Carbonyl (C=O)~195
Aromatic (C)120 - 165
  • Expert Insight: The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹JCF), which can be a key diagnostic feature in the ¹³C NMR spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]+• (Molecular Ion)183.03
[M-NO₂]+137.04
[M-COCH₃]+140.00
  • Trustworthiness of the Protocol: The high-resolution mass spectrometry (HRMS) data should be consistent with the calculated exact mass of C₈H₆FNO₃, which is 183.0331.[1] This provides a high degree of confidence in the elemental composition of the synthesized compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Infuse the sample solution directly into the ion source or inject it through an upstream chromatographic system like HPLC or GC. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed to assess its purity.

Typical HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
  • Expertise in Method Development: The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the effective separation of the target compound from potential impurities with different polarities.[2] The addition of formic acid helps to improve peak shape by protonating any acidic or basic functional groups.

Experimental Protocol: HPLC
  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Setup: Equilibrate the column with the initial mobile phase composition.

  • Injection and Data Acquisition: Inject a known volume of the sample solution (e.g., 10 µL) and run the gradient method. Monitor the elution profile at a wavelength where the analyte has strong absorbance.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the carbonyl, nitro, and fluoro groups.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch~1700
Nitro (NO₂) Asymmetric Stretch~1530
Nitro (NO₂) Symmetric Stretch~1350
Carbon-Fluorine (C-F) Stretch~1250
  • Authoritative Grounding: The position of the carbonyl stretch is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and the fluorine atom are expected to shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted acetophenone.[3]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Analytical Workflow

To provide a clear overview of the interconnectedness of these analytical techniques, the following diagrams illustrate the typical workflow for the comprehensive characterization of this compound.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Interpretation & Reporting SynthesizedProduct This compound NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (HRMS) SynthesizedProduct->MS HPLC HPLC (Purity) SynthesizedProduct->HPLC FTIR FTIR Spectroscopy (Functional Groups) SynthesizedProduct->FTIR StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation PurityAssessment Purity Assessment HPLC->PurityAssessment FTIR->StructureConfirmation FinalReport Comprehensive Report StructureConfirmation->FinalReport PurityAssessment->FinalReport

Caption: Overall analytical workflow for compound characterization.

HPLC_Workflow start Start: Sample Preparation instrument_setup HPLC System Setup (Column, Mobile Phase, Detector) start->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Retention Time, Peak Area) detection->data_analysis end End: Purity Report data_analysis->end

Caption: Step-by-step workflow for HPLC analysis.

Conclusion

The analytical characterization of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. By employing a combination of NMR, MS, HPLC, and FTIR, scientists can confidently confirm the structure and purity of this important chemical intermediate. The protocols and expected data presented in this guide provide a solid foundation for the successful characterization of this and other related molecules. It is the convergence of these orthogonal data points that provides the irrefutable evidence required for advancing scientific discovery.

References

  • PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Available from: [Link]

  • PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Available from: [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available from: [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone. Available from: [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis of 1-(4-Fluoro-2-nitrophenyl)ethanone: A Comparative ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Fluoro-2-nitrophenyl)ethanone. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a comparative spectroscopic investigation, placing the spectral features of the title compound in context with structurally related acetophenone derivatives. By understanding the electronic and steric influences of the fluoro and nitro substituents, this guide aims to equip scientists with the expertise to confidently interpret complex NMR spectra and validate the structure of highly substituted aromatic compounds.

Introduction: The Structural Significance of Substituted Acetophenones

This compound is a polysubstituted aromatic ketone. Molecules within this class serve as crucial building blocks in medicinal chemistry and materials science. The precise arrangement of substituents—an acetyl group, a fluorine atom, and a nitro group—creates a unique electronic environment that dictates the molecule's reactivity and potential applications. Accurate structural elucidation is therefore the bedrock of any further investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution.[1][2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, focusing on the diagnostic chemical shifts and spin-spin coupling patterns that confirm its constitution. To provide a richer understanding, we will compare its spectral data against simpler, related compounds: Acetophenone, 1-(4-Fluorophenyl)ethanone, and 1-(2-Nitrophenyl)ethanone. This comparative approach illuminates the predictable, and sometimes surprising, effects of substituents on the magnetic environment of nearby nuclei.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration (¹H) & Peak Picking (¹H, ¹³C) proc4->proc5 Final Spectrum Analysis Final Spectrum Analysis proc5->Final Spectrum Analysis

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Add an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A 30-degree pulse angle and a 2-second relaxation delay are standard. A larger number of scans (e.g., 1024 or more) will be required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • For both spectra, pick the peak positions to determine the precise chemical shifts and coupling constants.

Conclusion

The NMR analysis of this compound is a prime example of how fundamental spectroscopic principles can be applied to elucidate a complex molecular structure. The ¹H NMR spectrum is defined by the significant downfield shift of aromatic protons due to the combined electron-withdrawing effects of the nitro and acetyl groups, with characteristic splitting patterns arising from H-H and H-F couplings. The ¹³C NMR spectrum is distinguished by the large, one-bond C-F coupling constant, which serves as an unmistakable marker for the fluorine-substituted carbon.

By comparing the spectral data of the title compound with its simpler analogues, we gain a deeper, more intuitive understanding of substituent effects. This comparative methodology not only builds confidence in structural assignments but also enhances the predictive power of researchers when faced with novel, highly substituted molecules.

References

  • Scott, K. N. (1971). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

  • Ishihara, J., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Reddy, G. C., & Suryaprakash, N. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S10. 13 C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford Chemistry Department. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Supporting Information. [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Blogspot. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]([Link] spectroscopy)

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

  • American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mechanism exploration. [a] NMR yields using 1‐(4‐nitrophenyl)ethanone... ResearchGate. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. PubChem. [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. Chegg. [Link]

Sources

Introduction: The Strategic Importance of Substituted Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone and its Regioisomers for Synthetic and Medicinal Chemistry

This guide provides a detailed comparative analysis of this compound and its key regioisomers. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure, reactivity, and synthetic utility. By grounding our discussion in mechanistic principles and supporting data, we aim to empower chemists to make strategic, informed decisions when selecting building blocks for complex molecular syntheses.

In the intricate field of organic synthesis, particularly within drug discovery, the selection of starting materials is a critical determinant of a project's success. Fluoronitro-substituted acetophenones are a class of exceptionally versatile intermediates. The interplay between the electron-withdrawing nature of the acetyl (-COCH₃) and nitro (-NO₂) groups, combined with the unique electronic properties of fluorine, creates a scaffold ripe for diverse chemical transformations.

The specific placement of these functional groups on the aromatic ring—the regioisomerism—is not a trivial detail. It profoundly dictates the molecule's electronic landscape, steric accessibility, and, consequently, its reactivity in key synthetic operations. This guide will dissect the properties and behaviors of this compound and its isomers, providing a framework for leveraging their distinct characteristics.

Comparative Physicochemical and Spectroscopic Properties

While sharing an identical molecular formula and weight, the isomers exhibit distinct physical properties, primarily melting points, which reflect differences in their crystal lattice energies. These constants are crucial for identification and purity assessment.

PropertyThis compound1-(2-Fluoro-4-nitrophenyl)ethanone1-(5-Fluoro-2-nitrophenyl)ethanone1-(2-Fluoro-5-nitrophenyl)ethanone1-(3-Fluoro-4-nitrophenyl)ethanone
Molecular Formula C₈H₆FNO₃C₈H₆FNO₃C₈H₆FNO₃C₈H₆FNO₃C₈H₆FNO₃
Molecular Weight 183.14 g/mol 183.14 g/mol 183.14 g/mol 183.14 g/mol 183.14 g/mol [1]
CAS Number 1214346-44-7[2]866579-96-6[3]2250-48-8[4][5]79110-05-7[6][7][8][9][10]72802-25-6[1][11][12][13][14]
Appearance Data not availableData not availableSolid[4]V. pale yellow to yellow crystal powder[6]Pale yellow solid[13]

Spectroscopic Differentiation: Unambiguous identification of these isomers relies on spectroscopic methods. In ¹H NMR, the chemical shifts and, more importantly, the coupling patterns of the aromatic protons are unique to each substitution pattern. The presence of fluorine introduces characteristic C-F and H-F coupling constants, which are invaluable for structural assignment. In IR spectroscopy, while all isomers will show a characteristic carbonyl (C=O) stretch, its precise frequency can be subtly influenced by the electronic effects of the adjacent substituents.

A Deep Dive into Comparative Reactivity

The synthetic utility of these isomers is defined by their reactivity at three key sites: the aromatic ring, the nitro group, and the acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most significant reaction for this class of compounds. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[15][16][17] The reaction's feasibility is critically dependent on the presence of strong electron-withdrawing groups (like -NO₂ and -COCH₃) positioned ortho or para to the leaving group (fluorine).[16][17] These groups stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

  • High Reactivity Isomers:

    • This compound: The fluorine leaving group is para to the powerful nitro group. This geometric arrangement allows for excellent resonance stabilization of the negative charge in the intermediate, making this isomer highly reactive towards nucleophiles.

    • 1-(2-Fluoro-4-nitrophenyl)ethanone: Here, the fluorine is ortho to the nitro group. This also provides strong activation and stabilization for the SNAr reaction.

  • Low Reactivity Isomers:

    • 1-(5-Fluoro-2-nitrophenyl)ethanone & 1-(2-Fluoro-5-nitrophenyl)ethanone: In both isomers, the fluorine is meta to the nitro group. This positioning prevents the nitro group from participating in resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile.[17] Consequently, these isomers are significantly less reactive in SNAr reactions.

    • 1-(3-Fluoro-4-nitrophenyl)ethanone: Similarly, the fluorine is meta to the acetyl group and adjacent to the nitro group, which offers some activation, but it is generally less reactive in SNAr compared to the ortho/para activated isomers.

The following diagram illustrates the logic behind this reactivity difference.

SNAr_Reactivity_Logic cluster_high_reactivity High S_N_Ar Reactivity cluster_low_reactivity Low S_N_Ar Reactivity This compound This compound 1-(2-Fluoro-4-nitrophenyl)ethanone 1-(2-Fluoro-4-nitrophenyl)ethanone 1-(5-Fluoro-2-nitrophenyl)ethanone 1-(5-Fluoro-2-nitrophenyl)ethanone 1-(2-Fluoro-5-nitrophenyl)ethanone 1-(2-Fluoro-5-nitrophenyl)ethanone 1-(3-Fluoro-4-nitrophenyl)ethanone 1-(3-Fluoro-4-nitrophenyl)ethanone Cause F position relative to NO2 OrthoPara Ortho / Para Cause->OrthoPara Meta Meta Cause->Meta EffectHigh Resonance Stabilization of Meisenheimer Complex OrthoPara->EffectHigh EffectLow No Resonance Stabilization by NO2 Group Meta->EffectLow EffectHigh->this compound EffectHigh->1-(2-Fluoro-4-nitrophenyl)ethanone EffectLow->1-(5-Fluoro-2-nitrophenyl)ethanone EffectLow->1-(2-Fluoro-5-nitrophenyl)ethanone EffectLow->1-(3-Fluoro-4-nitrophenyl)ethanone

Caption: Causality of SNAr reactivity based on substituent position.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation. It fundamentally alters the electronic character of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing aniline derivative.[18] This opens up a vast array of subsequent reactions, including amide coupling, diazotization, and reductive amination.

Experimental Protocol: Selective Reduction of Nitro Group

Objective: To selectively reduce the nitro group of a fluoronitrophenyl ethanone isomer to the corresponding aniline without reducing the ketone functionality.

Causality Behind Method Choice: Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes over-reduce the ketone. Metal/acid reductions (e.g., Fe/HCl, Zn/HCl) are effective but can be harsh.[18] A milder and often more selective method involves using tin(II) chloride (SnCl₂) in an organic solvent, which is well-suited for substrates with sensitive functional groups like ketones.[19]

Materials:

  • Fluoronitrophenyl ethanone isomer (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethyl acetate (or Ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fluoronitrophenyl ethanone isomer in ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (typically 50-70°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts. Caution: Initial neutralization can be exothermic.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluoroaminophenyl ethanone.

  • Purify the product by column chromatography or recrystallization as needed.

This self-validating protocol includes clear start (TLC monitoring) and end points (product isolation), with purification confirming the identity and purity of the desired aniline.

Reactivity of the Acetyl Group

The acetyl group is also a valuable synthetic handle. The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[13][20] The electron-withdrawing nature of the fluoronitrophenyl ring increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic additions compared to less substituted acetophenones.

Strategic Applications in Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[21][22][23][24] The fluoronitrophenyl ethanone isomers and their aniline derivatives are key building blocks in this context.

  • Kinase Inhibitors: The aniline scaffold derived from these isomers is a common feature in many ATP-competitive kinase inhibitors, where the amino group can form critical hydrogen bonds in the hinge region of the kinase.

  • Antimicrobial and Antiviral Agents: Nitroaromatic compounds themselves have a long history as antimicrobial agents.[25] These isomers can serve as starting points for novel therapeutics in this area.

  • CNS-active Agents: The lipophilicity imparted by the fluorine atom can be beneficial for designing molecules that cross the blood-brain barrier.

The choice of isomer is dictated by the synthetic strategy. For instance, if a synthetic route requires an SNAr reaction to introduce a key fragment, a highly reactive isomer like this compound would be chosen. If the SNAr pathway must be avoided, a meta-fluoro isomer would be the logical choice.

Caption: Synthetic pathways and applications stemming from fluoronitrophenyl ethanones.

Conclusion

The regioisomers of fluoronitrophenyl ethanone, while structurally similar, are not synthetically interchangeable. A nuanced understanding of how substituent placement governs reactivity—particularly in nucleophilic aromatic substitution—is essential for efficient and rational synthesis design. The high reactivity of ortho and para fluoro-nitro isomers makes them ideal substrates for SNAr reactions, while the relative inertness of meta isomers allows for selective functionalization at other sites. By carefully selecting the appropriate isomer, researchers can unlock powerful synthetic strategies for the construction of complex, high-value molecules for the pharmaceutical and materials science industries.

References

  • PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Pore, S. K., et al. (2019). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6. Retrieved from [Link]

  • RUTHIGEN. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(2-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BoroPharm Inc. (n.d.). 1-(2-Fluoro-5-nitrophenyl)ethanone. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Sigman, M. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Watson International. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS 72802-25-6. Retrieved from [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? Retrieved from [Link]

  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

  • Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Scientific Research Publishing. Retrieved from [Link]

  • Mayr, H., et al. (2018). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic comparison of 1-(4-Fluoro-2-nitrophenyl)ethanone and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the aromatic ketone 1-(4-fluoro-2-nitrophenyl)ethanone with its precursors, 1-fluoro-3-nitrobenzene and acetyl chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during the synthesis through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers a validated experimental protocol for the synthesis and characterization of the title compound, grounded in the principles of electrophilic aromatic substitution.

Introduction: The Significance of Substituted Aromatic Ketones

Aromatic ketones are a cornerstone of synthetic organic chemistry, serving as pivotal intermediates in the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The title compound, this compound, incorporates several key functional groups: a ketone, a nitro group, and a fluorine atom. This unique combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization.

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic reaction involves the electrophilic substitution of an aromatic proton with an acyl group, catalyzed by a Lewis acid. Understanding the spectroscopic signatures of the starting materials and the final product is paramount for confirming the success of the reaction, assessing the purity of the product, and elucidating its precise chemical structure.

The Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound from 1-fluoro-3-nitrobenzene and acetyl chloride proceeds via a Friedel-Crafts acylation mechanism. In this reaction, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-fluoro-3-nitrobenzene then attacks this electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired ketone, this compound.[1][2] The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.

Figure 1: Synthetic pathway for this compound.

Spectroscopic Comparison: Unveiling the Molecular Transformation

The transformation from the precursors to the final product is accompanied by distinct changes in their spectroscopic profiles. A comparative analysis of their NMR, IR, and Mass spectra provides unequivocal evidence of the successful acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of the acetyl group onto the aromatic ring of 1-fluoro-3-nitrobenzene results in predictable changes in the chemical shifts and coupling patterns of the aromatic protons and the appearance of a new signal for the methyl protons.

¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Acetyl Chloride ~2.6s3H-CH₃
1-Fluoro-3-nitrobenzene 7.30 - 8.20m4HAr-H
This compound ~2.6s3H-COCH₃
7.40 - 8.30m3HAr-H

Note: Specific chemical shifts and coupling constants for this compound and 1-fluoro-3-nitrobenzene can vary depending on the solvent and instrument frequency. The data presented here are approximate ranges.

The ¹H NMR spectrum of acetyl chloride is characterized by a singlet at approximately 2.6 ppm, corresponding to the three equivalent methyl protons.[3]

For 1-fluoro-3-nitrobenzene , the aromatic protons exhibit a complex multiplet in the region of 7.30-8.20 ppm. The electron-withdrawing nature of the nitro and fluoro groups deshields these protons, causing them to resonate at a lower field.[4]

The ¹H NMR spectrum of the product, This compound , confirms the successful acylation. A new singlet appears around 2.6 ppm, integrating to three protons, which is characteristic of the newly introduced acetyl methyl group. The aromatic region now integrates to three protons and displays a complex multiplet, reflecting the change in the substitution pattern of the aromatic ring.[5]

¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
Acetyl Chloride ~34-CH₃
~170C=O
1-Fluoro-3-nitrobenzene 110 - 165Ar-C
This compound ~30-COCH₃
120 - 160Ar-C
~195C=O

The ¹³C NMR spectrum of acetyl chloride shows two distinct signals: one for the methyl carbon at around 34 ppm and another for the carbonyl carbon at approximately 170 ppm.

In 1-fluoro-3-nitrobenzene , the aromatic carbons resonate in the 110-165 ppm range. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

The ¹³C NMR spectrum of This compound provides definitive evidence of the new carbonyl group, with a characteristic signal appearing significantly downfield at around 195 ppm. The methyl carbon of the acetyl group is observed at approximately 30 ppm. The aromatic region will display a more complex pattern of signals due to the altered symmetry and electronic environment of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The key transformations in the synthesis of this compound are clearly visible in the IR spectra.

Characteristic IR Absorption Bands (cm⁻¹)

CompoundC=O StretchNO₂ StretchC-F StretchAr-H Stretch
Acetyl Chloride ~1800---
1-Fluoro-3-nitrobenzene -~1530, ~1350~1250~3100
This compound ~1700~1530, ~1350~1250~3100

Acetyl chloride exhibits a very strong and sharp absorption band around 1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[6]

The IR spectrum of 1-fluoro-3-nitrobenzene is dominated by the strong asymmetric and symmetric stretching vibrations of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[7] A C-F stretching vibration is also expected around 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[4]

In the IR spectrum of This compound , the most significant change is the appearance of a strong absorption band around 1700 cm⁻¹, indicative of the newly formed ketone carbonyl group. The characteristic nitro group and C-F stretching bands from the precursor are retained in the product spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Acetyl Chloride 78/8043 [CH₃CO]⁺
1-Fluoro-3-nitrobenzene 141111 [M-NO]⁺, 95 [M-NO₂]⁺, 75
This compound 183168 [M-CH₃]⁺, 140 [M-COCH₃]⁺, 123 [M-NO₂]⁺

The mass spectrum of acetyl chloride shows a molecular ion peak at m/z 78 and an M+2 peak at m/z 80 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The base peak is typically observed at m/z 43, corresponding to the stable acylium ion [CH₃CO]⁺.[9]

1-fluoro-3-nitrobenzene exhibits a molecular ion peak at m/z 141. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (m/z 111) and NO₂ (m/z 95).[10]

The mass spectrum of This compound will show a molecular ion peak at m/z 183. Key fragmentation patterns for aromatic ketones include the loss of the methyl group to form a stable acylium ion ([M-CH₃]⁺ at m/z 168) and the cleavage of the acyl group to give a fragment corresponding to the aromatic ring ([M-COCH₃]⁺ at m/z 140). The loss of the nitro group ([M-NO₂]⁺ at m/z 123) is also a characteristic fragmentation.[11]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator.

Synthesis_Workflow start Start step1 Suspend AlCl₃ in an inert solvent (e.g., DCM) start->step1 step2 Cool the mixture to 0 °C step1->step2 step3 Slowly add acetyl chloride step2->step3 step4 Add 1-fluoro-3-nitrobenzene dropwise step3->step4 step5 Warm to room temperature and stir step4->step5 step6 Quench the reaction with ice-cold HCl step5->step6 step7 Extract with an organic solvent step6->step7 step8 Wash, dry, and concentrate the organic phase step7->step8 step9 Purify by column chromatography or recrystallization step8->step9 end Obtain this compound step9->end

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 1-Fluoro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq.) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1-fluoro-3-nitrobenzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Assign the signals in both spectra to the corresponding nuclei in the molecule.

IR Spectroscopy:

  • Acquire the IR spectrum of the sample using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates, while solid samples can be analyzed as a KBr pellet or using an ATR accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors, 1-fluoro-3-nitrobenzene and acetyl chloride. The distinct changes observed in the NMR, IR, and MS spectra upon Friedel-Crafts acylation serve as a powerful diagnostic tool for confirming the successful synthesis and structural elucidation of the target molecule. The provided experimental protocol offers a reliable method for the preparation and characterization of this valuable synthetic intermediate. By understanding the interplay between chemical structure and spectroscopic properties, researchers can confidently navigate the synthesis and application of substituted aromatic ketones in their drug discovery and development endeavors.

References

  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • NIST. (n.d.). Acetyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Acetyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Acetyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

  • YouTube. (2018). NMR spectroscopy acetophenone. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S10. 13 C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S10 . IR spectrum (KBr) of 2-azido-1-(4-nitrophenyl)ethanone ( 10 ). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and rigorous characterization of novel intermediates are foundational to the discovery pipeline. 1-(4-Fluoro-2-nitrophenyl)ethanone stands as a valuable building block, incorporating a trifecta of reactive sites: a ketone, a nitro group, and a fluorinated aromatic ring. Its utility in the synthesis of complex heterocyclic compounds makes a reliable synthetic protocol and unambiguous structural validation paramount.

This guide provides an in-depth, experience-driven approach to the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the chosen synthetic strategy, comparing it with viable alternatives. Crucially, this guide establishes a self-validating system through a comprehensive analysis of expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), equipping you with the expertise to not only synthesize but also definitively confirm the identity and purity of your target molecule.

Strategic Synthesis: A Multi-Step Approach to Circumvent Deactivation

A direct Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene presents a seemingly straightforward route to our target compound. However, the potent electron-withdrawing nature of the nitro group strongly deactivates the aromatic ring towards electrophilic substitution, rendering this approach low-yielding and impractical for scalable synthesis.[1][2]

Therefore, a more strategic, multi-step synthesis is proposed, drawing inspiration from established methodologies for analogous compounds.[3] This pathway navigates the challenges of aromatic substitution by introducing the acetyl group prior to the strongly deactivating nitro group.

Synthesis_Workflow cluster_0 Protection & Acylation cluster_1 Deprotection & Nitration A 3-Fluoroaniline B 3-Fluoroacetanilide A->B Acetic Anhydride, Acetic Acid C 1-(2-Amino-4-fluorophenyl)ethanone B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) D This compound (Target) C->D 1. H₂SO₄, NaNO₂ 2. H₂O, Heat 3. H₂SO₄, HNO₃

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of 3-Fluoroaniline

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3-fluoroacetanilide.

Step 2: Friedel-Crafts Acylation of 3-Fluoroacetanilide

  • To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., carbon disulfide or nitrobenzene), slowly add acetyl chloride at 0-5 °C.[4]

  • Add the 3-fluoroacetanilide in portions, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-acetamido-4-fluorophenyl)ethanone.

Step 3: Hydrolysis of the Amide

  • Reflux the crude 1-(2-acetamido-4-fluorophenyl)ethanone in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-amino-4-fluorophenyl)ethanone.

Step 4: Diazotization and Nitration

  • Dissolve the 1-(2-amino-4-fluorophenyl)ethanone in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid and nitric acid, cooled to 0 °C.

  • Slowly add the diazonium salt solution to the nitrating mixture, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C.

  • Pour the mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Comparative Synthesis Strategies

While the proposed multi-step route is robust, it is instructive to consider alternative approaches and their inherent challenges.

Synthetic RouteStarting MaterialsKey ReactionsAdvantagesDisadvantages
Proposed Route 3-FluoroanilineAcetylation, Friedel-Crafts Acylation, Hydrolysis, Diazotization, NitrationReliable and scalable; avoids deactivation issues.Multi-step process.
Direct Nitration 4-FluoroacetophenoneElectrophilic Aromatic Substitution (Nitration)Fewer steps.Poor regioselectivity leading to a mixture of isomers; difficult separation.
Oxidation Route 1-(4-Fluoro-2-nitrophenyl)ethanolOxidation (e.g., with PCC or Swern oxidation)Potentially high-yielding final step.Requires the synthesis of the precursor alcohol, which may involve its own multi-step synthesis.

Spectral Data Validation: A Self-Validating System

Unambiguous confirmation of the successful synthesis of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The following sections detail the expected spectral data, drawing upon established principles and data from closely related compounds.[5][6][7]

Spectral_Validation cluster_NMR NMR Spectroscopy cluster_IR_MS IR & Mass Spectrometry Target This compound H_NMR ¹H NMR: - Aromatic protons (3H) - Methyl protons (3H) - C-F and C-H couplings Target->H_NMR C_NMR ¹³C NMR: - Carbonyl carbon - Aromatic carbons - Methyl carbon - C-F couplings Target->C_NMR IR IR: - C=O stretch - NO₂ stretches - C-F stretch Target->IR MS MS: - Molecular ion peak - Fragmentation pattern Target->MS

Caption: Logical flow of spectral data validation for the target compound.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit the following key features:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Couplings
~ 2.6d3H-CH₃The methyl protons will likely appear as a doublet due to through-space coupling with the ortho-fluorine atom, a phenomenon well-documented for 2'-fluoroacetophenones.[5]
~ 7.4 - 7.6m1HAr-HAromatic proton ortho to the acetyl group.
~ 7.8 - 8.0m1HAr-HAromatic proton meta to the acetyl group and ortho to the nitro group.
~ 8.1 - 8.3m1HAr-HAromatic proton meta to both the acetyl and nitro groups.
Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be characterized by signals corresponding to the eight carbon atoms of the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom.

Chemical Shift (δ, ppm)AssignmentExpected C-F Coupling (J, Hz)
~ 28-30-CH₃Small (2-5 Hz)
~ 115-125 (d)C-H (aromatic)Moderate (20-25 Hz)
~ 128-135 (d)C-H (aromatic)Small (5-10 Hz)
~ 138-142 (d)C-COCH₃ (aromatic)Small (2-5 Hz)
~ 145-150 (s)C-NO₂ (aromatic)-
~ 160-165 (d)C-F (aromatic)Large (240-260 Hz)
~ 195-200C=OSmall (2-5 Hz)
Expected Infrared (IR) Spectrum

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 1700-1680StrongC=O (ketone) stretch[6]
~ 1530-1500StrongAsymmetric NO₂ stretch[6]
~ 1350-1330StrongSymmetric NO₂ stretch[6]
~ 1250-1150StrongC-F stretch
Expected Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.

m/zInterpretation
183[M]⁺, Molecular ion peak (C₈H₆FNO₃)
168[M - CH₃]⁺
137[M - NO₂]⁺
109[M - NO₂ - CO]⁺

Conclusion

The synthesis of this compound, while not achievable through a direct Friedel-Crafts acylation due to the deactivating effect of the nitro group, can be reliably accomplished via a strategic multi-step pathway. This guide has outlined a robust protocol and provided a framework for the validation of the final product through a comprehensive analysis of its expected spectral data. By understanding the "why" behind the synthetic choices and the interpretation of the analytical data, researchers can confidently produce and characterize this valuable intermediate for applications in drug discovery and development.

References

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

  • Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. [Link]

  • Limitations of The Friedel-Crafts Acylation. Master Organic Chemistry. [Link]

  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluoro-2-nitrophenyl)ethanone is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the fluoro, nitro, and acetyl groups on the aromatic ring provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The efficient and regioselective synthesis of this molecule is therefore of significant interest to researchers in the field.

This guide provides an in-depth comparative analysis of the catalytic methods for the synthesis of this compound. We will explore two primary synthetic routes: the direct Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene and the more practical approach involving the regioselective nitration of 4-fluoroacetophenone. This document will delve into the mechanistic rationale behind the choice of catalysts and reaction conditions, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Route 1: The Challenge of Direct Friedel-Crafts Acylation

The most direct conceptual route to this compound is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution where a catalyst is required to generate a highly reactive acylium ion electrophile.

dot

1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene This compound This compound 1-Fluoro-3-nitrobenzene->this compound Acetyl Chloride, Catalyst

Caption: Proposed direct synthesis of this compound via Friedel-Crafts acylation.

Catalyst Considerations for a Deactivated Ring

The success of a Friedel-Crafts acylation is highly dependent on the electronic nature of the aromatic substrate. The presence of a nitro group (-NO₂) on the benzene ring makes it strongly electron-deficient and therefore, highly deactivated towards electrophilic aromatic substitution.[1][2] This deactivation presents a significant challenge for the Friedel-Crafts reaction.[1][2]

In theory, overcoming this deactivation would require a highly reactive electrophile, which in turn necessitates the use of a very strong Lewis acid catalyst. Traditional catalysts for Friedel-Crafts acylation include:

  • Aluminum Chloride (AlCl₃): Often the catalyst of choice for its strong Lewis acidity.[3]

  • Ferric Chloride (FeCl₃): Another common and potent Lewis acid catalyst.[3]

  • Boron Trifluoride (BF₃): A gaseous Lewis acid that can also be employed.[4]

  • Superacids: Brønsted acids like trifluoromethanesulfonic acid (TfOH) are known to catalyze acylations.[5]

However, even with these powerful catalysts, the acylation of nitrobenzene is notoriously difficult and often fails to proceed.[1] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring to such an extent that it is unable to attack the acylium ion.

Experimental Feasibility and Limitations

Extensive literature searches reveal a conspicuous absence of successful direct Friedel-Crafts acylations of 1-fluoro-3-nitrobenzene to produce this compound in high yields. This lack of data strongly suggests that this route is not synthetically viable. The primary limitations are:

  • Extreme Reaction Conditions: Forcing the reaction with high temperatures and large excesses of a strong Lewis acid would likely lead to decomposition and the formation of numerous side products.

  • Low Yields: If any product were to form, the yield would be expected to be very low, making the process impractical for large-scale synthesis.

  • Catalyst Inhibition: The nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the catalytic cycle.

Route 2: A Practical and Regioselective Approach - Nitration of 4-Fluoroacetophenone

A more successful and widely adopted strategy for the synthesis of this compound involves a two-step process: the synthesis of 4-fluoroacetophenone, followed by its regioselective ortho-nitration. This approach circumvents the challenges of acylating a deactivated ring by introducing the deactivating nitro group after the acyl group is already in place.

dot

Fluorobenzene Fluorobenzene 4-Fluoroacetophenone 4-Fluoroacetophenone Fluorobenzene->4-Fluoroacetophenone Friedel-Crafts Acylation This compound This compound 4-Fluoroacetophenone->this compound Nitration

Caption: The recommended two-step synthesis of this compound.

Step 2a: Synthesis of 4-Fluoroacetophenone

4-Fluoroacetophenone is a readily available starting material that can also be synthesized in high yield via the Friedel-Crafts acylation of fluorobenzene.[6] Since fluorobenzene is an activated aromatic ring (the fluorine atom is an ortho, para-director), this reaction proceeds smoothly under standard Friedel-Crafts conditions.

A typical procedure involves the reaction of fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[6]

Step 2b: Comparative Study of Catalysts for the ortho-Nitration of 4-Fluoroacetophenone

The key step in this route is the regioselective nitration of 4-fluoroacetophenone. The acetyl group is a meta-director, while the fluorine atom is an ortho, para-director. The desired product, this compound, requires the introduction of the nitro group at the position ortho to the fluorine and meta to the acetyl group. Fortunately, the directing effects of the two substituents align to favor nitration at the 2-position.

The choice of nitrating agent and catalyst is crucial for achieving high yield and selectivity.

Catalyst/Nitrating AgentReaction ConditionsYield (%)Observations
Mixed Acid (H₂SO₄/HNO₃) -20 to 10 °C, 0.5 - 3 hoursHighThe most common and cost-effective method. Requires careful temperature control to minimize side product formation.[7]
Potassium Nitrate in H₂SO₄ 0 °C to room temperatureGood to HighA milder alternative to fuming nitric acid, offering good control over the reaction.[7]

Detailed Experimental Protocol: Nitration of 4-Fluoroacetophenone with Mixed Acid

This protocol is based on a general procedure for the nitration of activated aromatic ketones.[7]

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Cool H2SO4 Cool concentrated H₂SO₄ to 0°C Add Ketone Slowly add 4-fluoroacetophenone Cool H2SO4->Add Ketone Cool Mixture Cool the mixture to -5°C Add Ketone->Cool Mixture Add Nitrating Mix Add nitrating mixture dropwise, maintaining T < 5°C Cool Mixture->Add Nitrating Mix Prepare Nitrating Mix Prepare a cooled mixture of H₂SO₄ and HNO₃ Prepare Nitrating Mix->Add Nitrating Mix Stir Stir at 0-5°C for 1-2 hours Add Nitrating Mix->Stir Quench Pour reaction mixture onto crushed ice Stir->Quench Filter Filter the precipitated solid Quench->Filter Wash Wash with cold water until neutral Filter->Wash Dry Dry the product Wash->Dry

Caption: Experimental workflow for the nitration of 4-fluoroacetophenone.

Materials:

  • 4-Fluoroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-fluoroacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Cool the solution of 4-fluoroacetophenone in sulfuric acid to between -5°C and 0°C.

  • Add the nitrating mixture dropwise from the dropping funnel to the 4-fluoroacetophenone solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Allow the ice to melt, and the crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of undesired isomers. It also minimizes the oxidative side reactions of nitric acid.

  • Sulfuric Acid: Sulfuric acid serves two purposes: it acts as a solvent for the reactants and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Slow Addition: The dropwise addition of the nitrating mixture allows for better control of the reaction temperature and prevents localized overheating.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by diluting the strong acids and precipitating the organic product, which is insoluble in water.

Comparative Analysis and Conclusion

FeatureRoute 1: Direct Friedel-Crafts AcylationRoute 2: Nitration of 4-Fluoroacetophenone
Starting Material 1-Fluoro-3-nitrobenzeneFluorobenzene (for 4-fluoroacetophenone synthesis)
Feasibility Very low, often failsHigh
Number of Steps 1 (theoretically)2
Catalyst Strong Lewis acids (e.g., AlCl₃)Strong Brønsted acids (e.g., H₂SO₄)
Reaction Conditions Harsh (high temp., excess catalyst)Mild to moderate (low temp.)
Yield Expected to be very low to negligibleHigh
Selectivity PoorGood to excellent regioselectivity
Practicality Not practical for synthesisHighly practical and scalable

References

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Fries rearrangement. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). fries rearrangement of some nitrophenolic esters in the absence of solvent. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 17, 2026, from [Link]

  • YouTube. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. Retrieved January 17, 2026, from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Acylation of 4-Fluoronitrobenzene with Benzaldehyde Catalyzed by N-Heterocyclic Carbene. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved January 17, 2026, from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone).. Retrieved January 17, 2026, from [Link]

Sources

Purity characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a foundational and critical step. The presence of impurities can significantly alter the chemical reactivity, biological activity, and safety profile of a compound, leading to irreproducible research and potential adverse effects in therapeutic applications. This guide provides a comprehensive, comparative overview of analytical methodologies for the purity characterization of 2-Nitro-1-(4-nitrophenyl)ethanone, a dinitrated aromatic ketone with significant potential in medicinal chemistry and materials science.[1]

Due to the limited availability of direct comparative studies on this specific molecule, this document focuses on the principles and expected outcomes of key analytical techniques, supported by established methods for analogous nitroaromatic compounds.[2][3] We will delve into the causality behind experimental choices, emphasizing a self-validating system of orthogonal testing to ensure the highest degree of confidence in purity assessment.

The Imperative of Purity: Understanding Potential Impurities

The synthetic route to 2-Nitro-1-(4-nitrophenyl)ethanone and its analogs often dictates the likely impurity profile. Plausible synthetic pathways, such as the nitration of 1-(4-nitrophenyl)ethanone, can lead to the formation of regioisomers (e.g., 1-(2-Methoxy-5-nitrophenyl)ethanone from 2-methoxyacetophenone nitration), unreacted starting materials, and by-products from side reactions.[4][5] Therefore, a robust purity analysis must not only quantify the main compound but also identify and quantify these process-related impurities and any potential degradation products.

A Comparative Analysis of Core Analytical Techniques

The purity of a synthesized organic compound like 2-Nitro-1-(4-nitrophenyl)ethanone is best assessed using a combination of chromatographic and spectroscopic techniques.[2] No single method is sufficient; an orthogonal approach, where different techniques with different separation and detection principles are used, is essential for a comprehensive evaluation.

Below is a comparative summary of the most critical techniques:

Analytical Technique Principle Typical Purity Range Reported for Nitroaromatic Compounds Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a liquid mobile phase.>95%High resolution and sensitivity, suitable for non-volatile and thermally labile compounds; excellent for quantitative analysis.[2]Requires a suitable chromophore for UV detection; method development can be time-consuming.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio.>98%High sensitivity and specificity; provides structural information about impurities.[2]The compound must be volatile and thermally stable; derivatization may be required for some analogs.[2][6]
Quantitative ¹H-NMR (qNMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.>95%Provides detailed structural information; can be used for quantitative analysis without a reference standard of the analyte; non-destructive.[2]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[2]
Elemental Analysis (EA) Determines the percentage composition of elements (C, H, N, S) in a sample via combustion analysis.[7][8]Within ±0.4% of theoretical values.[9][10]Provides fundamental information about the elemental composition, confirming the empirical formula.[11]Does not distinguish between the target compound and its isomers; insensitive to non-elemental impurities.[2]

The Orthogonal Approach to Purity Validation

Trustworthy purity determination relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Orthogonal_Purity_Workflow cluster_initial Initial Characterization cluster_primary Primary Quantitative & Qualitative Analysis cluster_secondary Structural & Elemental Confirmation cluster_final Final Purity Assignment Synthesis Synthesized Compound (2-Nitro-1-(4-nitrophenyl)ethanone) HPLC HPLC-UV/PDA (Quantitative Purity, Impurity Profile) Synthesis->HPLC Primary Assay GCMS GC-MS (Volatile Impurities, Structural ID) Synthesis->GCMS Orthogonal Assay qNMR qNMR (Structural Confirmation, Quantitative Purity) HPLC->qNMR Cross-Validation Purity Certified Purity Report HPLC->Purity GCMS->qNMR GCMS->Purity EA Elemental Analysis (Empirical Formula Confirmation) qNMR->EA Cross-Validation qNMR->Purity EA->Purity

Caption: Orthogonal workflow for comprehensive purity characterization.

In-Depth Experimental Protocols

The following protocols are generalized starting points and should be optimized and validated for the specific analog being tested, in accordance with regulatory guidelines like those from the ICH.[12][13]

High-Performance Liquid Chromatography (HPLC)

This method is the workhorse for purity determination of non-volatile organic compounds.

  • Instrumentation : HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column : A reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm) is a common choice.[14]

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[2] A PDA detector allows for peak purity analysis.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Analysis : The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main compound. For higher accuracy, impurity standards are required. The method must be validated for specificity, linearity, accuracy, and precision.[12][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Ideal for identifying volatile and thermally stable impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium or Hydrogen.

  • Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.[2]

  • MS Detection : Electron Ionization (EI) at 70 eV is standard. Scan a mass range of m/z 40-500.[2]

  • Sample Preparation :

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]

  • Analysis : The mass spectrometer provides fragmentation patterns that are crucial for the structural elucidation of unknown impurities. The total ion chromatogram (TIC) can be used for a semi-quantitative assessment of purity.

Quantitative ¹H-NMR (qNMR) Spectroscopy

A powerful primary method for determining purity without needing a specific reference standard for the analyte.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Internal Standard : A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[2]

  • Sample Preparation :

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][3]

  • Data Acquisition : Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[2]

  • Data Processing and Calculation :

    • Integrate the signals of the analyte and the internal standard.

    • The purity of the analyte is calculated using the following formula:[2] Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).[2]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result Weigh Accurately weigh Analyte & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H-NMR Spectrum (Optimized Parameters) Dissolve->Acquire Integrate Integrate Analyte & Internal Standard Signals Acquire->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Quantitative Purity Value Calculate->Result

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Elemental Analysis

This technique provides fundamental confirmation of a compound's elemental composition.

  • Instrumentation : CHNS/O Elemental Analyzer.

  • Principle : The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity).[7][8]

  • Sample Preparation : A few milligrams of the finely ground, dried sample are accurately weighed into a tin or silver capsule.

  • Analysis : The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula (C₈H₆N₂O₅ for the title compound). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[9][10][11]

Conclusion: A Commitment to Analytical Rigor

The purity characterization of 2-Nitro-1-(4-nitrophenyl)ethanone and its analogs is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient and can lead to a misleading assessment of purity. By employing an orthogonal strategy that combines high-resolution chromatographic separation (HPLC, GC-MS) with definitive structural and elemental confirmation (NMR, Elemental Analysis), researchers can establish a validated, trustworthy purity profile. This commitment to analytical excellence is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and safe scientific and drug development endeavors are built.

References

  • A Researcher's Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone - Benchchem.
  • Elemental analysis - Wikipedia. [Link]

  • Spectroscopic Analysis of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide - Benchchem.
  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • Validation of Impurity Methods, Part II - Chromatography Online. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - EC-UNDP. [Link]

  • An International Study Evaluating Elemental Analysis - ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - Technology Networks. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds - Eltra. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. [Link]

  • Comparative analysis of analytical methods for nitroarom
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. [Link]

  • Analytical method validation: A brief review - ResearchGate. [Link]

  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene - Benchchem.
  • METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY - EPA. [Link]

  • ANALYTICAL METHODS - ATSDR. [Link]

  • Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS - Atmospheric Chemistry and Physics. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. [Link]

  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed. [Link]

  • In-Depth Technical Guide: 2-Nitro-1-(4-nitrophenyl)ethanone - Benchchem.
  • An In-depth Technical Guide on 2-Nitro-1-(4-nitrophenyl)ethanone: Synthesis, Properties, and Potential - Benchchem.
  • Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chromatography - ResearchGate. [Link]

  • 1-(4-Nitrophenyl)ethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • A Comparative Purity Assessment of Synthesized 1-(4-Methoxy-2-nitrophenyl)ethanone - Benchchem.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-(4-Fluoro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to advancing scientific discovery while prioritizing researcher safety, this guide provides essential protocols for the handling and disposal of 1-(4-Fluoro-2-nitrophenyl)ethanone. As a valued professional in the research and drug development community, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of the necessary precautions.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential risks associated with this compound is the foundation of safe laboratory practice. The primary hazards are anticipated to be:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin, characteristic of many nitroaromatic compounds.[1][5]

  • Skin and Eye Irritation: The fluorinated acetophenone moiety suggests a likelihood of causing skin and serious eye irritation upon contact.[2][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][6]

  • Methemoglobinemia: A significant concern with nitroaromatic compounds is their potential to induce methemoglobinemia, leading to symptoms such as cyanosis (blue-colored skin), headache, and dizziness.[1]

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational protocols, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[7] A face shield is strongly recommended when there is a risk of splashing or handling larger quantities to provide broader protection.[8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for initial protection against splashes.[7][9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. For prolonged or immersive contact, consult glove manufacturer data for specific breakthrough times.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[9]
Respiratory Protection Dust Mask or RespiratorIn situations where dust or aerosols may be generated, such as weighing or transferring solid material, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and accidents. The following workflow should be followed for all procedures involving this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]

  • Ventilation: Ensure the fume hood is functioning correctly before commencing work. The airflow should be sufficient to capture any dust or vapors generated.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and organic compounds.

Handling and Experimental Workflow

Caption: Experimental workflow for handling this compound.

Post-Experiment Decontamination
  • Surface Cleaning: Upon completion of work, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual contamination and dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[10]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

  • Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][3][6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

  • Spill Response: For small spills, use an absorbent, non-combustible material to contain the spill. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Should you have any questions or require further clarification, please do not hesitate to consult with your institution's environmental health and safety professionals.

References

  • Purosolv. (2025, February 21).
  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ECHEMI. (2019, July 15). 1-(4-Fluoro-2-hydroxyphenyl)
  • Fisher Scientific.
  • SAFETY D
  • Sigma-Aldrich. (2025, September 22).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • NextGen Protocols.
  • ChemicalBook. This compound CAS.
  • Fisher Scientific.
  • CDH Fine Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.